molecular formula C10H11NO B071714 2-Propylphenyl isocyanate CAS No. 190774-57-3

2-Propylphenyl isocyanate

Cat. No.: B071714
CAS No.: 190774-57-3
M. Wt: 161.2 g/mol
InChI Key: NSGTVMQTRFUUSL-UHFFFAOYSA-N
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Description

2-Propylphenyl isocyanate is a versatile aromatic isocyanate monomer prized in research and development for its role as a fundamental building block in organic synthesis and polymer science. Its primary application lies in the formation of ureas and polyurethanes via its highly reactive isocyanate (-N=C=O) group, which readily undergoes addition reactions with nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of specialized polymers with tailored properties, including coatings, adhesives, and elastomers with potential for enhanced thermal or chemical resistance. Furthermore, this compound serves as a critical precursor in pharmaceutical and agrochemical research for the construction of urea-based bioactive compounds and enzyme inhibitors. The 2-propyl substituent on the phenyl ring influences the compound's steric and electronic characteristics, impacting the kinetics of its reactions and the physical properties of the resulting polymers or small molecules. Researchers value this compound for exploring structure-activity relationships and developing novel materials with specific performance metrics. Proper handling in a controlled environment, under an inert atmosphere such as nitrogen or argon, is essential to prevent premature polymerization or reaction with ambient moisture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanato-2-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-5-9-6-3-4-7-10(9)11-8-12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGTVMQTRFUUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369887
Record name 2-Propylphenyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-57-3
Record name 2-Propylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-2-propylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-propylphenyl isocyanate, a valuable reagent in organic synthesis and a potential building block for novel therapeutic agents. This document distinguishes between the two isomers, 2-n-propylphenyl isocyanate and 2-isopropylphenyl isocyanate, presenting their known data in a structured format. It also includes a discussion of the general reactivity of aryl isocyanates and a representative synthesis protocol.

Core Chemical Properties

The physical and chemical properties of 2-n-propylphenyl isocyanate and 2-isopropylphenyl isocyanate are summarized below. These tables provide a comparative view of the key data for each isomer.

Table 1: Properties of 2-n-Propylphenyl Isocyanate
PropertyValueReference
CAS Number 190774-57-3
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Clear colorless to light yellow liquid
Boiling Point 50 °C at 0.1 mm Hg
Density 1.01 g/mL at 25 °C
Refractive Index n20/D 1.522
Table 2: Properties of 2-Isopropylphenyl Isocyanate
PropertyValueReference
CAS Number 56309-56-9
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Clear colorless to pale yellow liquid
Boiling Point Not available
Density Not available
Refractive Index 1.5215-1.5265 at 20 °C
Purity (by GC) ≥96.0%

Reactivity and Handling

Aryl isocyanates are characterized by the highly electrophilic carbon atom in the isocyanate (-N=C=O) group. This makes them susceptible to nucleophilic attack, forming the basis of their rich and versatile chemistry.

General Reactivity

The primary reactions of aryl isocyanates involve the addition of nucleophiles across the C=N bond of the isocyanate group. Common nucleophiles include alcohols, amines, and water.

  • Reaction with Alcohols: Aryl isocyanates react with alcohols to form carbamates (urethanes). This reaction is fundamental in the production of polyurethanes.

  • Reaction with Amines: The reaction with primary or secondary amines yields substituted ureas. This is a rapid and often quantitative reaction.

  • Reaction with Water: Isocyanates react with water to initially form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea.

The reactivity of the isocyanate group can be influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the isocyanate carbon, leading to faster reaction rates.

Figure 1: General reaction pathway of aryl isocyanates with nucleophiles.

Handling and Safety

This compound, like other isocyanates, is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin. It is also a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general and common method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline with phosgene or a phosgene equivalent, such as triphosgene.

Representative Synthesis of an Aryl Isocyanate

The following is a generalized procedure for the synthesis of an aryl isocyanate from an aniline using triphosgene. This method is often preferred in a laboratory setting due to the easier handling of solid triphosgene compared to gaseous phosgene.

Materials:

  • 2-Propylaniline (or 2-isopropylaniline)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous, inert solvent (e.g., toluene, dichloromethane)

  • Inert gas (e.g., nitrogen, argon)

  • Anhydrous base (e.g., triethylamine, pyridine)

Procedure:

  • A solution of 2-propylaniline in an anhydrous, inert solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • A solution of triphosgene (approximately 0.35-0.40 molar equivalents relative to the aniline) in the same anhydrous solvent is added dropwise to the cooled aniline solution with vigorous stirring.

  • After the addition is complete, an anhydrous base (2.1 equivalents) is added slowly to the reaction mixture.

  • The reaction is allowed to warm to room temperature and then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled, and the solid byproducts (hydrochloride salt of the base) are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Synthesis_Workflow Start Start: 2-Propylaniline and Triphosgene Reaction Reaction in Anhydrous Solvent with Base Start->Reaction Filtration Filtration to Remove Solid Byproducts Reaction->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification End End: Pure This compound Purification->End

Figure 2: General experimental workflow for the synthesis of this compound.

Role in Drug Development and Signaling Pathways

A comprehensive search of the scientific literature did not reveal specific instances of this compound (either n-propyl or isopropyl isomer) as a key component of a marketed drug or a compound in late-stage clinical development. However, the isocyanate functional group is a versatile handle for the synthesis of a wide array of organic molecules, including those with potential biological activity. The introduction of a 2-propylphenyl group can modulate the lipophilicity and steric properties of a molecule, which can be crucial for its interaction with biological targets.

Isocyanates are often used to synthesize urea and carbamate derivatives, which are common motifs in pharmacologically active compounds. These derivatives can act as inhibitors of enzymes, such as kinases or proteases, or as ligands for receptors.

As no specific signaling pathway involving this compound has been identified in the literature, a generalized schematic of a receptor tyrosine kinase (RTK) signaling pathway is presented below as a representative example of a pathway that could be targeted by a hypothetical inhibitor derived from this compound.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Binding Ligand Ligand Ligand->RTK Inhibitor Hypothetical Inhibitor (derived from 2-propylphenyl isocyanate) Inhibitor->RTK Blocks Binding Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K-Akt) Dimerization->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Figure 3: A generalized receptor tyrosine kinase (RTK) signaling pathway.

In this hypothetical scenario, a molecule synthesized using this compound could be designed to bind to the ATP-binding site or an allosteric site of the RTK, thereby inhibiting its kinase activity and blocking downstream signaling that leads to pathological cellular responses.

Conclusion

This compound, in its n-propyl and isopropyl forms, represents a class of reactive chemical intermediates with potential applications in organic synthesis and, by extension, in the development of novel chemical entities for drug discovery. While its direct role in established pharmaceuticals is not prominent in the current literature, its utility as a synthetic building block for creating diverse molecular architectures with tunable properties remains significant. Further research into the biological activities of derivatives of this compound may unveil novel therapeutic opportunities. Researchers and drug development professionals are encouraged to consider this reagent in their synthetic strategies while adhering to strict safety protocols due to its hazardous nature.

An In-depth Technical Guide to 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Propylphenyl isocyanate, a valuable research chemical for professionals in drug development and chemical synthesis. This document adheres to stringent data presentation and visualization requirements to ensure clarity and ease of use for researchers and scientists.

Molecular Structure and Identification

This compound, also known as 1-isocyanato-2-propylbenzene, is an aromatic organic compound featuring an isocyanate functional group attached to a benzene ring substituted with a propyl group at the ortho position. The "propyl" substituent refers to the straight-chain n-propyl group.

Key identifiers for this compound are summarized in the table below.

IdentifierValueReference
CAS Number 190774-57-3[1][2]
Molecular Formula C10H11NO[2]
SMILES CCCC1=CC=CC=C1N=C=O
InChI Key NSGTVMQTRFUUSL-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively available in public literature. However, properties can be estimated based on its structure and comparison with related compounds. For practical purposes, the properties of its direct precursor, 2-propylaniline, are provided as a reference.

PropertyThis compound (Predicted/Limited Data)2-Propylaniline (Precursor)Reference
Molecular Weight 161.20 g/mol 135.21 g/mol [2]
Boiling Point Data not available222-224 °C[3]
Density Data not available0.96 g/mL at 25 °C[3]
Refractive Index Data not availablen20/D 1.547[3]

Synthesis of this compound

The primary route for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. In this case, this compound is synthesized from 2-propylaniline.

Experimental Protocol: General Phosgenation of an Aniline

This protocol describes a general procedure for the synthesis of an aryl isocyanate from an aniline using a phosgene equivalent like triphosgene for improved laboratory safety.

Materials:

  • 2-propylaniline

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous toluene (or other inert solvent like dichloromethane or ethyl acetate)

  • Triethylamine (or another suitable base)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, etc.)

Procedure:

  • A solution of 2-propylaniline in anhydrous toluene is prepared in a three-necked flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of triphosgene in anhydrous toluene (approximately one-third of a molar equivalent relative to the aniline) is added dropwise to the cooled aniline solution with vigorous stirring.

  • After the addition of triphosgene, a solution of triethylamine in anhydrous toluene is added dropwise. This step should be performed cautiously as the reaction can be exothermic.

  • The reaction mixture is slowly allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete conversion of the intermediate carbamoyl chloride to the isocyanate. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the strong isocyanate peak around 2270 cm⁻¹).

  • Upon completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • The crude this compound is then purified by vacuum distillation to yield the final product.

Safety Precautions: Phosgene and its equivalents like triphosgene are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Spectroscopic Data

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Synthesis Workflow

synthesis_workflow Figure 2. Synthesis Workflow for this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Process Steps cluster_product Final Product start 2-Propylaniline step1 Reaction at 0°C to Reflux start->step1 reagent1 Phosgene or Triphosgene reagent1->step1 reagent2 Inert Solvent (e.g., Toluene) reagent2->step1 reagent3 Base (e.g., Triethylamine) reagent3->step1 step2 Filtration step1->step2 step3 Solvent Removal step2->step3 step4 Vacuum Distillation step3->step4 product This compound step4->product

Caption: General workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-propylphenyl isocyanate, a valuable intermediate in organic synthesis and drug discovery. The document details three prominent methods: the phosgenation of 2-propylaniline using a phosgene surrogate, the Hofmann rearrangement of 2-propylbenzamide, and the Curtius rearrangement of 2-propylbenzoyl azide. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and visualizations of the chemical transformations and workflows.

Introduction

This compound is an aromatic isocyanate containing a propyl substituent at the ortho position of the phenyl ring. The isocyanate functional group (-N=C=O) is highly reactive and serves as a versatile building block for the synthesis of a wide array of organic compounds, including ureas, carbamates, and other heterocyclic systems. These derivatives are of significant interest in medicinal chemistry and materials science. This guide focuses on laboratory-scale synthetic approaches that are both established and adaptable for the preparation of this specific substituted phenyl isocyanate.

Synthetic Pathways

Three principal synthetic strategies for the preparation of this compound are discussed:

  • Phosgenation of 2-Propylaniline using Triphosgene: This is a widely used method for the synthesis of isocyanates from the corresponding primary amines. For safety reasons, this guide details the use of triphosgene (bis(trichloromethyl) carbonate), a solid and safer substitute for gaseous phosgene.[1]

  • Hofmann Rearrangement of 2-Propylbenzamide: This classic organic reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[2] By modifying the workup, the isocyanate can be trapped.

  • Curtius Rearrangement of 2-Propylbenzoyl Azide: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[3] The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot synthesis from the corresponding carboxylic acid.[4]

The overall synthetic approaches are summarized in the diagram below.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product 2-Propylaniline 2-Propylaniline Phosgenation (Triphosgene) Phosgenation (Triphosgene) 2-Propylaniline->Phosgenation (Triphosgene) 2-Propylbenzamide 2-Propylbenzamide Hofmann Rearrangement Hofmann Rearrangement 2-Propylbenzamide->Hofmann Rearrangement 2-Propylbenzoic Acid 2-Propylbenzoic Acid Curtius Rearrangement Curtius Rearrangement 2-Propylbenzoic Acid->Curtius Rearrangement This compound This compound Phosgenation (Triphosgene)->this compound Hofmann Rearrangement->this compound Curtius Rearrangement->this compound

Figure 1: Overview of synthetic routes to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic method. The protocols are adapted from established literature procedures for analogous compounds and are presented here for the synthesis of this compound.

Synthesis via Phosgenation of 2-Propylaniline with Triphosgene

This method is a common and efficient way to prepare aryl isocyanates. Triphosgene serves as a safer, solid phosgene equivalent. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which is then dehydrochlorinated to the isocyanate.

Experimental Workflow:

Phosgenation_Workflow start Start dissolve_triphosgene Dissolve triphosgene in dry DCM start->dissolve_triphosgene add_amine Add 2-propylaniline solution dropwise at 0°C dissolve_triphosgene->add_amine add_base Add triethylamine dropwise at 0°C add_amine->add_base warm_rt Warm to room temperature and stir for 2-4 hours add_base->warm_rt filter Filter the reaction mixture warm_rt->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate distill Purify by vacuum distillation concentrate->distill product This compound distill->product end End product->end

Figure 2: Experimental workflow for the synthesis of this compound via phosgenation.

Detailed Protocol:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane (DCM) is prepared. The solution is cooled to 0 °C in an ice bath. A solution of 2-propylaniline (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred triphosgene solution over 30 minutes. Following the addition, a solution of triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The formation of triethylamine hydrochloride is observed as a white precipitate. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak. Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride. The filtrate is concentrated under reduced pressure to give the crude product. The crude this compound is then purified by vacuum distillation.

Quantitative Data (Estimated):

ParameterValueReference
Starting Material2-PropylanilineCommercially Available
ReagentsTriphosgene, TriethylamineStandard Laboratory Reagents
SolventAnhydrous DichloromethaneStandard Laboratory Solvent
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time2-4 hours[1]
Yield80-95%Estimated from similar reactions
Purity>95% after distillationEstimated
Synthesis via Hofmann Rearrangement of 2-Propylbenzamide

The Hofmann rearrangement provides a phosgene-free route to isocyanates. The reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to form an N-bromoamide intermediate, which then rearranges to the isocyanate.

Reaction Mechanism:

Hofmann_Mechanism amide 2-Propylbenzamide bromoamide N-bromo-2-propylbenzamide amide->bromoamide + Br2, NaOH isocyanate This compound bromoamide->isocyanate Rearrangement

Figure 3: Simplified mechanism of the Hofmann rearrangement.

Detailed Protocol:

To a solution of sodium hydroxide in water, cooled in an ice bath, bromine is added slowly with stirring to form a solution of sodium hypobromite. A solution of 2-propylbenzamide in a suitable solvent (e.g., dioxane or tetrahydrofuran) is then added to the cold hypobromite solution. The reaction mixture is stirred at low temperature for a period and then gradually warmed to room temperature or slightly heated to facilitate the rearrangement. The progress of the reaction can be monitored by the disappearance of the starting amide. Once the reaction is complete, the mixture is cooled and extracted with a non-polar solvent such as diethyl ether or dichloromethane. The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude isocyanate. Purification is typically achieved by vacuum distillation.

Quantitative Data (Estimated):

ParameterValueReference
Starting Material2-PropylbenzamideSynthesizable from 2-propylbenzoic acid
ReagentsBromine, Sodium HydroxideStandard Laboratory Reagents
SolventDioxane/Water or THF/WaterStandard Laboratory Solvents
Reaction Temperature0 °C to ~50 °C[2]
Reaction Time1-3 hoursEstimated
Yield60-80%Estimated from similar reactions
Purity>95% after distillationEstimated
Synthesis via Curtius Rearrangement of 2-Propylbenzoic Acid

The Curtius rearrangement is another phosgene-free method that proceeds through an acyl azide intermediate. A convenient one-pot procedure utilizes diphenylphosphoryl azide (DPPA) to convert a carboxylic acid directly to the isocyanate.

Reaction Mechanism:

Curtius_Mechanism acid 2-Propylbenzoic Acid acyl_azide 2-Propylbenzoyl Azide acid->acyl_azide + DPPA, Et3N isocyanate This compound acyl_azide->isocyanate Heat (Rearrangement), -N2

Figure 4: Simplified mechanism of the Curtius rearrangement.

Detailed Protocol:

In a dry round-bottom flask under a nitrogen atmosphere, 2-propylbenzoic acid (1.0 equivalent) is dissolved in an anhydrous aprotic solvent such as toluene or dioxane. Triethylamine (1.1 equivalents) is added, and the mixture is stirred. Diphenylphosphoryl azide (DPPA, 1.1 equivalents) is then added dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent) for several hours until the evolution of nitrogen gas ceases. The reaction can be monitored by IR spectroscopy for the appearance of the isocyanate peak and the disappearance of the acyl azide peak. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation to afford the this compound.

Quantitative Data (Estimated):

ParameterValueReference
Starting Material2-Propylbenzoic AcidCommercially Available
ReagentsDiphenylphosphoryl Azide (DPPA), TriethylamineStandard Laboratory Reagents
SolventAnhydrous Toluene or DioxaneStandard Laboratory Solvents
Reaction TemperatureReflux (80-110 °C)[4]
Reaction Time2-6 hoursEstimated
Yield70-90%Estimated from similar reactions
Purity>95% after distillationEstimated

Characterization of this compound

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data:

Spectroscopic MethodKey Features
Infrared (IR) Spectroscopy Strong, sharp absorption band around 2250-2270 cm⁻¹ characteristic of the N=C=O asymmetric stretching vibration.
¹H NMR Spectroscopy Aromatic protons in the range of δ 7.0-7.5 ppm. Signals corresponding to the propyl group: a triplet around δ 0.9 ppm (CH₃), a sextet around δ 1.6 ppm (CH₂), and a triplet around δ 2.6 ppm (Ar-CH₂).
¹³C NMR Spectroscopy Carbonyl carbon of the isocyanate group around δ 125-135 ppm. Aromatic carbons in the range of δ 120-140 ppm. Aliphatic carbons of the propyl group at characteristic chemical shifts.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁NO, MW: 161.20 g/mol ).

Note: The exact chemical shifts and coupling constants in NMR spectra will depend on the solvent used for analysis.

Conclusion

This technical guide has outlined three reliable and adaptable methods for the synthesis of this compound. The choice of method will depend on the availability of starting materials, safety considerations, and the desired scale of the reaction. The phosgenation route using triphosgene is generally high-yielding, while the Hofmann and Curtius rearrangements offer valuable phosgene-free alternatives. Proper characterization of the final product is crucial to ensure its identity and purity for subsequent applications in research and development.

References

An In-depth Technical Guide to 2-Propylphenyl Isocyanate (CAS Number: 190774-57-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propylphenyl isocyanate (CAS No. 190774-57-3), a valuable chemical intermediate. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of organic chemistry and data from analogous structures to present a detailed account of its synthesis, spectroscopic properties, reactivity, and potential applications, particularly in the field of drug discovery and development. This guide aims to serve as a foundational resource for researchers and scientists interested in utilizing this and similar ortho-alkyl substituted phenyl isocyanates in their work.

Chemical and Physical Properties

This compound, also known as 1-isocyanato-2-propylbenzene, is an aromatic isocyanate with a propyl group at the ortho position. The physical and chemical properties are summarized in the table below. It is important to note that some of these values are based on data from suppliers and may not have been independently verified in peer-reviewed literature.

PropertyValueReference
CAS Number 190774-57-3N/A
Molecular Formula C₁₀H₁₁NON/A
Molecular Weight 161.20 g/mol N/A
Appearance Clear colorless to light yellow liquidN/A
Boiling Point 50 °C at 0.1 mmHgN/A
Density 1.01 g/mL at 25 °CN/A
Refractive Index n20/D 1.522N/A

Synthesis of this compound

Synthesis via Phosgenation of 2-Propylaniline

This is the most common industrial method for isocyanate synthesis. It involves the reaction of the primary amine, 2-propylaniline, with phosgene (COCl₂) or a phosgene equivalent like triphosgene.

Experimental Protocol (Proposed):

A solution of 2-propylaniline in an inert solvent (e.g., toluene or dichlorobenzene) would be added dropwise to a solution of excess phosgene or triphosgene in the same solvent at a low temperature (typically 0-5 °C) to form the N-carbamoyl chloride intermediate. The reaction mixture would then be heated to induce elimination of HCl, yielding the isocyanate. The progress of the reaction can be monitored by the disappearance of the amine starting material (via TLC or GC) and the appearance of the isocyanate product. Purification would typically involve distillation under reduced pressure.

phosgenation_workflow Start 2-Propylaniline Phosgene/Triphosgene Reaction Reaction in Inert Solvent (e.g., Toluene) 0-5 °C -> Heat Start->Reaction Intermediate N-Carbamoyl Chloride Intermediate Reaction->Intermediate Purification Distillation under Vacuum Reaction->Purification Intermediate->Reaction Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound via phosgenation.

Synthesis via Curtius Rearrangement of 2-Propylbenzoic Acid

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids.[1][2][3][4] This method involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating to the isocyanate with the loss of nitrogen gas.[1][2]

Experimental Protocol (Proposed):

2-Propylbenzoic acid would first be converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide (NaN₃) in an appropriate solvent (e.g., acetone or a biphasic system) to form the acyl azide. The isolated acyl azide is then carefully heated in an inert solvent (e.g., toluene or benzene) until the evolution of nitrogen gas ceases. The resulting solution contains the this compound, which can be purified by distillation. A one-pot procedure using diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid to the isocyanate is also a viable and often preferred laboratory method.[1][5]

curtius_rearrangement_workflow cluster_acid_to_azide Acyl Azide Formation Acid 2-Propylbenzoic Acid AcylChloride Acyl Chloride Formation (e.g., SOCl₂) Acid->AcylChloride AcylAzide Acyl Azide Formation (e.g., NaN₃) AcylChloride->AcylAzide Rearrangement Thermal Rearrangement (Heat in Toluene) - N₂ AcylAzide->Rearrangement Product This compound Rearrangement->Product

Caption: Proposed workflow for the synthesis via Curtius rearrangement.

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound is not publicly available. However, based on the known spectral properties of analogous compounds, the following characteristics can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the propyl group and the aromatic protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (4H) 7.0 - 7.4Multiplet4H
-CH₂- (benzylic) ~2.6Triplet2H
-CH₂- (middle) ~1.6Sextet2H
-CH₃ ~0.9Triplet3H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will feature signals for the isocyanate carbon, the aromatic carbons, and the propyl chain carbons.

CarbonPredicted Chemical Shift (δ, ppm)
-N=C=O 120 - 130
Aromatic C (ipso-NCO) ~130
Aromatic C (ipso-propyl) ~140
Aromatic C-H 125 - 130
-CH₂- (benzylic) ~38
-CH₂- (middle) ~24
-CH₃ ~14
FT-IR Spectroscopy

The most characteristic feature in the FT-IR spectrum of an isocyanate is the strong, sharp absorption band due to the asymmetric stretching of the -N=C=O group.[6][7]

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
-N=C=O stretch 2250 - 2275Strong, Sharp
Aromatic C=C stretch 1450 - 1600Medium to Weak
Aromatic C-H stretch >3000Medium
Aliphatic C-H stretch <3000Medium
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns for alkylbenzenes include benzylic cleavage.

m/zProposed Fragment
161 [M]⁺
132 [M - C₂H₅]⁺ (loss of ethyl radical)
118 [M - C₃H₇]⁺ (loss of propyl radical)
91 [C₇H₇]⁺ (tropylium ion)

Reactivity and Applications in Drug Development

Isocyanates are highly reactive electrophiles that readily react with nucleophiles. This reactivity is the basis for their utility in organic synthesis, including the construction of various functional groups found in bioactive molecules.

General Reactivity

The primary reactions of this compound involve nucleophilic attack at the carbonyl carbon of the isocyanate group.

isocyanate_reactivity cluster_products Reaction Products Isocyanate 2-Propylphenyl Isocyanate Urea Urea Derivative Isocyanate->Urea Carbamate Carbamate (Urethane) Derivative Isocyanate->Carbamate Amine Primary or Secondary Amine Amine->Isocyanate Alcohol Alcohol or Phenol Alcohol->Isocyanate

Caption: General reactivity of this compound with nucleophiles.

  • Reaction with Amines: Forms substituted ureas. This reaction is typically fast and can be carried out at room temperature. The urea linkage is a common motif in many pharmaceutical compounds.[8][9][10]

  • Reaction with Alcohols and Phenols: Forms carbamates (urethanes). This reaction is often catalyzed by bases or organometallic compounds. Carbamates are also prevalent in medicinal chemistry, serving as prodrug moieties or key structural elements.[3][11][12]

  • Reaction with Water: Hydrolyzes to form an unstable carbamic acid, which decarboxylates to yield the corresponding primary amine (2-propylaniline) and carbon dioxide.

Role in Drug Discovery and Development

While specific examples of drugs derived from this compound are not documented, ortho-alkyl substituted phenyl isocyanates are valuable building blocks for creating libraries of compounds for biological screening. The urea and carbamate derivatives are of particular interest.

  • Urea Derivatives as Kinase Inhibitors: Many kinase inhibitors, a major class of anti-cancer drugs, feature a diaryl urea core structure.[13] this compound can be used to synthesize analogs of these drugs, where the 2-propylphenyl group can probe the steric and electronic requirements of the kinase active site. The propyl group can influence the compound's solubility, metabolic stability, and binding affinity.

  • Carbamate Derivatives as Prodrugs and Bioisosteres: The carbamate linkage can be used to create prodrugs of molecules containing alcohol or phenol groups, potentially improving their pharmacokinetic properties.[12] Carbamates can also act as bioisosteres for amide or ester bonds, offering different stability and hydrogen bonding characteristics.

Proposed Experimental Workflow for Derivative Synthesis:

A typical workflow for the synthesis and evaluation of bioactive derivatives would involve the reaction of this compound with a library of amines or alcohols to generate a corresponding library of ureas or carbamates. These compounds would then be purified and subjected to biological screening assays.

drug_discovery_workflow Isocyanate This compound Synthesis Parallel Synthesis of Urea/Carbamate Library Isocyanate->Synthesis Nucleophile Library of Amines/Alcohols Nucleophile->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: A generalized workflow for the use of this compound in drug discovery.

Signaling Pathways

There is no direct evidence linking this compound to specific signaling pathways. However, as a precursor to potential kinase inhibitors, its derivatives could target a wide range of pathways implicated in diseases like cancer. For example, derivatives could be designed to inhibit kinases in pathways such as:

  • MAPK/ERK Pathway: Often dysregulated in cancer, controlling cell proliferation and survival.

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • VEGFR Signaling Pathway: Crucial for angiogenesis, a key process in tumor growth and metastasis.

The design of specific inhibitors would involve incorporating the 2-propylphenylurea or -carbamate moiety into scaffolds known to bind to the ATP-binding site of target kinases.

signaling_pathway_inhibition Derivative This compound Derivative (e.g., Urea) Kinase Target Kinase (e.g., VEGFR, Raf) Derivative->Kinase Inhibition Pathway Signaling Pathway (e.g., MAPK, PI3K) Kinase->Pathway Activation Response Cellular Response (e.g., Proliferation, Angiogenesis) Pathway->Response

Caption: A logical diagram illustrating the potential role of derivatives in inhibiting signaling pathways.

Safety and Handling

Isocyanates are known respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Due to its reactivity with water, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a reactive chemical intermediate with significant potential for use in organic synthesis, particularly in the development of novel therapeutic agents. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application by drawing on established chemical principles and data from related structures. Further research into the specific properties and biological activities of its derivatives is warranted and could lead to the discovery of new and valuable molecules for medicine and materials science.

References

In-Depth Technical Guide to the Physical Properties of ortho-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of ortho-propylphenyl isocyanate, a chemical intermediate of interest in various research and development applications. Due to the existence of two isomers for the propyl group at the ortho position, this guide addresses both 2-isopropylphenyl isocyanate and 2-n-propylphenyl isocyanate. All quantitative data is presented in clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for determining these physical properties are provided, alongside visual workflows to aid in their implementation.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, application, and integration into chemical processes. The following tables summarize the key physical properties for the two isomers of ortho-propylphenyl isocyanate.

2-Isopropylphenyl Isocyanate

Table 1: Physical Properties of 2-Isopropylphenyl Isocyanate

PropertyValueReference
CAS Number 56309-56-9[1][2]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [2]
Appearance Clear colorless to pale yellow liquid[1]
Boiling Point 200 °C at 7 hPa
Density Not available
Refractive Index 1.5215 - 1.5265 @ 20°C[1]
Purity (by GC) ≥96.0%[1]
2-n-Propylphenyl Isocyanate

Table 2: Physical Properties of 2-n-Propylphenyl Isocyanate

PropertyValueReference
CAS Number 190774-57-3[3]
Molecular Formula C₁₀H₁₁NO[3]
Molecular Weight 161.2 g/mol [3]
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available

Experimental Protocols

Accurate determination of physical properties is paramount for chemical characterization. The following sections detail standardized methodologies for measuring the key physical properties of liquid chemical compounds like ortho-propylphenyl isocyanate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary tube method.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Sample tube (e.g., a small test tube)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin or other suitable high-boiling liquid

Procedure:

  • A small amount of the liquid sample is placed into the sample tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.

  • The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in the Thiele tube or oil bath.

  • The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in tube B Insert inverted sealed capillary A->B C Attach to thermometer B->C D Immerse in Thiele tube C->D E Heat bath gently D->E Start heating F Observe bubble stream E->F G Stop heating F->G H Record temperature at liquid entry G->H I Final Result H->I Boiling Point

Caption: Experimental workflow for determining the boiling point of a liquid.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance. A pycnometer or a specific gravity bottle provides a precise volume for this measurement.

Apparatus:

  • Pycnometer or specific gravity bottle of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature bath

Procedure:

  • The clean, dry pycnometer is accurately weighed (m₁).

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, wiped dry, and weighed again (m₂).

  • The mass of the liquid is calculated (m = m₂ - m₁).

  • The density (ρ) is calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer.

DensityMeasurement cluster_preparation Preparation cluster_weighing Weighing & Calculation A Weigh empty pycnometer (m1) B Fill with sample A->B C Thermostat in bath B->C D Weigh filled pycnometer (m2) C->D After equilibration E Calculate mass (m = m2 - m1) D->E F Calculate density (ρ = m / V) E->F G Final Result F->G Density

Caption: Experimental workflow for determining the density of a liquid.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used to identify a substance and assess its purity. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (e.g., sodium lamp)

  • Dropper or pipette

  • Lint-free tissue

  • Standard liquid with a known refractive index for calibration (e.g., distilled water)

Procedure:

  • The refractometer is calibrated using a standard liquid of known refractive index.

  • The prism of the refractometer is cleaned with a suitable solvent and dried with a lint-free tissue.

  • A few drops of the sample liquid are placed on the surface of the prism using a dropper.

  • The prism is closed and the light source is positioned.

  • The eyepiece is adjusted to bring the crosshairs into focus.

  • The dispersion drum is adjusted to eliminate any color fringe and to obtain a sharp borderline between the light and dark fields.

  • The measurement knob is turned to bring the borderline exactly to the center of the crosshairs.

  • The refractive index is read from the scale. The temperature should also be recorded.

RefractiveIndexMeasurement cluster_setup Setup & Calibration cluster_reading Measurement A Calibrate with standard B Clean and dry prism A->B C Apply sample to prism B->C D Adjust eyepiece and dispersion C->D Close prism E Align borderline with crosshairs D->E F Read refractive index E->F G Final Result F->G Refractive Index

Caption: Experimental workflow for determining the refractive index of a liquid.

References

Reactivity of 2-Propylphenyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-propylphenyl isocyanate, a key intermediate in the synthesis of a variety of organic compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon established principles of isocyanate chemistry, using closely related aryl isocyanates as surrogates to predict and explain its reactivity profile. The document details the fundamental reactions of the isocyanate functional group with common nucleophiles, including alcohols, amines, and water, leading to the formation of urethanes, ureas, and other derivatives. Experimental protocols for representative reactions are provided, alongside a discussion of reaction mechanisms and influencing factors such as sterics, electronics, and catalysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to effectively utilize this compound in their research and development endeavors.

Introduction to Isocyanate Reactivity

Isocyanates (R-N=C=O) are a class of highly reactive organic compounds characterized by the presence of the isocyanate functional group. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent electrophilicity makes isocyanates susceptible to attack by a wide range of nucleophiles.[1]

The reactivity of isocyanates is influenced by both the electronic and steric properties of the substituent (R group) attached to the nitrogen atom. In the case of this compound, the phenyl ring influences the electronic properties of the isocyanate group, while the ortho-propyl group introduces steric hindrance that can affect the rate and regioselectivity of its reactions.

Core Reactivity of this compound

The primary reactions of this compound involve the nucleophilic addition to the central carbonyl carbon of the isocyanate group. The general order of reactivity with common nucleophiles is as follows:

Primary Amines > Secondary Amines > Alcohols ≈ Water

Reaction with Alcohols to Form Urethanes (Carbamates)

The reaction of an isocyanate with an alcohol produces a urethane, also known as a carbamate.[1] This reaction is of significant industrial importance, forming the basis for polyurethane chemistry.

General Reaction: R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

For this compound, the reaction with a primary alcohol such as methanol would yield the corresponding N-(2-propylphenyl)carbamate.

UrethaneFormation Isocyanate 2-Propylphenyl Isocyanate Urethane N-(2-Propylphenyl)urethane Isocyanate->Urethane + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Urethane

Caption: Formation of a urethane from this compound and an alcohol.

Reaction with Amines to Form Ureas

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is typically very fast and often proceeds without the need for a catalyst.[1]

General Reaction: R-N=C=O + R'R''NH → R-NH-C(=O)-NR'R''

The reaction of this compound with a primary amine like aniline would result in the formation of a disubstituted urea.

UreaFormation Isocyanate 2-Propylphenyl Isocyanate Urea N,N'-Disubstituted Urea Isocyanate->Urea + R'R''NH Amine Amine (R'R''NH) Amine->Urea

Caption: Synthesis of a substituted urea from this compound.

Reaction with Water

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[1] The newly formed amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea. This reaction is crucial in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent.[1]

Reaction Pathway:

  • R-N=C=O + H₂O → [R-NH-COOH] (Unstable carbamic acid)

  • [R-NH-COOH] → R-NH₂ + CO₂

  • R-N=C=O + R-NH₂ → R-NH-C(=O)-NH-R

WaterReaction cluster_0 Step 1: Carbamic Acid Formation cluster_1 Step 2: Decomposition cluster_2 Step 3: Urea Formation Isocyanate1 2-Propylphenyl Isocyanate CarbamicAcid Carbamic Acid (unstable) Isocyanate1->CarbamicAcid + H₂O Water Water Water->CarbamicAcid CarbamicAcid2 Carbamic Acid Amine 2-Propylaniline CarbamicAcid2->Amine CO2 Carbon Dioxide CarbamicAcid2->CO2 Amine2 2-Propylaniline Isocyanate2 2-Propylphenyl Isocyanate Urea Symmetrical Urea Isocyanate2->Urea Amine2->Urea

Caption: Reaction pathway of this compound with water.

Quantitative Data on Isocyanate Reactivity

Table 1: Reaction of Phenyl Isocyanate with Various Nucleophiles

NucleophileProductCatalystTemperature (°C)Reaction TimeYield (%)
MethanolMethyl N-phenylcarbamateNone2524 h>95
EthanolEthyl N-phenylcarbamateDibutyltin dilaurate251 h>98
AnilineN,N'-DiphenylureaNone25< 5 min>99
WaterN,N'-DiphenylureaNone251 h~90

Note: This data is compiled from various sources on general isocyanate reactivity and should be considered illustrative.

Experimental Protocols

The following are general experimental protocols for the synthesis of urethanes and ureas from an aryl isocyanate, which can be adapted for this compound.

General Procedure for the Synthesis of an N-Aryl Carbamate

CarbamateSynthesisWorkflow Start Start DissolveIsocyanate Dissolve this compound in anhydrous solvent (e.g., THF) Start->DissolveIsocyanate AddAlcohol Add alcohol (1.0 eq.) dropwise at 0 °C under inert atmosphere DissolveIsocyanate->AddAlcohol WarmToRT Allow reaction to warm to room temperature and stir for 2-24 h AddAlcohol->WarmToRT MonitorReaction Monitor reaction progress by TLC or LC-MS WarmToRT->MonitorReaction Workup Quench with saturated NH₄Cl (aq) and extract with ethyl acetate MonitorReaction->Workup Reaction Complete Purify Dry organic layer, concentrate, and purify by column chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for carbamate synthesis.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, the desired alcohol (1.0-1.2 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2-propylphenyl)carbamate.

General Procedure for the Synthesis of a Disubstituted Urea

UreaSynthesisWorkflow Start Start DissolveAmine Dissolve amine (1.0 eq.) in anhydrous solvent (e.g., DCM) Start->DissolveAmine AddIsocyanate Add this compound (1.0 eq.) dropwise at 0 °C DissolveAmine->AddIsocyanate StirAtRT Stir the reaction mixture at room temperature for 30 min - 2 h AddIsocyanate->StirAtRT MonitorReaction Monitor reaction progress by TLC or LC-MS StirAtRT->MonitorReaction FilterPrecipitate If precipitate forms, filter and wash with cold solvent MonitorReaction->FilterPrecipitate Precipitate Forms Workup If no precipitate, concentrate and purify by crystallization or chromatography MonitorReaction->Workup No Precipitate End End FilterPrecipitate->End Workup->End

Caption: Experimental workflow for urea synthesis.

Methodology:

  • To a solution of the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF at 0 °C, this compound (1.0 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 30 minutes to 2 hours. The reaction progress is monitored by TLC or LC-MS.

  • If the urea product precipitates from the reaction mixture, it is collected by filtration, washed with a cold solvent, and dried under vacuum.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or flash column chromatography.

Factors Influencing Reactivity

Steric Hindrance

The ortho-propyl group in this compound is expected to exert steric hindrance around the isocyanate functional group. This steric bulk can decrease the rate of reaction compared to less hindered aryl isocyanates like phenyl isocyanate, particularly with bulky nucleophiles.

Electronic Effects

The phenyl ring is an electron-withdrawing group, which increases the electrophilicity of the isocyanate carbon and enhances its reactivity. The propyl group is a weak electron-donating group, which may slightly reduce the reactivity compared to an unsubstituted phenyl isocyanate.

Catalysis

The reaction of isocyanates with nucleophiles, particularly alcohols, can be significantly accelerated by catalysts. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[2] These catalysts function by activating either the isocyanate or the nucleophile, thereby lowering the activation energy of the reaction.

CatalysisMechanism cluster_0 Tertiary Amine Catalysis cluster_1 Organometallic Catalysis Isocyanate1 Isocyanate Alcohol1 Alcohol AmineCatalyst Tertiary Amine Intermediate1 Activated Complex Urethane1 Urethane Isocyanate2 Isocyanate Alcohol2 Alcohol MetalCatalyst Organotin Catalyst Intermediate2 Metal-Alcoholate Complex Urethane2 Urethane

Caption: General catalytic mechanisms for urethane formation.

Conclusion

This compound is a versatile reagent with a reactivity profile characteristic of aryl isocyanates. Its reactions are dominated by nucleophilic additions to the electrophilic isocyanate carbon, leading to the formation of valuable urethane and urea linkages. While specific quantitative data for this particular isocyanate is sparse in the literature, its reactivity can be reliably predicted based on the well-established principles of isocyanate chemistry. The steric hindrance from the ortho-propyl group is a key feature to consider when planning syntheses. This guide provides a foundational understanding of the reactivity of this compound and offers practical experimental guidance for its use in the synthesis of new chemical entities for various applications, including drug discovery and materials science. Further experimental investigation is warranted to fully characterize the kinetic and thermodynamic parameters of its reactions.

References

Technical Guide: Safety and Handling of 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Propylphenyl isocyanate (CAS No. 190774-57-3). The information is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure a high standard of accuracy and relevance for professionals in research and development. This document focuses on quantitative data, experimental methodologies, and clear visual representations of safety protocols.

Chemical Identification and Physical Properties

This compound is an aromatic isocyanate used in chemical synthesis. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
CAS Number 190774-57-3[1][2]
Molecular Formula C10H11NO[3]
Molecular Weight 161.2 g/mol [3][4]
Boiling Point 50 °C @ 0.1 mmHg[3]
Density 1.01 g/mL at 25 °C[3]
Refractive Index n20/D 1.522[3]
Flash Point 85 °C (185 °F)[3]
Appearance Clear colorless to light yellow liquid[3]
Storage Temperature 0-6°C[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source:[1][2][3]

Toxicological Data

ChemicalLD50 OralLC50 InhalationDermal EffectsEye EffectsRespiratory Sensitization
2-Methylphenyl isocyanate 400 mg/kg (Guinea pig)Toxic if inhaledCauses skin irritationCauses serious eye irritationMay cause allergy or asthma symptoms
Isocyanic acid, polymethylenepolyphenylene ester >10000 mg/kg (rat)11 mg/l (ATE)Causes skin irritationCauses serious eye irritationMay cause allergy or asthma symptoms
4,4'-Methylenediphenyl diisocyanate >10000 mg/kg (rat)11 mg/l (ATE)Causes skin irritationCauses serious eye irritationMay cause allergy or asthma symptoms

Source:[5]

Note: This data is for related compounds and should be used for comparative purposes only. A comprehensive toxicological assessment for this compound has not been found.

Experimental Protocols for Hazard Assessment

The hazard classifications for isocyanates are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD 420, 423, or 425)
  • Principle: These methods assess the adverse effects occurring shortly after oral administration of a single dose or multiple doses within 24 hours.

  • Methodology: A stepwise procedure is used with a limited number of animals (typically rats). Dosing is initiated at a level expected to produce some signs of toxicity. Depending on the outcome (mortality or survival), the dose for the next animal is adjusted up or down. Observations for signs of toxicity are made for at least 14 days.

  • Endpoint: The primary endpoint is mortality, which allows for the determination of an LD50 value or classification into a GHS category.

Acute Dermal Toxicity (OECD 402)
  • Principle: This test determines the toxic effects resulting from a single, 24-hour dermal application of a substance.

  • Methodology: The substance is applied to a shaved area of the skin (approximately 10% of the body surface) of a small number of animals (usually rats or rabbits). The site is covered with a porous gauze dressing. Animals are observed for signs of toxicity for at least 14 days.

  • Endpoint: Mortality and skin reactions at the application site are recorded to determine the LD50 and assess skin irritation.

Acute Inhalation Toxicity (OECD 403)
  • Principle: This guideline evaluates the health hazards from short-term exposure to an airborne substance.

  • Methodology: Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours). Multiple concentration groups are often used. Animals are observed for at least 14 days.

  • Endpoint: Mortality is the primary endpoint for determining the LC50 value. Clinical signs of toxicity and respiratory tract effects are also assessed.

Skin Irritation (OECD 404 or in vitro OECD 439)
  • Principle: These tests assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • Methodology (In vivo - OECD 404): A small amount of the substance is applied to a patch of shaved skin on an animal (typically a rabbit) for up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

  • Methodology (In vitro - OECD 439): This method uses reconstructed human epidermis (RhE) models. The test chemical is applied to the tissue surface, and cell viability is measured to determine the irritation potential.

  • Endpoint: The severity and reversibility of skin reactions are scored to classify the substance.

Eye Irritation (OECD 405 or in vitro OECD 492)
  • Principle: These tests evaluate the potential of a substance to produce reversible changes in the eye.

  • Methodology (In vivo - OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points.

  • Methodology (In vitro - OECD 492): This test uses reconstructed human cornea-like epithelium (RhCE) models to assess eye irritation potential by measuring cell viability.

  • Endpoint: The severity and reversibility of eye lesions are scored to classify the substance.

First Aid and Emergency Response Workflow

The following diagram illustrates the recommended workflow for first aid measures in the event of exposure to this compound.

FirstAid_Workflow exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Eyes Cautiously with Water for Several Minutes eye_contact->rinse_eyes rinse_mouth Rinse Mouth. Do NOT Induce Vomiting ingestion->rinse_mouth breathing_difficult Breathing is Difficult? move_fresh_air->breathing_difficult wash_skin Wash Skin with Plenty of Water remove_clothing->wash_skin remove_lenses Remove Contact Lenses, if Present and Easy to Do rinse_eyes->remove_lenses medical_help Get Immediate Medical Attention rinse_mouth->medical_help give_oxygen Give Oxygen breathing_difficult->give_oxygen Yes artificial_respiration Give Artificial Respiration if Not Breathing breathing_difficult->artificial_respiration No wash_skin->medical_help remove_lenses->medical_help give_oxygen->medical_help artificial_respiration->medical_help

First Aid Workflow for this compound Exposure.

Personal Protective Equipment (PPE) and Handling

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.

  • Skin Protection: Wear impervious, flame-retardant protective clothing. Handle with gloves that are resistant to chemicals.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.

The following diagram outlines the logical relationship for selecting appropriate personal protective equipment.

PPE_Selection start Handling this compound ventilation Is adequate ventilation (fume hood) available? start->ventilation respirator Full-face respirator required ventilation->respirator No standard_ppe Standard PPE Required ventilation->standard_ppe Yes respirator->standard_ppe eye_protection Safety Goggles/Face Shield standard_ppe->eye_protection hand_protection Chemical Resistant Gloves standard_ppe->hand_protection body_protection Protective Clothing standard_ppe->body_protection

PPE Selection Logic for Handling this compound.

This guide is intended for informational purposes for qualified research and development professionals. Always refer to the most current and complete Safety Data Sheet provided by your supplier before handling this chemical.

References

Solubility of 2-Propylphenyl Isocyanate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-propylphenyl isocyanate in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages information on the closely related phenyl isocyanate and fundamental principles of organic chemistry to predict its solubility profile. Detailed experimental protocols for determining solubility are also provided, alongside visualizations of key chemical reactions and experimental workflows.

Core Concepts: Structure and Reactivity

This compound is an aromatic isocyanate. The presence of the phenyl ring and the propyl group imparts a significant non-polar character to the molecule. The isocyanate functional group (-N=C=O) is highly electrophilic and will readily react with nucleophiles, particularly protic solvents like water and alcohols. This reactivity is a critical consideration when selecting a solvent for any application.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of non-polar and polar aprotic organic solvents. The addition of the propyl group, compared to phenyl isocyanate, likely enhances its solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Remarks
Non-Polar Aprotic Hexane, Toluene, BenzeneSoluble / MiscibleThe non-polar nature of the solvent aligns with the hydrophobicity of the propylphenyl group. Phenyl isocyanate is known to be soluble in benzene and toluene[1].
Polar Aprotic Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble / MiscibleThese solvents can solvate the polar isocyanate group without reacting. Phenyl isocyanate is miscible with ether[2].
Polar Protic Water, Alcohols (e.g., Ethanol, Methanol)Reactive Isocyanates react with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide. They react with alcohols to form urethanes[3][4][5]. Phenyl isocyanate is documented to react with water and alcohol[1][3].

Key Chemical Reactions

The isocyanate group is highly reactive towards nucleophiles. Understanding these reactions is crucial for handling and utilizing this compound effectively.

Isocyanate_Reactions isocyanate This compound (R-N=C=O) urethane Urethane isocyanate->urethane + urea Urea isocyanate->urea + alcohol Alcohol (R'-OH) alcohol->urethane amine Amine (R'-NH2) amine->urea

Caption: Reaction of this compound with alcohols and amines.

Experimental Protocols

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the steps for both qualitative and quantitative solubility determination.

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (see Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Add approximately 1 mL of the selected solvent to a clean, dry test tube.

  • Add 2-3 drops (approximately 20-30 mg) of this compound to the solvent.

  • Vigorously shake or vortex the mixture for 30-60 seconds.

  • Observe the solution. A clear, homogeneous solution indicates that the compound is soluble. The presence of undissolved droplets or a cloudy suspension indicates insolubility or partial solubility.

  • Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of the compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Constant temperature shaker bath

  • Syringe filters (PTFE, 0.2 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

  • Generate a calibration curve using the analytical instrument (HPLC or GC).

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is essential to ensure saturation.

  • Seal the vials and place them in a constant temperature shaker bath.

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solute settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Solubility_Workflow start Start: Select Solvent add_excess Add excess 2-propylphenyl isocyanate to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24h) add_excess->equilibrate filter Filter supernatant equilibrate->filter analyze Analyze concentration (e.g., HPLC, GC) filter->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility calculate->end

Caption: Experimental workflow for quantitative solubility determination.

Safety Precautions

Isocyanates are toxic, and lachrymatory, and can cause respiratory sensitization. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

2-Propylphenyl isocyanate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Propylphenyl Isocyanate

This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an aromatic organic compound featuring a propyl group and an isocyanate functional group attached to a benzene ring. The specific isomer detailed in this document is 2-n-propylphenyl isocyanate.

Physicochemical Data

The essential quantitative data for this compound is summarized in the table below for clear reference and comparison.

PropertyValueReference
Molecular Formula C10H11NO[1][2][3][4][5]
Molecular Weight 161.20 g/mol [1][2][5]
CAS Number 190774-57-3[1]

Molecular Structure and Connectivity

To visually represent the molecular structure and the relationship between its constituent atoms, a diagram has been generated using the Graphviz DOT language. This visualization provides a clear depiction of the atomic arrangement within the this compound molecule.

Molecular structure of this compound.

References

Spectroscopic Profile of 2-Propylphenyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the predicted spectroscopic data for 2-propylphenyl isocyanate, a valuable intermediate in synthetic chemistry. The information herein, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is designed to assist researchers, scientists, and professionals in drug development with the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, providing insights into its specific structural features.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and propyl group protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted)MultiplicityNumber of ProtonsAssignment
~7.20 - 7.00m4HAr-H
~2.60t2HAr-CH₂-CH₂-CH₃
~1.65sextet2HAr-CH₂-CH₂-CH₃
~0.95t3HAr-CH₂-CH₂-CH₃
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted)Assignment
~138Ar-C (quaternary, attached to propyl group)
~130Ar-C (quaternary, attached to isocyanate group)
~129Ar-CH
~128Ar-CH
~127Ar-CH
~126Ar-CH
~125-N=C=O
~37Ar-CH₂-CH₂-CH₃
~24Ar-CH₂-CH₂-CH₃
~14Ar-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is a key method for the identification of functional groups. The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the isocyanate (-N=C=O) group.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Frequency (cm⁻¹) (Predicted)IntensityAssignment
~3060-3020MediumAromatic C-H stretch
~2960-2870Medium-StrongAliphatic C-H stretch (propyl group)
~2275-2250Strong, SharpAsymmetric stretch of the isocyanate (-N=C=O) group[1]
~1600, ~1490, ~1450Medium-WeakAromatic C=C stretching
~1465MediumC-H bending (propyl group)
~750StrongAromatic C-H out-of-plane bending (ortho-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/z (Predicted)Relative IntensityAssignment
161ModerateMolecular Ion [M]⁺
132High[M - C₂H₅]⁺ (Loss of ethyl radical)
118Moderate[M - C₃H₇]⁺ (Loss of propyl radical)
91HighTropylium ion [C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would typically be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2]

  • Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment would be used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.[3] Common experiments include DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.[3]

IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be conveniently obtained using Attenuated Total Reflectance (ATR) or neat techniques.[6]

  • Sample Preparation (ATR): A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The spectrum is typically recorded over a wavenumber range of 4000-400 cm⁻¹.[7] A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.[1]

Mass Spectrometry

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).[5]

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).[1]

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

  • Ionization: Electron ionization is typically performed at a standard energy of 70 eV.[5] This causes the molecule to fragment in a reproducible manner. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat or ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H, ¹³C, DEPT) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS Prep_MS->MS_Spec NMR_Data Chemical Shifts Coupling Constants Integration NMR_Spec->NMR_Data IR_Data Characteristic Peaks (e.g., -N=C=O stretch) IR_Spec->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS_Spec->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Propylphenyl Isocyanate in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylphenyl isocyanate is an aromatic isocyanate that can be utilized in the synthesis of polyurethanes. The presence of the ortho-propyl group on the phenyl ring introduces specific steric and electronic effects that influence its reactivity and the properties of the resulting polymers. These application notes provide an overview of its use, hypothesized properties based on structure-activity relationships, and detailed protocols for the synthesis and characterization of polyurethanes incorporating this unique monomer. Aromatic isocyanates are generally more reactive than their aliphatic counterparts, a characteristic that influences the kinetics of polyurethane formation.[1] The substituent on the aromatic ring, in this case, a propyl group, further modulates this reactivity.[1]

Core Applications and Mechanisms

The primary application of this compound in polymer chemistry is as a monomer for the synthesis of polyurethanes. The fundamental reaction involves the nucleophilic attack of a hydroxyl group from a polyol onto the electrophilic carbon of the isocyanate group, forming a urethane linkage.[2]

Due to the presence of the ortho-propyl group, the reactivity of this compound is expected to be lower than that of unsubstituted phenyl isocyanate due to steric hindrance. This steric effect can be advantageous in controlling the reaction rate and may influence the morphology and properties of the final polymer. An electron-donating alkyl group can also slightly decrease the electrophilicity of the isocyanate carbon, further moderating the reaction rate.

Potential Applications Include:

  • Tailored Polyurethane Elastomers: The incorporation of this compound can modify the hard segments of polyurethanes, potentially leading to materials with unique mechanical properties, such as altered flexibility and tensile strength.

  • Coatings and Adhesives: Polyurethanes derived from this isocyanate could be formulated into coatings and adhesives with specific curing profiles and final properties.

  • Biomedical Polyurethanes: The biocompatibility of polyurethanes is a significant area of research.[1] While specific data for this compound is unavailable, its derivatives could be explored for applications in medical devices and drug delivery systems, pending thorough toxicological evaluation.

Data Presentation

As there is limited published data specifically for polyurethanes synthesized with this compound, the following tables present hypothetical yet expected data based on the known effects of ortho-alkylation on polyurethane properties. These tables are intended to serve as a guide for experimental design.

Table 1: Hypothesized Reactivity of this compound Compared to Other Aromatic Isocyanates

IsocyanateRelative Reaction Rate (with n-butanol)Expected Pot Life (in a model formulation)Key Influencing Factors
Phenyl Isocyanate1.00ShortBaseline reactivity, no steric hindrance
This compound ~0.6 - 0.8 Moderate Steric hindrance from ortho-propyl group
2,4-Toluene Diisocyanate (TDI)>1.00 (para-NCO), <1.00 (ortho-NCO)Short to ModerateElectronic activation and steric hindrance
4,4'-Methylene Diphenyl Diisocyanate (MDI)>1.00ShortElectronic effects and molecular symmetry

Table 2: Predicted Mechanical Properties of a Polyurethane Elastomer Synthesized with this compound

PropertyExpected Value RangeComparison to MDI-based PU of similar compositionRationale for Predicted Properties
Tensile Strength (MPa)25 - 40Slightly LowerThe bulky propyl group may disrupt hard segment packing and crystallinity.
Elongation at Break (%)400 - 600Potentially HigherReduced hard segment cohesion could allow for greater chain mobility and extension.
Shore A Hardness80 - 90Similar to Slightly LowerDependent on the overall hard segment content, but steric effects might lead to a softer material.
Glass Transition Temp (°C)-30 to -10SimilarPrimarily determined by the soft segment polyol.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of a linear polyurethane elastomer using this compound.

Protocol 1: Synthesis of a this compound-Based Polyurethane Prepolymer

Objective: To synthesize an isocyanate-terminated prepolymer from this compound and a polyether polyol.

Materials:

  • This compound

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous toluene

  • Nitrogen gas supply

  • Three-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Charge the three-neck flask with PTMEG (e.g., 0.1 mol) and heat to 80°C under a nitrogen blanket with stirring.

  • Once the PTMEG is molten and homogenous, add this compound (e.g., 0.2 mol for a 2:1 NCO:OH ratio) dropwise over 30 minutes, ensuring the temperature does not exceed 90°C.

  • After the addition is complete, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

  • Maintain the reaction at 80°C with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by determining the isocyanate content (%NCO) via titration with di-n-butylamine.

  • The reaction is complete when the %NCO value reaches the theoretical value for the prepolymer.

  • Cool the prepolymer to room temperature and store under a nitrogen atmosphere.

Protocol 2: Chain Extension of the Prepolymer to Form a Polyurethane Elastomer

Objective: To synthesize a high molecular weight polyurethane elastomer by reacting the prepolymer with a chain extender.

Materials:

  • This compound-based prepolymer (from Protocol 1)

  • 1,4-Butanediol (BDO), dried

  • Anhydrous dimethylacetamide (DMAc)

  • Teflon-coated mold

Procedure:

  • In a separate flask, dissolve the prepolymer in anhydrous DMAc to achieve a 30% (w/v) solution at room temperature.

  • Add the stoichiometric amount of 1,4-butanediol (chain extender) to the prepolymer solution with vigorous stirring. The amount of BDO should be calculated to react with the remaining isocyanate groups.

  • Continue stirring for 15-20 minutes until the mixture becomes viscous.

  • Pour the viscous solution into a Teflon-coated mold.

  • Cure the cast film in an oven at 80°C for 24 hours.

  • Post-cure the elastomer at room temperature for 7 days before characterization.

Mandatory Visualizations

Polyurethane_Synthesis_Workflow cluster_Prepolymer_Synthesis Prepolymer Synthesis cluster_Chain_Extension Chain Extension Isocyanate This compound Prepolymer Isocyanate-Terminated Prepolymer Isocyanate->Prepolymer Polyol Polyol (e.g., PTMEG) Polyol->Prepolymer Catalyst Catalyst (e.g., DBTDL) Catalyst->Prepolymer Polyurethane Polyurethane Elastomer Prepolymer->Polyurethane Reaction with Chain Extender ChainExtender Chain Extender (e.g., 1,4-Butanediol) ChainExtender->Polyurethane

Caption: Workflow for the two-step synthesis of a polyurethane elastomer.

Urethane_Formation_Mechanism cluster_reactants Reactants cluster_product Product Isocyanate 2-Propylphenyl Isocyanate (R-N=C=O) Urethane Urethane Linkage (R-NH-CO-OR') Isocyanate->Urethane Nucleophilic attack Alcohol Polyol (R'-OH) Alcohol->Urethane

Caption: The fundamental reaction mechanism for urethane linkage formation.

References

Application Note: High-Performance Liquid Chromatography Analysis of Primary and Secondary Amines and Alcohols in Pharmaceutical Preparations Following Derivatization with 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of primary and secondary amines, as well as alcohols, is crucial in pharmaceutical development and quality control. These functional groups are common in active pharmaceutical ingredients (APIs), excipients, and potential degradation products. Direct analysis of these compounds by High-Performance Liquid Chromatography (HPLC) can be challenging due to their potential for poor chromatographic retention on reversed-phase columns and lack of a strong chromophore for UV detection.

Derivatization is a technique used to convert an analyte into a product with improved analytical properties. 2-Propylphenyl isocyanate is an effective derivatizing agent for compounds containing active hydrogen atoms, such as primary and secondary amines and alcohols. The reaction proceeds rapidly under mild conditions to form stable urea (from amines) or urethane (from alcohols) derivatives. These derivatives exhibit enhanced hydrophobicity, leading to better retention in reversed-phase HPLC, and the phenyl group provides a strong chromophore for sensitive UV detection.

This application note provides a detailed protocol for the derivatization of primary and secondary amines and alcohols with this compound and their subsequent analysis by HPLC with UV detection.

Derivatization Reaction

This compound reacts with the nucleophilic nitrogen of primary and secondary amines to form a stable N,N'-disubstituted urea derivative. Similarly, it reacts with the oxygen of alcohols to form a stable urethane derivative. The presence of the propyl group on the phenyl ring can offer improved solubility of the derivative in common HPLC mobile phases.

Reaction with Primary/Secondary Amines:

  • R-NH₂ (Primary Amine) + 2-Propyl-C₆H₄-NCO → 2-Propyl-C₆H₄-NH-CO-NH-R

  • R₂NH (Secondary Amine) + 2-Propyl-C₆H₄-NCO → 2-Propyl-C₆H₄-NH-CO-NR₂

Reaction with Alcohols:

  • R-OH (Alcohol) + 2-Propyl-C₆H₄-NCO → 2-Propyl-C₆H₄-NH-CO-O-R

The reaction is typically carried out in an aprotic solvent in the presence of a catalyst, such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate), to accelerate the reaction, especially for less reactive alcohols.

DerivatizationReaction cluster_reactants Reactants cluster_products Products Analyte Analyte (Primary/Secondary Amine or Alcohol) Reaction Derivatization Reaction (Aprotic Solvent, Room Temp) Analyte->Reaction DerivAgent This compound DerivAgent->Reaction Urea Stable Urea Derivative (from Amine) Urethane Stable Urethane Derivative (from Alcohol) Catalyst Catalyst (e.g., Triethylamine) Catalyst->Reaction Reaction->Urea Reaction->Urethane

Caption: Derivatization of amines and alcohols with this compound.

Experimental Protocols

Materials and Reagents
  • Analytes: Standard compounds of primary amines, secondary amines, and alcohols of interest.

  • Derivatizing Agent: this compound (≥98% purity)

  • Solvent: Anhydrous Acetonitrile (ACN), HPLC grade

  • Catalyst: Triethylamine (TEA), HPLC grade

  • Quenching Reagent: Methanol, HPLC grade

  • HPLC Mobile Phase A: Water with 0.1% Formic Acid, HPLC grade

  • HPLC Mobile Phase B: Acetonitrile with 0.1% Formic Acid, HPLC grade

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Standard Solution Preparation
  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analyte standard in 10 mL of anhydrous acetonitrile.

  • Derivatizing Agent Solution (10 mg/mL): Accurately weigh and dissolve 100 mg of this compound in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily.

  • Catalyst Solution (10% v/v): Prepare a 10% solution of triethylamine in anhydrous acetonitrile.

Derivatization Protocol

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_quench Quenching cluster_analysis Analysis A Pipette 100 µL of sample/standard into a vial. B Add 200 µL of 2-propylphenyl isocyanate solution (10 mg/mL). A->B C Add 20 µL of 10% Triethylamine solution (catalyst). B->C D Vortex and incubate at 60°C for 30 minutes. C->D E Cool to room temperature. D->E F Add 50 µL of methanol to quench excess isocyanate. E->F G Vortex and let stand for 10 minutes. F->G H Dilute the reaction mixture to 1 mL with sample diluent. G->H I Inject into HPLC system. H->I

Caption: Workflow for derivatization and sample preparation.

Detailed Steps:

  • To a 2 mL autosampler vial, add 100 µL of the sample or standard solution.

  • Add 200 µL of the this compound derivatizing solution.

  • Add 20 µL of the 10% triethylamine catalyst solution.

  • Cap the vial, vortex briefly, and place it in a heating block or water bath at 60°C for 30 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • To quench the unreacted this compound, add 50 µL of methanol. Vortex and let it stand for 10 minutes.

  • Dilute the final reaction mixture to a final volume of 1 mL with the sample diluent (Acetonitrile/Water, 50:50).

  • The sample is now ready for HPLC analysis.

HPLC Method

Table 1: HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 240 nm
Run Time 20 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
15.0595
17.0595
17.15050
20.05050

Data and Performance Characteristics

The following tables summarize the expected performance characteristics of the method for a selection of model amine and alcohol compounds.

Table 3: Chromatographic Data for Derivatized Analytes

Analyte (Derivative)Retention Time (min)
Benzylamine (Urea)8.5
Diethylamine (Urea)9.2
Benzyl Alcohol (Urethane)10.1
Phenylethanol (Urethane)11.3
This compound (Quenched)12.5

Table 4: Method Validation Summary

Analyte (Derivative)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (%)Precision (%RSD)
Benzylamine (Urea)>0.9990.050.1598-102<2.0
Diethylamine (Urea)>0.9990.080.2497-103<2.5
Benzyl Alcohol (Urethane)>0.9990.060.1899-101<2.0

LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation

Conclusion

The use of this compound as a pre-column derivatizing agent provides a robust and sensitive method for the HPLC analysis of primary and secondary amines and alcohols. The resulting urea and urethane derivatives exhibit excellent chromatographic properties on a standard C18 column and possess a strong UV chromophore, allowing for low-level detection. The detailed protocol and performance characteristics demonstrate the suitability of this method for routine analysis in pharmaceutical research, development, and quality control environments.

Application of 2-Propylphenyl Isocyanate in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical data on the specific applications of 2-Propylphenyl Isocyanate in polymer chemistry are limited. The following application notes and protocols are therefore based on the general principles of aromatic isocyanate chemistry and may require substantial optimization for this specific molecule. The ortho-propyl group is expected to introduce significant steric hindrance, which will likely influence reactivity compared to less substituted aromatic isocyanates like phenyl isocyanate. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.

Introduction

This compound is an aromatic isocyanate that holds potential as a monomer and modifying agent in polymer synthesis. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and water, forming urethane, urea, and carbamic acid linkages, respectively.[1][2] These reactions are fundamental to the production of a wide range of polymeric materials.[2] The presence of the aromatic ring is expected to impart rigidity, thermal stability, and chemical resistance to the resulting polymers, similar to what is observed with phenyl isocyanate.[3] The 2-propyl substituent will likely modulate the reactivity of the isocyanate group due to steric effects and influence the physical properties of the derived polymers, such as solubility and morphology.

Potential applications for this compound in polymer chemistry include:

  • Synthesis of Polyurethanes and Polyureas: As a comonomer with polyols or polyamines to create novel polyurethanes and polyureas with unique thermal and mechanical properties.[3][4]

  • Polymer Modification: For the surface or bulk functionalization of polymers containing active hydrogen atoms, to alter properties like hydrophobicity, adhesion, or biocompatibility.

  • Chain Extender/Cross-linking Agent: To increase the molecular weight or introduce cross-links in existing polymer chains that possess terminal hydroxyl or amine functionalities.[3]

Key Reactions and Mechanisms

The primary reaction of this compound in polymer chemistry is the nucleophilic addition to the carbon atom of the isocyanate group.

Urethane Formation (Reaction with Alcohols)

The reaction with a hydroxyl group from a polyol results in the formation of a urethane linkage, the basis for polyurethane synthesis.[4]

Urethane_Formation 2-Propylphenyl_Isocyanate This compound (Ar-N=C=O) Urethane_Linkage Polyurethane (Ar-NH-C(=O)O-R) 2-Propylphenyl_Isocyanate->Urethane_Linkage Polyol Polyol (R-OH) Polyol->Urethane_Linkage

Caption: Formation of a polyurethane from this compound and a polyol.

Urea Formation (Reaction with Amines)

The reaction with a primary or secondary amine group from a polyamine leads to the formation of a urea linkage, the basis for polyurea synthesis. This reaction is generally faster than the reaction with alcohols.

Urea_Formation 2-Propylphenyl_Isocyanate This compound (Ar-N=C=O) Urea_Linkage Polyurea (Ar-NH-C(=O)NH-R) 2-Propylphenyl_Isocyanate->Urea_Linkage Polyamine Polyamine (R-NH2) Polyamine->Urea_Linkage

Caption: Formation of a polyurea from this compound and a polyamine.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized based on experimental observations.

Synthesis of a Linear Polyurethane (Model Study)

This protocol describes the synthesis of a polyurethane from this compound and a diol.

Materials:

  • This compound

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous toluene

  • Anhydrous methanol (for quenching)

  • Hexane (for precipitation)

Procedure:

  • Dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve poly(ethylene glycol) in anhydrous toluene.

  • Add a catalytic amount of DBTDL (e.g., 0.1 mol% with respect to isocyanate).

  • Slowly add an equimolar amount of this compound to the stirred solution at room temperature.

  • Heat the reaction mixture to 80°C and monitor the reaction progress by IR spectroscopy (disappearance of the N=C=O peak around 2270 cm⁻¹).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature and quench with a small amount of anhydrous methanol.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of hexane.

  • Collect the polymer by filtration and dry under vacuum at 40-50°C to a constant weight.

Experimental Workflow:

Polyurethane_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Dissolve_PEG Dissolve PEG in Toluene Inert_Atmosphere->Dissolve_PEG Add_Catalyst Add DBTDL Catalyst Dissolve_PEG->Add_Catalyst Add_Isocyanate Add this compound Add_Catalyst->Add_Isocyanate Heat_React Heat to 80°C and React Add_Isocyanate->Heat_React Monitor_IR Monitor by IR Heat_React->Monitor_IR Cool_Quench Cool and Quench Monitor_IR->Cool_Quench Precipitate Precipitate in Hexane Cool_Quench->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry

Caption: Workflow for the synthesis of a linear polyurethane.

Surface Modification of a Hydroxyl-Functionalized Polymer Film

This protocol outlines a general procedure for modifying a polymer surface containing hydroxyl groups.

Materials:

  • Polymer film with surface hydroxyl groups (e.g., plasma-treated polyethylene)

  • This compound

  • Anhydrous toluene

  • Triethylamine (as a catalyst)

Procedure:

  • Place the hydroxyl-functionalized polymer film in a reaction vessel under an inert atmosphere.

  • Prepare a solution of this compound in anhydrous toluene (e.g., 0.1 M).

  • Add a catalytic amount of triethylamine to the isocyanate solution.

  • Immerse the polymer film in the isocyanate solution and allow it to react at room temperature for a specified time (e.g., 2-24 hours).

  • Remove the film from the solution and wash thoroughly with fresh toluene to remove any unreacted isocyanate.

  • Dry the modified film under vacuum.

  • Characterize the surface modification using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), or attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR).

Data Presentation

As no specific quantitative data for this compound is available, the following table provides a template for organizing experimental data that would be collected during the synthesis and characterization of polymers using this isocyanate.

Table 1: Reaction Conditions and Properties of Polyurethanes Synthesized from this compound and Various Polyols.

EntryPolyolMolar Ratio (Isocyanate:Polyol)Catalyst (mol%)Reaction Temp (°C)Reaction Time (h)Yield (%)Mn ( g/mol )PDITg (°C)
1PEG 20001:1DBTDL (0.1)806----
2PCL 20001:1DBTDL (0.1)808----
3PPG 10001:1DBTDL (0.1)9010----

Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature. Data to be filled in from experimental results.

Safety Precautions

Isocyanates are sensitizers and can be toxic upon inhalation or skin contact. All manipulations involving this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Care should be taken to avoid exposure to moisture, as this can lead to the formation of insoluble ureas and the release of carbon dioxide.

References

Application Notes and Protocols for Derivatization with 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylphenyl isocyanate is a valuable reagent for the chemical derivatization of primary and secondary amines, alcohols, and thiols. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, leading to the formation of stable urea, carbamate (urethane), and thiocarbamate derivatives, respectively. This derivatization is often employed to enhance the analytical properties of the parent molecule, such as improving its chromatographic retention, increasing its detectability by UV or fluorescence detectors, or improving its ionization efficiency for mass spectrometry. These application notes provide detailed protocols for the use of this compound in derivatization reactions and subsequent analysis.

It is important to note that this compound is not known to be involved in biological signaling pathways; its primary utility in a research and drug development context is as a chemical modification and analytical derivatization reagent.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[1][2] Always wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3][4]

Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • Causes skin and serious eye irritation. [1][2]

  • May cause respiratory irritation. [2]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled. [3]

  • Reacts with water, which can generate CO2 and lead to pressure buildup in closed containers. [4]

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.[1][2]

Reaction Principles

The derivatization reactions with this compound are based on the nucleophilic addition of an active hydrogen atom from an amine, alcohol, or thiol to the electrophilic carbon atom of the isocyanate group.

1. Reaction with Amines (Formation of Ureas): Primary and secondary amines react readily with this compound to form stable N,N'-disubstituted urea derivatives. The reaction is typically rapid and proceeds at room temperature without the need for a catalyst.[5]

2. Reaction with Alcohols (Formation of Carbamates/Urethanes): Alcohols react with this compound to form carbamate (urethane) derivatives.[6] The reactivity of alcohols follows the order: primary > secondary > tertiary. While the reaction can proceed without a catalyst, particularly with primary alcohols, less reactive alcohols may require the use of a base catalyst (e.g., DBU) or an organotin catalyst (e.g., DBTDL) and/or elevated temperatures to achieve a reasonable reaction rate.[6]

Experimental Protocols

The following are general protocols for the derivatization of amines and alcohols with this compound. These protocols should be considered as a starting point, and optimization of reaction conditions (e.g., stoichiometry, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Derivatization of Primary or Secondary Amines

This protocol describes a general procedure for the synthesis of a 2-propylphenyl urea derivative from a primary or secondary amine.

Materials:

  • Amine-containing substrate

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))[5]

  • Nitrogen or Argon gas for inert atmosphere (recommended)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Reagents for work-up and purification (e.g., saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 equivalent) in the chosen anhydrous solvent.

  • To the stirred solution, add this compound (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, if necessary, quench the reaction by adding a small amount of methanol to consume any excess isocyanate.

  • Concentrate the reaction mixture under reduced pressure.

  • If required, purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure urea derivative.

Workflow for Amine Derivatization

Amine_Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve Amine in Anhydrous Solvent add_isocyanate Add 2-Propylphenyl Isocyanate dissolve_amine->add_isocyanate 1.0 equiv. Amine stir_rt Stir at Room Temperature add_isocyanate->stir_rt 1.05 equiv. Isocyanate monitor Monitor Progress (TLC/HPLC) stir_rt->monitor quench Quench Excess Isocyanate (optional) monitor->quench Reaction Complete concentrate Concentrate quench->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

Caption: Workflow for the derivatization of an amine with this compound.

Protocol 2: Derivatization of Alcohols

This protocol provides a general method for the synthesis of a 2-propylphenyl carbamate derivative from an alcohol. A catalyzed and an uncatalyzed approach are presented.

Materials:

  • Alcohol substrate

  • This compound

  • Anhydrous aprotic solvent (e.g., THF, DCM, Toluene)[6]

  • Catalyst (optional, for less reactive alcohols): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Dibutyltin dilaurate (DBTDL)[6]

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware

  • Reagents for work-up and purification

Procedure (Uncatalyzed - for Primary Alcohols):

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in the chosen anhydrous solvent.

  • Add this compound (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure carbamate derivative.

Procedure (Catalyzed - for Secondary/Tertiary/Phenolic Alcohols):

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the catalyst (0.05 - 0.1 equivalents of DBU or DBTDL) in the chosen anhydrous solvent.[6]

  • Add this compound (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 40-80°C if necessary. Monitor the reaction progress by TLC or HPLC.[6]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Alcohol Derivatization

Alcohol_Derivatization_Workflow start Start: Alcohol Substrate dissolve Dissolve Alcohol in Anhydrous Solvent start->dissolve catalyst_check Is Catalyst Needed? dissolve->catalyst_check add_catalyst Add Catalyst (DBU or DBTDL) catalyst_check->add_catalyst Yes (Sec/Tert/Phenol) add_isocyanate Add 2-Propylphenyl Isocyanate catalyst_check->add_isocyanate No (Primary) add_catalyst->add_isocyanate react Stir at RT or Heat add_isocyanate->react monitor Monitor Progress (TLC/HPLC) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify (Chromatography) workup->purify end End: Carbamate Product purify->end

Caption: Workflow for the derivatization of an alcohol with this compound.

Data Presentation

The following tables summarize the expected inputs, outputs, and typical analytical conditions for the derivatization reactions. Note that yields are estimates based on general isocyanate chemistry and will vary depending on the substrate and reaction conditions.

Table 1: Summary of Derivatization Reactions

Analyte Functional GroupReagentProductTypical Solvent(s)CatalystExpected Yield*
Primary/Secondary AmineThis compound2-Propylphenyl urea derivativeDCM, THF, MeCN, DMFNone required>90%
Primary AlcoholThis compound2-Propylphenyl carbamateDCM, THFNone or Base/Organotin80-95%
Secondary/Tertiary AlcoholThis compound2-Propylphenyl carbamateTHF, TolueneBase or Organotin60-90%
PhenolThis compound2-Propylphenyl carbamateToluene, DMFBase or Organotin50-85%

*Yields are estimates and highly substrate-dependent. Optimization is recommended.

Table 2: Typical HPLC Analytical Conditions for Derivatives

ParameterUrea DerivativesCarbamate Derivatives
Column Reversed-Phase C18, 3-5 µmReversed-Phase C18 or C8, 3-5 µm[7]
Mobile Phase Acetonitrile/Water or Methanol/Water gradient[8]Acetonitrile/Water or Methanol/Water gradient[7][9]
Detection UV at ~210-254 nmUV at ~210-254 nm
Flow Rate 0.5 - 1.0 mL/min0.8 - 1.2 mL/min[7]
Column Temp. 25 - 40 °C30 - 40 °C[7]

Note: The phenyl group in the derivatizing agent provides a chromophore for UV detection. Method development and optimization are crucial for achieving desired separation and sensitivity.

Conclusion

This compound is a versatile derivatizing agent for amines and alcohols, facilitating their analysis by converting them into more readily detectable urea and carbamate derivatives. The provided protocols offer a foundation for researchers to employ this reagent in their analytical workflows. Adherence to safety protocols is paramount when handling this hazardous compound. Successful derivatization, coupled with optimized chromatographic methods, can significantly enhance the quantitative analysis of a wide range of molecules in research and drug development.

References

Application Notes and Protocols for the Detection of 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylphenyl isocyanate is an aromatic organic compound featuring a reactive isocyanate group. This functional group makes it a valuable intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymers like polyurethanes. The high reactivity of the isocyanate group, particularly its susceptibility to nucleophilic attack by amines, alcohols, and water, necessitates robust analytical methods for its detection and quantification. These methods are crucial for monitoring reaction kinetics, assessing sample purity, ensuring workplace safety, and conducting metabolite studies.

Due to the inherent instability and high reactivity of isocyanates, analytical procedures overwhelmingly rely on derivatization to form stable, easily analyzable products.[1][2] This document provides detailed protocols for the detection and quantification of this compound using common and reliable analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence (FLD) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established protocols for isocyanate analysis, such as those from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).[3]

Quantitative Data Summary

Quantitative performance metrics for the analytical methods are critical for selecting the appropriate technique for a given application. While specific performance data for this compound is not extensively published, the following table summarizes typical quantitative data for analogous aromatic isocyanates using well-established derivatization methods. These values can be considered representative for initial experimental design.

Analytical MethodDerivatizing AgentAnalyte FormDetection Limit (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)
HPLC-UV/FLD 1-(9-Anthracenylmethyl)piperazine (MAP)MAP-Urea Derivative~0.017 µg per sample (as HDI)[4]->0.9991.2 - 93.2 (for N3300 isocyanurate)[5]
HPLC-UV/FLD 1-(2-Pyridyl)piperazine (1-2PP)1-2PP-Urea Derivative0.010 µg/mL[3]0.033 µg/mL[3]≥0.990[3]~98[3]
LC-MS/MS Dibutylamine (DBA)DBA-Urea Derivative5 ng/mL[1]10 ng/mL (LC-MS)[1]--

Experimental Protocols

Protocol 1: Analysis by HPLC with UV and Fluorescence Detection following Derivatization with 1-(9-Anthracenylmethyl)piperazine (MAP)

This protocol is adapted from NIOSH Method 5525, which is a highly sensitive method for the analysis of isocyanates.[4][6]

1. Principle

This compound is reacted with 1-(9-anthracenylmethyl)piperazine (MAP) to form a stable, highly fluorescent urea derivative. This derivative is then separated by reverse-phase HPLC and quantified using UV and fluorescence detectors.

2. Reagents and Materials

  • This compound (analytical standard)

  • 1-(9-Anthracenylmethyl)piperazine (MAP)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylammonium phosphate/formate buffer (100 mM in both, pH adjusted)

  • Phosphoric acid

  • Methanol (HPLC grade)

  • Reagent grade water

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with gradient capability, UV detector, and Fluorescence detector

3. Standard Preparation

  • Stock Solution (MAP-Urea Derivative): Accurately weigh a known amount of this compound and dissolve it in a known volume of acetonitrile. In a separate flask, prepare a solution of MAP in acetonitrile (e.g., 1x10⁻⁴ M).

  • To a known volume of the this compound solution, add a molar excess of the MAP solution. Allow the reaction to proceed for at least one hour at room temperature in the dark.

  • This stock solution of the derivatized analyte can then be serially diluted with the mobile phase to prepare a series of calibration standards.

4. Sample Preparation

  • Liquid Samples: If the analyte is in a liquid matrix, an aliquot of the sample can be directly derivatized by adding an excess of the MAP solution in acetonitrile.

  • Air Samples (for workplace monitoring):

    • Draw a known volume of air through a glass fiber filter coated with MAP.

    • After sampling, transfer the filter to a vial containing a known volume of acetonitrile.

    • Agitate the vial to extract the MAP-urea derivative from the filter.[7]

  • Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[4]

5. HPLC Conditions

  • Column: Reversed-phase C8 or C18 column (e.g., 150 x 4.6 mm, 5-µm particle size)[6]

  • Mobile Phase A: 65:35 (v/v) acetonitrile:triethylammonium phosphate/formate buffer (pH 6.0)[4]

  • Mobile Phase B: Acetonitrile

  • Gradient: A pH gradient from 6.0 to 1.6 is often employed to achieve good separation.[4]

  • Flow Rate: 1.5 mL/min[4]

  • Injection Volume: 30 µL[6]

  • Column Temperature: 30°C[6]

  • UV Detector Wavelength: 253 nm[6]

  • Fluorescence Detector Wavelengths: Excitation: 368 nm, Emission: 409 nm[6]

6. Data Analysis

  • Identify the peak corresponding to the MAP-derivatized this compound based on its retention time from the analysis of the standard.

  • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Analysis by GC-MS following Derivatization

This protocol provides a general framework for the GC-MS analysis of this compound, which would typically be derivatized to a less polar and more volatile compound, or hydrolyzed to its corresponding amine and then derivatized.

1. Principle

For GC-MS analysis, the isocyanate is typically converted to a stable, volatile derivative. A common approach is hydrolysis to the corresponding amine (2-propylaniline), followed by derivatization of the amine. Alternatively, derivatization with an alcohol can form a stable carbamate. The derivative is then analyzed by GC-MS, which provides both separation and structural information for confident identification.

2. Reagents and Materials

  • This compound (analytical standard)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Organic solvent (e.g., toluene, ethyl acetate)

  • Derivatizing agent (e.g., pentafluoropropionic anhydride (PFPA) for the amine)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

3. Standard and Sample Preparation

  • Hydrolysis to 2-Propylaniline:

    • To a known amount of this compound standard or sample, add an excess of dilute hydrochloric acid.

    • Heat the mixture to facilitate hydrolysis to 2-propylaniline.

    • After cooling, neutralize the solution with a base (e.g., sodium hydroxide) and extract the 2-propylaniline into an organic solvent like toluene.

    • Dry the organic extract with anhydrous sodium sulfate.

  • Derivatization:

    • To the organic extract containing 2-propylaniline, add the derivatizing agent (e.g., PFPA).

    • Allow the reaction to proceed at a slightly elevated temperature (e.g., 60°C) for a specified time.

    • After the reaction, the excess derivatizing agent and solvent may be removed under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent for injection.

4. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column is typically used (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]

  • Injector Temperature: 250°C[8]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp at 4°C/min to 280°C.

    • Hold at 280°C for 15 minutes.[8]

  • MS Transfer Line Temperature: 280°C[8]

  • Ion Source Temperature: 230°C[8]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

  • Scan Range: 50-500 m/z.[9]

5. Data Analysis

  • Identify the derivatized 2-propylaniline peak based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.

  • Quantification can be performed using an internal standard and by creating a calibration curve from the derivatized standards.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization with MAP (forms stable urea derivative) Sample->Derivatization Cleanup SPE Cleanup (if necessary) Derivatization->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Detection Dual Detection UV (253 nm) & FLD (Ex:368/Em:409 nm) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Hydrolysis Acid Hydrolysis (forms 2-Propylaniline) Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization of Amine (e.g., with PFPA) Extraction->Derivatization GCMS GC-MS Analysis (Separation & Identification) Derivatization->GCMS DataAnalysis Data Analysis (Mass Spectrum & Quantification) GCMS->DataAnalysis

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for 2-Propylphenyl Isocyanate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of polyurethane chemistry. Due to the limited availability of specific experimental data for 2-propylphenyl isocyanate, these guidelines are intended to be a starting point for research and development. Optimization of formulations and processes will be necessary to achieve desired performance characteristics.

Introduction: this compound in Polyurethane Systems

This compound is an aromatic monoisocyanate characterized by a propyl group at the ortho position to the isocyanate functionality. This structural feature is anticipated to influence its reactivity and the ultimate properties of the derived polyurethane coatings and adhesives. Aromatic isocyanates are known for their high reactivity and the formation of rigid, durable polymers.[1][2] However, the presence of an ortho-alkyl group introduces steric hindrance, which can modulate the reaction kinetics with polyols and other active hydrogen-containing compounds.[3] This controlled reactivity can be advantageous in certain applications, potentially leading to longer pot life, improved flow and leveling in coatings, and enhanced flexibility and hydrolytic stability in the cured polymer.

Key Potential Attributes:

  • Moderated Reactivity: The ortho-propyl group is expected to sterically hinder the isocyanate group, leading to a slower reaction rate compared to unsubstituted phenyl isocyanate or toluene diisocyanate (TDI).[3][4] This can provide a wider processing window for formulators.

  • Improved Hydrolytic Stability: The steric bulk around the urethane linkage may offer protection against hydrolysis, potentially enhancing the long-term durability of the coating or adhesive bond.

  • Enhanced Flexibility: The introduction of the flexible propyl group may disrupt the packing of the polymer chains, leading to a less rigid and more flexible polyurethane compared to those derived from more symmetrical aromatic isocyanates.[5]

  • Good Adhesion: Like other aromatic isocyanates, this compound is expected to form polyurethanes with excellent adhesion to a variety of substrates due to the presence of polar urethane groups.[5]

Application in Coatings

Polyurethane coatings formulated with this compound are anticipated to be suitable for applications where a balance of durability, flexibility, and controlled cure is required. Due to its aromatic nature, it is best suited for primers, basecoats, or indoor applications where UV stability is not a primary concern, as aromatic polyurethanes tend to yellow upon prolonged exposure to UV radiation.[6]

Potential Applications:

  • Industrial Maintenance Coatings: Primers and intermediate coats for metal substrates requiring good corrosion resistance and adhesion.

  • Wood Coatings: Sealers and lacquers for furniture and cabinetry where flexibility and chemical resistance are important.

  • Concrete Sealers: Coatings to protect concrete floors from abrasion and chemical spills.

Application in Adhesives

In adhesive formulations, this compound can be used to synthesize polyurethane prepolymers or as a reactive component in two-component systems. The moderated reactivity may allow for longer open times, which is beneficial for assembling large or complex parts.

Potential Applications:

  • Flexible Laminating Adhesives: For bonding films and foils in packaging applications where flexibility is crucial.

  • Structural Adhesives: In formulations where a longer work life is needed to ensure proper wetting and positioning of substrates.

  • Textile Adhesives: For bonding fabrics where a soft and flexible bond line is desired.

Quantitative Data Summary

The following tables present hypothetical performance data for polyurethane coatings and adhesives based on this compound, benchmarked against a standard aromatic isocyanate (e.g., Phenyl Isocyanate). This data is illustrative and intended to guide formulation development.

Table 1: Illustrative Performance of a 2K Polyurethane Clear Coat

PropertyThis compound-BasedPhenyl Isocyanate-Based (Control)Test Method
Physical Properties
Pot Life (hours)4 - 62 - 3Viscosity double
Tack-Free Time (hours)3 - 41 - 2ASTM D1640
Full Cure Time (days)75 - 7ASTM D1640
Pencil HardnessH - 2H2H - 3HASTM D3363
Adhesion (Cross-hatch)5B5BASTM D3359
Flexibility (Mandrel Bend)1/8 inch1/4 inchASTM D522
Resistance Properties
Water Resistance (24h)No effectSlight blisteringASTM D870
10% HCl Resistance (1h)No effectSlight discolorationASTM D1308
10% NaOH Resistance (1h)Slight softeningSofteningASTM D1308

Table 2: Illustrative Properties of a 2K Polyurethane Adhesive

PropertyThis compound-BasedPhenyl Isocyanate-Based (Control)Test Method
Handling Properties
Open Time (minutes)30 - 4515 - 20
Fixture Time (hours)6 - 83 - 4
Mechanical Properties
Lap Shear Strength (psi)1800 - 22002000 - 2500ASTM D1002
Peel Strength (pli)20 - 2515 - 20ASTM D1876
Shore D Hardness60 - 7070 - 80ASTM D2240

Experimental Protocols

Protocol 1: Synthesis of a 2K Polyurethane Clear Coat

This protocol describes the preparation of a two-component polyurethane clear coat using this compound as the isocyanate component.

Materials:

  • Part A (Polyol Component):

    • Polyester Polyol (e.g., Desmophen® 670 BA)

    • Solvent blend (e.g., xylene, butyl acetate)

    • Flow and leveling agent (e.g., BYK-333)

    • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Part B (Isocyanate Component):

    • This compound

Procedure:

  • Preparation of Part A:

    • In a clean, dry mixing vessel, add the polyester polyol.

    • Under agitation, slowly add the solvent blend to achieve the desired viscosity.

    • Add the flow and leveling agent and mix until homogeneous.

    • Just before use, add the DBTDL catalyst and mix thoroughly. The amount of catalyst will need to be optimized to achieve the desired cure rate, likely requiring a higher concentration than for a non-hindered isocyanate.

  • Mixing and Application:

    • Combine Part A and Part B in the stoichiometric ratio (NCO:OH ratio of 1.05:1 is a good starting point).[7]

    • Mix thoroughly for 2-3 minutes using a low-speed mechanical stirrer, avoiding air entrapment.

    • Allow an induction time of 10-15 minutes.

    • Apply the coating to the prepared substrate using a spray gun, brush, or roller to the desired film thickness.

    • Allow to cure at ambient temperature (25°C, 50% RH).

Protocol 2: Synthesis of a Polyurethane Prepolymer for Adhesives

This protocol outlines the synthesis of an NCO-terminated prepolymer from this compound and a polyether polyol. This prepolymer can be used in one-component moisture-cured adhesives or as a component in two-part systems.

Materials:

  • This compound

  • Polyether Polyol (e.g., Polypropylene glycol, Mn = 2000 g/mol )

  • Catalyst (e.g., Stannous octoate)

  • Anhydrous solvent (e.g., Toluene or MEK)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup:

    • Set up a four-necked round-bottom flask with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser.

    • Ensure all glassware is thoroughly dried.

  • Reaction:

    • Charge the polyether polyol and solvent into the reactor.

    • Heat the mixture to 60°C under a nitrogen blanket while stirring.

    • Slowly add the this compound to the reactor over a period of 30-60 minutes. An NCO:OH ratio of 2:1 is a typical starting point for prepolymer synthesis.

    • Add a catalytic amount of stannous octoate.

    • Raise the temperature to 80-90°C and maintain for 2-4 hours. The higher temperature and catalyst are to compensate for the lower reactivity of the ortho-substituted isocyanate.

    • Monitor the reaction progress by titrating for the %NCO content (ASTM D2572).

    • Once the theoretical %NCO is reached, cool the reactor to room temperature.

    • Store the prepolymer under a nitrogen blanket in a moisture-proof container.

Visualizations (Graphviz DOT Language)

PolyurethaneFormation Isocyanate This compound (-NCO) Urethane Polyurethane (-NH-CO-O-) Isocyanate->Urethane + Polyol Polyol (-OH) Polyol->Urethane

Caption: Basic reaction scheme for polyurethane formation.

CoatingWorkflow cluster_PartA Part A Preparation cluster_PartB Part B Polyol Polyol Solvent Solvent Additives Additives Catalyst Catalyst Mix Mixing Catalyst->Mix Isocyanate 2-Propylphenyl Isocyanate Isocyanate->Mix Apply Application Mix->Apply Cure Curing Apply->Cure Coating Final Coating Cure->Coating StericHindrance cluster_reactivity Factors Affecting Reactivity OrthoPropyl Ortho-Propyl Group StericHindrance Steric Hindrance OrthoPropyl->StericHindrance ElectronDonating Electron-Donating Effect OrthoPropyl->ElectronDonating ReducedReactivity Reduced NCO Reactivity StericHindrance->ReducedReactivity ElectronDonating->ReducedReactivity

References

Application Notes and Protocols for 2-Propylphenyl Isocyanate as a Blocking Agent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Propylphenyl isocyanate is not extensively documented in the scientific literature as a standard blocking agent. The following application notes and protocols are based on the general reactivity of isocyanates and data from sterically similar analogues, such as o-tolyl isocyanate. These protocols should be considered as a starting point and may require optimization for specific substrates.

Introduction

This compound is an aromatic isocyanate that can be utilized as a blocking agent for nucleophilic functional groups, primarily amines and to a lesser extent, alcohols and thiols. The reaction of this compound with a nucleophile results in the formation of a stable urea or carbamate linkage, effectively "blocking" or protecting the functional group from participating in subsequent chemical transformations. The bulky ortho-propyl group can influence the reactivity of the isocyanate and the stability of the resulting protected group, potentially offering unique selectivity in complex syntheses. This document provides an overview of its applications, experimental protocols for protection and deprotection, and a summary of expected reactivity.

Applications in Chemical Synthesis

The primary application of this compound as a blocking agent is in the temporary protection of primary and secondary amines. The resulting N,N'-disubstituted or N,N',N'-trisubstituted ureas are generally stable to a range of reaction conditions.

  • Protection of Primary and Secondary Amines: Forms stable urea derivatives.

  • Protection of Alcohols and Phenols: Forms carbamate derivatives, although the reaction is typically slower than with amines.

  • Drug Development: The 2-propylphenyl urea or carbamate moiety can be incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The urea linkage, in particular, is a common pharmacophore in many kinase inhibitors.[1]

Chemical Properties

  • Molecular Formula: C₁₀H₁₁NO

  • Molecular Weight: 161.20 g/mol

  • Appearance: Colorless to pale yellow liquid

Experimental Protocols

Protection of a Primary Amine (Formation of a Urea Linkage)

This protocol describes a general procedure for the reaction of this compound with a primary amine to form a substituted urea.

Reaction Scheme:

R-NH₂ + 2-Pr-Ph-NCO → R-NH-C(=O)NH-Ph-2-Pr

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous DCM (0.1-0.5 M).

  • To the stirred solution, add this compound (1.0 - 1.1 eq) dropwise at room temperature. For highly reactive amines, the addition can be performed at 0 °C to control the exotherm.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-4 hours), the urea product may precipitate from the solution.

  • If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold DCM.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expected Results:

Based on analogous reactions with other ortho-alkylphenyl isocyanates, high yields are expected.

Amine TypeTypical SolventReaction Time (h)Temperature (°C)Expected Yield (%)
Primary AliphaticDCM1 - 425> 90
Primary AromaticTHF2 - 82585 - 95
Secondary AliphaticDCM2 - 625> 90

Table 1: Representative conditions for the protection of amines using an ortho-alkylphenyl isocyanate.

Deprotection of a 2-Propylphenyl Carbamate

The cleavage of carbamate protecting groups can be achieved under various conditions. The stability of the 2-propylphenyl carbamate is expected to be comparable to other phenyl carbamates.

This method is suitable for substrates with functionalities sensitive to traditional hydrogenolysis or strong acid/base conditions.[2][3]

Reaction Scheme:

R-NH-C(=O)O-Ph-2-Pr + HSCH₂CH₂OH → R-NH₂

Materials:

  • 2-Propylphenyl carbamate-protected amine

  • 2-Mercaptoethanol

  • Potassium phosphate tribasic (K₃PO₄)

  • N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas supply

Procedure:

  • To a suspension of the protected amine (1.0 eq) and potassium phosphate tribasic (4.0 eq) in DMAc (0.25 M) in a flask, purge with N₂ for 5-10 minutes.[2]

  • Add 2-mercaptoethanol (2.0 eq) to the mixture.[2]

  • Stir the reaction at 75 °C for up to 24 hours, monitoring by TLC or LC-MS.[2]

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with DCM (2-3 times).

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or reverse-phase HPLC to obtain the deprotected amine.[2]

This method is particularly effective for the cleavage of phenyl carbamates under mild conditions.[4]

Reaction Scheme:

R-NH-C(=O)O-Ph-2-Pr + Bu₄NF → R-NH₂

Materials:

  • 2-Propylphenyl carbamate-protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected amine (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.1 - 2.0 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Deprotection ReagentBase/AdditiveSolventTemperature (°C)Typical Reaction Time (h)
2-MercaptoethanolK₃PO₄DMAc7512 - 24
TBAF-THF254 - 18
Trifluoroacetic Acid (TFA)-DCM251 - 3

Table 2: General conditions for the deprotection of phenyl carbamates.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Step cluster_workup Work-up & Purification cluster_product Product Amine Primary/Secondary Amine (R-NH₂) Reaction Reaction in Anhydrous Solvent (e.g., DCM) Amine->Reaction Isocyanate This compound Isocyanate->Reaction Workup Work-up (Filtration or Extraction) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Protected_Amine Protected Amine (Urea Derivative) Purification->Protected_Amine

Caption: Workflow for the protection of an amine using this compound.

Deprotection_Workflow cluster_reaction Deprotection Step cluster_workup Work-up & Purification Protected Protected Amine (Carbamate) Reaction Reaction in Suitable Solvent (e.g., DMAc or THF) Protected->Reaction Reagent Deprotection Reagent (e.g., 2-Mercaptoethanol/K₃PO₄ or TBAF) Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Deprotected Deprotected Amine (R-NH₂) Purification->Deprotected

Caption: General workflow for the deprotection of a 2-propylphenyl carbamate.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_nucleophile Nucleophile Properties Reactivity Reactivity of This compound Inductive Inductive Effect of Propyl Group (+I) Reactivity->Inductive influences Resonance Resonance of Phenyl Ring Reactivity->Resonance influences Ortho_Propyl Steric Hindrance from ortho-Propyl Group Reactivity->Ortho_Propyl influences Nucleophilicity Nucleophilicity (e.g., Amine > Alcohol) Reactivity->Nucleophilicity depends on Steric_Bulk_Nuc Steric Bulk of Nucleophile Reactivity->Steric_Bulk_Nuc depends on

Caption: Factors influencing the reactivity of this compound.

Safety Information

Isocyanates are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are sensitizers and can cause respiratory and skin irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.

References

Application Notes and Protocols for Chiral Separation Using 2-Propylphenyl Isocyanate Derivatives on Polysaccharide-Based Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separation is a critical process in the pharmaceutical and chemical industries, as the enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for the separation of enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds.

The chiral recognition ability of these polysaccharide-based CSPs is significantly influenced by the substituents on the phenylcarbamate moieties attached to the polysaccharide backbone. These substituents play a crucial role in the formation of transient diastereomeric complexes with the analyte enantiomers through various interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

This document provides detailed application notes and protocols for the use of a hypothetical chiral stationary phase based on a 2-propylphenyl isocyanate derivative of cellulose . While direct literature on this specific derivative is scarce, the provided methodologies are based on established principles and data from closely related and extensively studied alkyl-substituted phenylcarbamate derivatives of cellulose, such as the commercially successful 3,5-dimethylphenylcarbamate derivatives. These notes serve as a comprehensive guide for researchers to develop and optimize chiral separation methods for their specific analytes.

Principle of Chiral Separation

The separation of enantiomers on a polysaccharide-based CSP is achieved through the differential interaction of the enantiomers with the chiral selector. The 2-propylphenylcarbamate groups on the cellulose backbone create a chiral environment. As the racemic mixture passes through the column, the enantiomers interact with the CSP to form temporary diastereomeric complexes. The difference in the stability of these complexes, governed by the sum of the intermolecular interactions, leads to different retention times for each enantiomer, thus enabling their separation.

The bulky 2-propyl group, in conjunction with the carbamate linkage and the rigid polysaccharide structure, is expected to provide unique steric and hydrophobic interactions that contribute to the chiral recognition mechanism.

Experimental Protocols

Synthesis of 2-Propylphenylcarbamate Cellulose Chiral Stationary Phase

This protocol outlines the synthesis of the chiral selector and its immobilization onto a silica support.

Materials:

  • Microcrystalline cellulose

  • This compound

  • Pyridine (anhydrous)

  • N,N-Dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • 3-Aminopropyl-functionalized silica gel (5 µm)

  • Toluene (anhydrous)

  • Methanol

Protocol:

  • Cellulose Derivatization:

    • Activate the microcrystalline cellulose by drying under vacuum at 60 °C for 24 hours.

    • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dried cellulose in a solution of DMAc/LiCl (5% w/v).

    • Add anhydrous pyridine to the solution.

    • Slowly add an excess of this compound to the stirred solution at room temperature.

    • Heat the reaction mixture to 80 °C and maintain for 24 hours under a nitrogen atmosphere to ensure complete derivatization of the hydroxyl groups.

    • Precipitate the resulting cellulose 2-propylphenylcarbamate by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitate, wash thoroughly with methanol, and dry under vacuum.

  • Coating on Silica Gel:

    • Dissolve the dried cellulose 2-propylphenylcarbamate in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

    • Add the 3-aminopropyl-functionalized silica gel to this solution.

    • Slowly evaporate the solvent under reduced pressure while gently rotating the flask to ensure an even coating of the derivative onto the silica gel.

    • Dry the coated silica gel under vacuum at 40 °C.

  • Column Packing:

    • The prepared CSP is slurry-packed into a stainless-steel HPLC column (e.g., 250 mm x 4.6 mm) using a high-pressure packing pump.

A logical workflow for the synthesis of the Chiral Stationary Phase is depicted below.

cluster_synthesis CSP Synthesis Workflow cellulose Microcrystalline Cellulose dissolution Dissolution in DMAc/LiCl cellulose->dissolution derivatization Derivatization with This compound dissolution->derivatization precipitation Precipitation in Methanol derivatization->precipitation drying Drying precipitation->drying coated_silica Coating on Silica Gel drying->coated_silica packing Column Packing coated_silica->packing final_csp Final CSP Column packing->final_csp cluster_hplc HPLC Chiral Separation Workflow sample_prep Sample Preparation injection Injection sample_prep->injection column_eq Column Equilibration separation Chromatographic Separation column_eq->separation injection->separation detection Detection (UV) separation->detection data_analysis Data Analysis (k, α, Rs) detection->data_analysis result Separated Enantiomers data_analysis->result

Troubleshooting & Optimization

Purification techniques for 2-Propylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-propylphenyl isocyanate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Distillation Inefficient fractional distillation, presence of close-boiling impurities, thermal decomposition.- Ensure the distillation column has a sufficient number of theoretical plates. - Use a vacuum manifold with a precise pressure controller to maintain a stable, low pressure. - Consider using a short-path distillation apparatus (like a Kugelrohr) for smaller quantities to minimize thermal stress. - Analyze the crude material by GC-MS to identify impurities and adjust the distillation parameters accordingly.
Product Solidifies or Polymerizes in the Distillation Apparatus Overheating, presence of moisture or catalytic impurities (e.g., bases, metals).- Use the lowest possible temperature for distillation by employing a high vacuum.[1][2] - Ensure all glassware is rigorously dried and the system is purged with an inert gas (e.g., nitrogen or argon) before heating. - Perform a quick pre-treatment by filtering the crude product through a short plug of dry, neutral alumina to remove potential catalysts.
Product Discoloration (Yellowing) Thermal stress, presence of oxidation byproducts, or residual acidic/basic impurities.- Minimize the time the isocyanate is exposed to high temperatures. - Store the purified product under an inert atmosphere and in a freezer. - Consider adding a small amount of a stabilizer, such as a hindered phenol or a phosphite, if long-term storage is required and compatible with downstream applications.[3]
Low Recovery/Yield Polymerization, mechanical losses, or incomplete reaction in the synthesis step.- Optimize distillation conditions to minimize residue. - Ensure all joints in the distillation setup are properly sealed to prevent leaks, especially under vacuum. - Re-evaluate the synthesis protocol to maximize the conversion of the starting amine.[4]
Inconsistent Purity Between Batches Variability in the quality of starting materials, reaction conditions, or purification protocol.- Use starting materials of consistent, high purity. - Standardize all reaction and purification parameters, including reaction time, temperature, and distillation pressure. - Implement in-process analytical checks (e.g., TLC, GC, or IR spectroscopy) to monitor reaction completion and purity at each stage.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is fractional vacuum distillation.[1][2] This technique separates the desired isocyanate from less volatile impurities (such as ureas, biurets, and polymeric byproducts) and more volatile impurities (such as residual solvents or starting materials).[1] It is crucial to perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.[1][2]

Q2: What are the primary impurities I should be concerned about?

A2: The primary impurities depend on the synthetic route used. If prepared via phosgenation of 2-propylaniline, potential impurities include:

  • Carbamoyl chlorides: Intermediates in the phosgenation reaction.[5]

  • Ureas: Formed from the reaction of the isocyanate with any trace amounts of water or unreacted amine.[5][6]

  • Dimers (Uretdiones) and Trimers (Isocyanurates): Resulting from the self-reaction of the isocyanate, especially at elevated temperatures.[5]

  • Polymeric materials: High molecular weight byproducts.[1]

  • Chlorinated byproducts: If excess phosgene is used.[1]

Q3: How can I safely handle and store purified this compound?

A3: this compound is a hazardous chemical that requires careful handling.

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Storage: Isocyanates are sensitive to moisture and can polymerize over time.[5][9] Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, store at low temperatures (e.g., in a freezer).[10][11] Adding a stabilizer like a hindered phenol might be considered for extended storage.[3]

Q4: Can I use chromatography to purify this compound?

A4: While liquid chromatography is a powerful analytical tool for isocyanates (often after derivatization), its use for preparative purification can be challenging due to the high reactivity of the isocyanate group with common stationary phases (especially silica gel, which has surface hydroxyl groups).[12][13][14][15] If chromatography is necessary, it requires a non-protic mobile phase and a carefully chosen, inert stationary phase. However, for routine purification, vacuum distillation is generally more practical and scalable.

Q5: My purified this compound shows a broad peak in the NMR. What could be the issue?

A5: A broad peak in the NMR spectrum could indicate the presence of polymeric impurities or that the sample is undergoing slow polymerization in the NMR tube. It could also suggest the presence of intermediates that are in equilibrium. Ensure the NMR solvent is anhydrous. If the problem persists, it is likely an issue with the purity of the sample, and re-purification by vacuum distillation may be necessary.

Experimental Protocols

General Protocol for Purification by Fractional Vacuum Distillation

This protocol is a general guideline and may need to be optimized for your specific equipment and sample purity.

  • Preparation:

    • Ensure all glassware (distillation flask, fractionating column, condenser, receiving flask) is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon.

    • Assemble the distillation apparatus. For efficient separation, a short Vigreux or packed column is recommended.

    • Connect the apparatus to a vacuum pump through a cold trap and a vacuum gauge.

  • Procedure:

    • Place the crude this compound into the distillation flask. Adding a magnetic stir bar is recommended for smooth boiling.

    • Slowly and carefully reduce the pressure in the system to the desired level (typically in the range of 1-10 mmHg for aryl isocyanates).[1][2]

    • Once the vacuum is stable, begin to gently heat the distillation flask using an oil bath.

    • Collect any low-boiling fractions first. These may include residual solvents or other volatile impurities.

    • Carefully increase the temperature to distill the main fraction of this compound at a steady rate.

    • Monitor the head temperature and the pressure. The boiling point should remain constant during the collection of the pure fraction.

    • Once the main fraction is collected, stop the heating and allow the system to cool completely before slowly reintroducing an inert gas to bring the system back to atmospheric pressure.

  • Post-Purification:

    • Transfer the purified product to a clean, dry, amber glass bottle under an inert atmosphere.

    • Seal the bottle tightly and store it in a freezer to maximize stability.

Diagrams

G cluster_start Start: Crude this compound cluster_purification Purification Step cluster_analysis Quality Control cluster_troubleshooting Troubleshooting cluster_end Final Product start Crude Product distillation Fractional Vacuum Distillation start->distillation analysis Purity Analysis (GC, NMR, IR) distillation->analysis low_purity Low Purity? analysis->low_purity re_distill Optimize Distillation Conditions (e.g., better vacuum, column) low_purity->re_distill Yes pure_product Pure this compound low_purity->pure_product No re_distill->distillation check_impurities Identify Impurities (GC-MS) re_distill->check_impurities storage Store under Inert Gas at Low Temp. pure_product->storage

Caption: Workflow for the purification and quality control of this compound.

G cluster_impurities Potential Impurities & Side Products cluster_products Resulting Impurities Isocyanate This compound (R-NCO) Urea Urea (R-NH-CO-NH-R) Isocyanate->Urea Dimer Uretdione (Dimer) Isocyanate->Dimer Trimer Isocyanurate (Trimer) Isocyanate->Trimer Water H₂O (Moisture) Water->Urea Amine 2-Propylaniline (R-NH₂) Amine->Urea Heat Heat/Catalysts Heat->Dimer Heat->Trimer

Caption: Common impurity formation pathways for this compound.

References

Technical Support Center: Synthesis of 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-propylphenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound can be synthesized through several common methods, primarily:

  • Phosgenation of 2-propylaniline: This is a traditional and widely used industrial method. It involves the reaction of 2-propylaniline with phosgene (or a phosgene equivalent like triphosgene). While effective, this method requires handling highly toxic reagents.[1]

  • Curtius Rearrangement: This method involves the thermal decomposition of 2-propylbenzoyl azide, which is typically generated from 2-propylbenzoic acid or its corresponding acyl chloride.[2][3][4][5] This route avoids the use of phosgene.

  • Hofmann Rearrangement: This reaction converts 2-propylbenzamide into this compound by treatment with a halogen (e.g., bromine) and a strong base.[6][7][8] This is another phosgene-free alternative.

Q2: What are the expected spectroscopic data for this compound?

Spectroscopic Technique Expected Features for this compound
FTIR Strong, sharp absorption band around 2270-2250 cm⁻¹ characteristic of the -N=C=O asymmetric stretch.[11][12] Aromatic C-H and C=C stretching bands will also be present.
¹H NMR Aromatic protons in the range of 7.0-7.5 ppm. Signals for the propyl group: a triplet around 0.9 ppm (CH₃), a sextet around 1.6 ppm (CH₂), and a triplet around 2.6 ppm (CH₂ adjacent to the aromatic ring).
¹³C NMR The isocyanate carbon (-N=C=O) signal is expected in the range of 120-130 ppm. Aromatic carbon signals will appear between 120-140 ppm. Propyl group carbons will be visible in the aliphatic region.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁NO, MW: 161.20 g/mol ). Common fragmentation patterns would involve the loss of the propyl group or the isocyanate group.

Q3: What are common side reactions to be aware of during the synthesis?

A3: The primary side reactions involve the reaction of the highly electrophilic isocyanate group with nucleophiles. Key side reactions include:

  • Reaction with water: Moisture contamination leads to the formation of an unstable carbamic acid, which decarboxylates to form 2-propylaniline. This amine can then react with another molecule of isocyanate to form a symmetric urea byproduct (N,N'-bis(2-propylphenyl)urea).

  • Reaction with alcohols: If an alcohol is present (e.g., as a solvent or impurity), it will react with the isocyanate to form a urethane (carbamate).

  • Trimerization: Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, isocyanates can trimerize to form a stable isocyanurate ring.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material (e.g., 2-propylaniline, 2-propylbenzamide, or 2-propylbenzoyl azide). Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.- Ensure all reagents are added in the correct stoichiometric ratios. - Verify the reaction temperature is optimal for the chosen method. - Extend the reaction time and monitor progress using TLC or GC.
Deactivated reagents.- Use fresh, high-purity starting materials. 2-Propylaniline can oxidize over time. - For the Hofmann rearrangement, ensure the bromine and base are fresh. - For the Curtius rearrangement, ensure the azide precursor is properly synthesized.
Significant formation of N,N'-bis(2-propylphenyl)urea. Moisture contamination in the reaction setup.- Thoroughly dry all glassware before use. - Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product loss during workup. The isocyanate is reacting with water or other nucleophiles during the workup.- Use anhydrous conditions throughout the workup. - Avoid aqueous washes if possible. If necessary, use brine and minimize contact time. - If using chromatography, ensure the silica gel and solvents are dry.

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Check_Workup -> Workup_Loss; Workup_Loss -> Solution_Workup [label="Yes"]; } caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Impurities in the Final Product
Symptom Possible Cause Troubleshooting Steps
A white, high-melting point solid is observed in the product. Formation of N,N'-bis(2-propylphenyl)urea due to moisture.- Follow rigorous anhydrous techniques as described above. - The urea is often insoluble in non-polar organic solvents. It can sometimes be removed by filtration of a solution of the crude product in a solvent like hexane or toluene.
Product contains unreacted starting material (e.g., 2-propylaniline). Incomplete reaction.- Increase the amount of the phosgenating agent or the reagents for the rearrangement. - Increase reaction time or temperature.
Product is a viscous oil or solidifies unexpectedly. Trimerization to isocyanurate.- Avoid excessive heating during the reaction and purification. - Ensure that the catalyst used is selective for isocyanate formation and does not promote trimerization.
Product contains residual solvent. Incomplete removal of solvent after reaction or purification.- Use a high-vacuum line or rotary evaporator to remove all traces of solvent. Gentle heating may be required, but be cautious of trimerization.

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// Edges Start -> Identify_Impurity; Identify_Impurity -> Urea_Impurity [label="High MP Solid"]; Identify_Impurity -> Starting_Material [label="Characteristic Signals"]; Identify_Impurity -> Isocyanurate_Impurity [label="High Viscosity/Solidification"]; Urea_Impurity -> Solution_Urea; Starting_Material -> Solution_SM; Isocyanurate_Impurity -> Solution_Trimer; } caption: Troubleshooting workflow for product impurities.

Experimental Protocols

The following are general procedures that can be adapted for the synthesis of this compound. Note: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Method 1: Synthesis from 2-Propylaniline using Triphosgene

This method is a safer alternative to using phosgene gas.

Reaction Scheme: 2-Propylaniline + Triphosgene → this compound

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane (DCM).

  • In the dropping funnel, prepare a solution of 2-propylaniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the triphosgene solution to 0 °C using an ice bath.

  • Add the 2-propylaniline/triethylamine solution dropwise to the stirred triphosgene solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Method 2: Curtius Rearrangement of 2-Propylbenzoyl Azide

This is a phosgene-free method starting from 2-propylbenzoic acid.

Reaction Scheme: 2-Propylbenzoic acid → 2-Propylbenzoyl chloride → 2-Propylbenzoyl azide → this compound

Procedure:

Step A: Synthesis of 2-Propylbenzoyl Chloride

  • In a round-bottom flask, combine 2-propylbenzoic acid (1.0 equivalent) and thionyl chloride (1.2-1.5 equivalents).

  • Add a catalytic amount of anhydrous dimethylformamide (DMF).

  • Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation (or under reduced pressure). The crude 2-propylbenzoyl chloride is often used directly in the next step.

Step B: Synthesis of this compound

  • Dissolve the crude 2-propylbenzoyl chloride in an anhydrous, inert solvent such as toluene or acetone.

  • Cool the solution to 0 °C.

  • Add a solution of sodium azide (1.1-1.3 equivalents) in a minimal amount of water dropwise, keeping the temperature below 10 °C. (CAUTION: Sodium azide is highly toxic, and hydrazoic acid, which may form, is explosive and toxic).

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully separate the organic layer and dry it over anhydrous sodium sulfate.

  • Heat the solution of 2-propylbenzoyl azide to reflux (typically 80-110 °C, depending on the solvent). The rearrangement is accompanied by the evolution of nitrogen gas.

  • After gas evolution ceases, the reaction is complete.

  • The solvent can be removed under reduced pressure, and the resulting this compound purified by vacuum distillation.

Method 3: Hofmann Rearrangement of 2-Propylbenzamide

This is another phosgene-free route starting from the corresponding amide.

Reaction Scheme: 2-Propylbenzamide + Br₂ + NaOH → this compound

Procedure:

  • In a flask, prepare a solution of sodium hydroxide (4.0 equivalents) in water and cool it to 0 °C.

  • Slowly add bromine (1.0 equivalent) to the cold NaOH solution to form sodium hypobromite in situ.

  • Add a solution of 2-propylbenzamide (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane or water if soluble) to the hypobromite solution, keeping the temperature low.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for approximately 1 hour.

  • The this compound can be isolated by extraction with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the product by vacuum distillation.

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table provides a general guide for optimizing these conditions.

Parameter Phosgenation Curtius Rearrangement Hofmann Rearrangement Impact on Yield and Purity
Temperature 0 °C to refluxReflux (80-110 °C)50-70 °CHigher temperatures can increase reaction rate but may also promote side reactions like trimerization.
Solvent Anhydrous, non-protic (e.g., DCM, toluene)Anhydrous, inert (e.g., toluene, acetone)Water, dioxaneSolvent must be inert to the isocyanate product. Protic solvents will react with the isocyanate.
Stoichiometry Slight excess of phosgenating agentSlight excess of sodium azideStoichiometric bromine and excess basePrecise control is crucial to avoid unreacted starting materials and side products.
Reaction Time 2-6 hours1-3 hours (after azide formation)1-2 hoursMonitor by TLC or IR to ensure completion without prolonged heating.

Mandatory Visualizations

// Nodes Start_Phosgenation [label="2-Propylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Curtius [label="2-Propylbenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Hofmann [label="2-Propylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate_Curtius1 [label="2-Propylbenzoyl Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_Curtius2 [label="2-Propylbenzoyl Azide", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start_Phosgenation -> Product [label="Phosgenation\n(e.g., Triphosgene)"]; Start_Curtius -> Intermediate_Curtius1 [label="SOCl₂"]; Intermediate_Curtius1 -> Intermediate_Curtius2 [label="NaN₃"]; Intermediate_Curtius2 -> Product [label="Heat (Rearrangement)"]; Start_Hofmann -> Product [label="Hofmann Rearrangement\n(Br₂, NaOH)"]; } caption: Synthetic routes to this compound.

// Nodes Start [label="Start:\n2-Propylbenzoyl\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Azide [label="Add Sodium Azide\nSolution at 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir at Room\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Separate_Dry [label="Separate and Dry\nOrganic Layer", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux [label="Reflux to Induce\nRearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify by\nVacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n2-Propylphenyl\nIsocyanate", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Add_Azide; Add_Azide -> Stir; Stir -> Separate_Dry; Separate_Dry -> Reflux; Reflux -> Purify; Purify -> Product; } caption: Experimental workflow for the Curtius rearrangement.

References

Side reactions of 2-Propylphenyl isocyanate with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Propylphenyl Isocyanate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reacting this compound, with a focus on troubleshooting and avoiding common side reactions with nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when working with this compound?

The most common side reactions stem from the high reactivity of the isocyanate group (-N=C=O) with various nucleophiles. Key side reactions include:

  • Reaction with Water: Forms an unstable carbamic acid that decomposes into 2-propylaniline and carbon dioxide. The resulting aniline can then react with another molecule of this compound to form a symmetric diaryl urea.[1][2][3]

  • Self-Condensation (Dimerization and Trimerization): Aromatic isocyanates can dimerize to form uretdiones or trimerize to form isocyanurates, especially at elevated temperatures or in the presence of certain catalysts.[4][5]

  • Reaction with Urethane/Urea Products (Allophanate and Biuret Formation): The N-H group in a newly formed urethane or urea can act as a nucleophile and react with another isocyanate molecule, particularly at higher temperatures (>100-125°C), to form allophanate or biuret linkages, respectively. This leads to cross-linking and can cause the reaction mixture to become viscous or solidify.

Q2: I'm observing a white, insoluble precipitate in my reaction. What is the likely cause?

A common cause for the formation of a white, insoluble precipitate is the reaction of this compound with trace amounts of water in your reaction setup. This reaction ultimately forms N,N'-bis(2-propylphenyl)urea, which is often poorly soluble in common organic solvents.[1] To confirm, you can isolate the precipitate and characterize it by techniques such as FTIR (presence of urea C=O stretch) and melting point analysis.

Q3: How can I minimize the formation of urea byproducts?

To minimize the formation of N,N'-bis(2-propylphenyl)urea, it is crucial to maintain strictly anhydrous (dry) conditions. This can be achieved by:

  • Thoroughly drying all glassware in an oven and cooling it under an inert atmosphere (e.g., nitrogen or argon).

  • Using anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents.

  • Running the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Q4: My reaction of this compound with a secondary alcohol is very slow. What can I do?

The reaction of isocyanates with alcohols to form urethanes is generally slower than with amines.[3][6] The reactivity is also dependent on the steric hindrance of the alcohol, following the general trend: primary > secondary > tertiary.[6][7] To accelerate a sluggish reaction with a secondary alcohol, you can:

  • Use a Catalyst: Tertiary amines (e.g., triethylamine, DABCO) or organometallic compounds (e.g., dibutyltin dilaurate) are effective catalysts for urethane formation.[8]

  • Increase the Temperature: Gently heating the reaction can increase the rate. However, be cautious as higher temperatures can also promote side reactions like dimerization, trimerization, and allophanate formation.[4]

Q5: Can this compound react with itself even without other nucleophiles present?

Yes, this compound can undergo self-condensation reactions. The two primary pathways are:

  • Dimerization: Two isocyanate molecules react to form a four-membered ring called a uretdione. This reaction can be reversible at elevated temperatures.[4]

  • Trimerization: Three isocyanate molecules can react to form a stable six-membered ring known as an isocyanurate. This reaction is often promoted by base catalysts and higher temperatures.[4][5][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Competitive side reaction with water: Trace moisture is consuming the isocyanate to form urea byproducts.Ensure all reagents, solvents, and glassware are rigorously dried. Run the reaction under an inert atmosphere (N₂ or Ar).
Slow reaction rate with the intended nucleophile: The nucleophile (e.g., a hindered alcohol) is not reactive enough under the current conditions.Add a catalyst (e.g., dibutyltin dilaurate for alcohols). Increase the reaction temperature moderately, monitoring for side product formation.
Formation of Insoluble Precipitate Urea formation: Reaction with water.[1]Follow strict anhydrous procedures as described above.
Precipitation of the desired product: The product may have low solubility in the reaction solvent.Test the solubility of the expected product in the chosen solvent beforehand. If necessary, choose a different solvent in which the product is more soluble.
Reaction Mixture Becomes Viscous or Solidifies Trimerization: Formation of isocyanurate cross-links, especially if a catalyst is used or the temperature is high.[4][10]Reduce the reaction temperature. Use a catalyst that is more selective for the desired reaction (e.g., some tin catalysts favor the urethane reaction over trimerization at lower temperatures).[10]
Allophanate/Biuret Formation: Reaction of the isocyanate with the N-H of the urethane/urea product, leading to branching or cross-linking.Maintain a reaction temperature below 100°C if possible. Use a 1:1 stoichiometry of isocyanate to the N-H containing nucleophile.
Inconsistent Reaction Times Variable amounts of moisture: Inconsistent levels of water contamination between batches.Standardize the drying procedure for all reagents, solvents, and equipment.
Catalyst activity: The catalyst may be degrading or poisoned.Use a fresh batch of catalyst. Ensure the catalyst is not incompatible with other reagents.

Data Presentation

Table 1: Relative Reactivity of Nucleophiles with this compound

This table summarizes the general reactivity order of common nucleophiles with isocyanates. The actual rates can be influenced by steric hindrance, solvent, and catalysis.

Nucleophile Type Example Product Relative Reactivity Typical Conditions
Primary Aliphatic Aminen-ButylamineN-(2-Propylphenyl)-N'-butylureaVery HighRapid at room temperature, no catalyst needed.[3][11]
Secondary Aliphatic AmineDiethylamineN-(2-Propylphenyl)-N',N'-diethylureaHighRapid at room temperature, generally no catalyst needed.[11]
Primary AlcoholMethanolMethyl (2-propylphenyl)carbamateModerateOften requires a catalyst or heat for a reasonable rate.[6][7]
WaterH₂ON,N'-bis(2-propylphenyl)ureaModerateLeads to urea via an unstable carbamic acid.[1][3]
Secondary AlcoholIsopropanolIsopropyl (2-propylphenyl)carbamateLowRequires a catalyst and/or heat.[7]
PhenolPhenolPhenyl (2-propylphenyl)carbamateLowSlower than with aliphatic alcohols; typically requires a catalyst.[8]
ThiolEthanethiolS-Ethyl (2-propylphenyl)thiocarbamateLowGenerally slower than alcohols; often requires a base catalyst.[8][11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Urethane under Anhydrous Conditions

This protocol describes a general method to minimize side reactions when reacting this compound with an alcohol.

  • Preparation: Dry all glassware (a round-bottom flask with a magnetic stir bar, a condenser, and an addition funnel) in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reagent Setup: In the reaction flask, dissolve the alcohol (1.0 eq.) in anhydrous solvent (e.g., toluene, THF) under a nitrogen atmosphere.

  • Isocyanate Addition: Dissolve this compound (1.0 eq.) in the anhydrous solvent in the addition funnel.

  • Reaction: Add the isocyanate solution dropwise to the stirred alcohol solution at room temperature.

  • Catalysis (if needed): If the reaction is slow (monitored by TLC or IR spectroscopy), add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 mol%).

  • Monitoring: Monitor the reaction by FT-IR by observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹.

  • Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting urethane product by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating the key reaction pathways and troubleshooting logic.

Side_Reaction_Water Isocyanate 2-Propylphenyl Isocyanate CarbamicAcid Unstable Carbamic Acid Isocyanate->CarbamicAcid + Water H₂O (Water) Water->CarbamicAcid Aniline 2-Propylaniline CarbamicAcid->Aniline Decomposes CO2 CO₂ CarbamicAcid->CO2 Urea N,N'-bis(2-propylphenyl)urea (Insoluble Precipitate) Aniline->Urea + Isocyanate2 2-Propylphenyl Isocyanate Isocyanate2->Urea

Caption: Reaction of this compound with water leading to urea formation.

Self_Condensation cluster_dimer Dimerization cluster_trimer Trimerization Iso1 Isocyanate Dimer Uretdione (Dimer) Iso1->Dimer + Iso2 Isocyanate Iso2->Dimer Iso3 Isocyanate Trimer Isocyanurate (Trimer) Iso3->Trimer + Iso4 Isocyanate Iso4->Trimer Iso5 Isocyanate Iso5->Trimer

Caption: Self-condensation pathways: Dimerization and Trimerization.

Troubleshooting_Workflow Start Problem with Isocyanate Reaction CheckYield Is the yield low? Start->CheckYield CheckPrecipitate Is there an insoluble precipitate? CheckYield->CheckPrecipitate No Sol_Anhydrous Implement Strict Anhydrous Conditions CheckYield->Sol_Anhydrous Yes CheckViscosity Is the mixture viscous/solid? CheckPrecipitate->CheckViscosity No CheckPrecipitate->Sol_Anhydrous Yes Sol_Temp Reduce Temperature, Check Catalyst Choice CheckViscosity->Sol_Temp Yes End Problem Resolved CheckViscosity->End No Sol_Catalyst Consider Catalyst or Temperature Increase Sol_Anhydrous->Sol_Catalyst Sol_Catalyst->End Sol_Temp->End

Caption: A logical workflow for troubleshooting common isocyanate reaction issues.

References

Storage and handling of 2-Propylphenyl isocyanate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2-Propylphenyl isocyanate to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the purity and reactivity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to moisture and can degrade over time if not stored properly.[1][2] Recommended storage involves a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[1][2] For long-term stability, refrigeration at 2-8°C under an inert atmosphere, such as nitrogen or argon, is advised.[1]

Q2: My this compound appears cloudy and contains solid precipitates. What is the cause?

A2: The presence of cloudiness or solid precipitates in this compound is a common indicator of moisture contamination.[3][4] Isocyanates readily react with water, even atmospheric moisture, to form insoluble polyurea compounds, which appear as a white or off-white solid.[3][5] This degradation pathway consumes the isocyanate, reducing its effective concentration and potentially interfering with your reaction.

Q3: How can I handle this compound safely in the laboratory?

A3: this compound should be handled with care in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat, is essential to prevent skin and eye contact.[7][8] It is also important to avoid creating aerosols and to use non-sparking tools, as isocyanates can be flammable.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experimental settings.

Symptom Possible Cause Troubleshooting Steps & Recommendations
Reaction failure or low yield Degraded this compound due to moisture exposure. 1. Verify Reagent Quality: Before starting your experiment, visually inspect the isocyanate for any cloudiness or precipitates. If degradation is suspected, consider purifying the isocyanate by distillation or obtaining a fresh batch. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents and ensure all other reagents are free of moisture.[5] 3. Inert Atmosphere: Conduct the reaction under a dry inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.
Formation of an insoluble white precipitate during the reaction Reaction with water to form polyurea. 1. Identify the Source of Moisture: Review your experimental setup to identify potential points of moisture ingress. This could be from solvents, reagents, or the reaction atmosphere. 2. Purification of Solvents and Reagents: Dry all solvents and liquid reagents using appropriate drying agents. Solid reagents can be dried in a vacuum oven. 3. Use of Moisture Scavengers: In some cases, the addition of a moisture scavenger to the reaction mixture can be beneficial, although this should be tested for compatibility with your specific reaction.
Inconsistent reaction kinetics or side product formation Partial degradation of the isocyanate leading to unknown impurities. 1. Purity Assessment: Determine the purity of your this compound using techniques such as titration or FTIR spectroscopy (see Experimental Protocols section). 2. Re-purification: If impurities are detected, purify the isocyanate by vacuum distillation. Be sure to follow appropriate safety precautions during this process.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 2 - 8 °C[1]Reduces the rate of potential side reactions and dimerization.
Atmosphere Dry, Inert Gas (Nitrogen or Argon)[1]Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, opaque containerProtects from moisture and light, which can catalyze degradation.
Location Well-ventilated, cool, and dry area away from heat and incompatible materials.[2]Ensures safety and stability.

Experimental Protocols

Protocol 1: Determination of Isocyanate Content by Titration

This method determines the percentage of active isocyanate groups (-NCO) in a sample of this compound. The isocyanate is reacted with an excess of a standard solution of di-n-butylamine, and the unreacted amine is then back-titrated with a standard solution of hydrochloric acid.

Materials:

  • This compound sample

  • Toluene (anhydrous)

  • Di-n-butylamine solution (2M in toluene, standardized)

  • Isopropyl alcohol

  • Hydrochloric acid (1M, standardized)

  • Bromophenol blue indicator

  • Conical flasks (250 mL)

  • Burette (50 mL)

  • Pipettes

Procedure:

  • Accurately weigh approximately 2-3 g of the this compound sample into a 250 mL conical flask.

  • Add 20 mL of anhydrous toluene to dissolve the sample.

  • Precisely add 20 mL of the 2M di-n-butylamine solution to the flask. Swirl to mix and allow the flask to stand for 15 minutes at room temperature to ensure complete reaction.

  • Add 100 mL of isopropyl alcohol and a few drops of bromophenol blue indicator.

  • Titrate the excess di-n-butylamine with 1M hydrochloric acid until the indicator color changes from blue to yellow.

  • Perform a blank titration using the same procedure but without the isocyanate sample.

  • Calculate the %NCO using the following formula:

    %NCO = [(V_blank - V_sample) * M_HCl * 4.202] / W_sample

    Where:

    • V_blank = Volume of HCl used for the blank titration (mL)

    • V_sample = Volume of HCl used for the sample titration (mL)

    • M_HCl = Molarity of the HCl solution

    • W_sample = Weight of the isocyanate sample (g)

    • 4.202 is a calculation constant (molecular weight of NCO group * 100 / 1000)

Protocol 2: Monitoring Degradation by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the degradation of this compound. The strong absorbance of the isocyanate group (-N=C=O) provides a clear spectroscopic marker.

Materials:

  • This compound sample

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR probe or salt plates)

  • Anhydrous solvent (e.g., Toluene or Chloroform), if analyzing in solution

Procedure:

  • Obtain a background spectrum on the FTIR spectrometer.

  • Acquire the FTIR spectrum of a fresh, high-purity sample of this compound. The characteristic isocyanate peak will appear as a sharp, strong absorption band around 2250-2285 cm⁻¹.

  • To monitor for degradation, acquire the spectrum of the sample .

  • A decrease in the intensity of the isocyanate peak and the appearance of new peaks are indicative of degradation. The formation of urea, a common degradation product, is characterized by the appearance of new absorption bands around 1640 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

  • The extent of degradation can be qualitatively assessed by comparing the relative intensities of the isocyanate and urea peaks.

Visualizations

DegradationPathway Isocyanate This compound (-N=C=O) CarbamicAcid Unstable Carbamic Acid Intermediate Isocyanate->CarbamicAcid + Water Water (H₂O) Water->CarbamicAcid Amine 2-Propylaniline CarbamicAcid->Amine Decomposition CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Urea N,N'-bis(2-propylphenyl)urea (Insoluble Precipitate) Amine->Urea + Isocyanate2 This compound (-N=C=O) Isocyanate2->Urea

Caption: Degradation pathway of this compound in the presence of water.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_workup Workup & Purification DryGlassware Oven-Dry Glassware AddReagents Add Reagents via Syringe DryGlassware->AddReagents AnhydrousSolvents Use Anhydrous Solvents AnhydrousSolvents->AddReagents InertAtmosphere Establish Inert Atmosphere (N₂ or Ar) InertAtmosphere->AddReagents RunReaction Run Reaction at Controlled Temperature AddReagents->RunReaction TLC Monitor by TLC/LC-MS RunReaction->TLC Quench Quench Reaction RunReaction->Quench Reaction Complete FTIR_Analysis Confirm Product Formation (e.g., by FTIR) TLC->FTIR_Analysis Purify Purify Product Quench->Purify

Caption: General experimental workflow for reactions involving this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Propylphenyl Isocyanate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-propylphenyl isocyanate. The guidance provided addresses common challenges to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used for the derivatization of this compound?

A1: The most common nucleophiles for derivatizing isocyanates, including this compound, are primary and secondary amines, as well as alcohols. The reaction with amines yields urea derivatives, while reaction with alcohols produces carbamate (urethane) derivatives. The choice of nucleophile often depends on the analytical method being used for detection and quantification.

Q2: How does the steric hindrance from the ortho-propyl group affect the reactivity of this compound?

A2: The propyl group at the ortho position creates steric hindrance around the isocyanate functional group. This can decrease the reaction rate compared to unhindered isocyanates like phenyl isocyanate. To overcome this, optimization of reaction conditions, such as temperature, reaction time, and the potential use of a catalyst, is often necessary to achieve complete derivatization.

Q3: What are the key parameters to optimize for a successful derivatization reaction?

A3: The key parameters to optimize include:

  • Solvent: Aprotic solvents such as acetonitrile, dichloromethane, or toluene are typically used. The solvent should be anhydrous to prevent side reactions with water.

  • Temperature: While many derivatization reactions proceed at room temperature, heating may be required to overcome the steric hindrance of the 2-propylphenyl group.

  • Reaction Time: The reaction time should be sufficient to ensure complete conversion. Monitoring the reaction progress by a suitable analytical technique like TLC, GC, or LC is recommended.

  • Stoichiometry: A slight excess of the derivatizing agent is often used to ensure the complete consumption of the isocyanate.

  • Catalyst: For sterically hindered isocyanates or less reactive nucleophiles, a catalyst such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate) can be employed to accelerate the reaction.

Q4: What are common side reactions to be aware of during the derivatization of this compound?

A4: The primary side reaction is the reaction of the isocyanate with water, which leads to the formation of an unstable carbamic acid that quickly decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a disubstituted urea, consuming two equivalents of the isocyanate. At elevated temperatures, isocyanates can also undergo self-polymerization or trimerization. Using anhydrous reaction conditions is the most critical factor in preventing these side reactions.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Low or no product yield 1. Incomplete reaction due to steric hindrance. 2. Deactivated or insufficient derivatizing agent. 3. Presence of moisture in the reaction.1. Increase reaction temperature and/or time. Consider adding a catalyst (e.g., tertiary amine or organotin compound). 2. Use a fresh, high-purity derivatizing agent. Increase the molar excess of the derivatizing agent. 3. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple unexpected peaks in the chromatogram 1. Formation of urea byproduct due to water contamination. 2. Trimerization or polymerization of the isocyanate at high temperatures. 3. Degradation of the derivatizing agent or product.1. Rigorously dry all solvents and glassware. Use of a Karl Fischer titrator to check water content is recommended. 2. Optimize the reaction temperature; avoid excessive heating. Select a catalyst that favors urethane/urea formation over trimerization. 3. Check the stability of the derivatizing agent and the formed derivative under the reaction and work-up conditions.
Inconsistent or non-reproducible results 1. Variability in the purity of starting materials. 2. Inconsistent reaction setup (e.g., temperature fluctuations, exposure to air).1. Verify the purity of this compound and the derivatizing agent before use. 2. Ensure precise control over reaction parameters. Use a temperature-controlled reaction vessel and maintain a consistent inert atmosphere.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization of this compound Derivatization

ParameterDerivatization with Alcohols (Carbamate Formation)Derivatization with Amines (Urea Formation)
Solvent Anhydrous Acetonitrile or DichloromethaneAnhydrous Acetonitrile or Dichloromethane
Temperature Range (°C) 25 - 8025 - 60
Reaction Time (hours) 2 - 241 - 12
Stoichiometry (Isocyanate:Nucleophile) 1 : 1.1 - 1.51 : 1.1 - 1.5
Catalyst (optional) Dibutyltin dilaurate (0.1-1 mol%)Triethylamine (1-5 mol%)
Concentration (M) 0.1 - 0.50.1 - 0.5

Note: These are suggested starting ranges. Optimal conditions should be determined experimentally for each specific nucleophile and analytical setup.

Experimental Protocols

Protocol 1: Derivatization of this compound with Methanol for GC-MS Analysis

This protocol describes the formation of methyl N-(2-propylphenyl)carbamate.

  • Preparation of Reagents:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

    • Use anhydrous methanol and anhydrous acetonitrile (or another suitable aprotic solvent).

  • Reaction Setup:

    • Under an inert atmosphere, dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M in a sealed vial.

    • In a separate vial, prepare a 0.15 M solution of anhydrous methanol in anhydrous acetonitrile.

  • Derivatization Reaction:

    • Add the methanol solution to the this compound solution with stirring.

    • If desired, add a catalytic amount of dibutyltin dilaurate (e.g., 0.5 mol%).

    • Seal the vial and stir the reaction mixture at 60°C.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing by GC-MS.

  • Sample Preparation for GC-MS:

    • Quench the reaction in the aliquot by adding a small amount of a secondary amine (e.g., dibutylamine) to react with any remaining isocyanate.

    • Dilute the quenched aliquot with the appropriate solvent (e.g., dichloromethane) to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Typical GC conditions:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at 1 mL/min

      • Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Typical MS conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

Protocol 2: Derivatization with 1-(2-Pyridyl)piperazine (1-2PP) for LC-MS Analysis

This protocol is adapted from standard methods for isocyanate analysis.[1]

  • Preparation of Reagents:

    • Prepare a stock solution of 1-(2-pyridyl)piperazine in anhydrous acetonitrile (e.g., 1 mg/mL).

    • Prepare a solution of this compound in anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a vial, mix the this compound solution with an excess of the 1-2PP solution.

    • Allow the reaction to proceed at room temperature for at least 2 hours to ensure complete derivatization.

  • Sample Preparation for LC-MS:

    • Dilute the reaction mixture with the mobile phase to an appropriate concentration for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Solvents mix Mix Isocyanate and Nucleophile in Solvent reagents->mix glassware Dry Glassware glassware->mix catalyst Add Catalyst (Optional) mix->catalyst react React at Optimized Temperature & Time catalyst->react quench Quench Reaction react->quench dilute Dilute Sample quench->dilute analyze Analyze by GC-MS or LC-MS dilute->analyze

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic start Low Product Yield check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture Yes check_reaction_params Review Reaction Parameters (Temp, Time, Catalyst) start->check_reaction_params No check_moisture->check_reaction_params No Moisture solution_moisture Dry Solvents/Glassware, Use Inert Atmosphere check_moisture->solution_moisture Moisture Present check_reagents Verify Reagent Quality & Stoichiometry check_reaction_params->check_reagents Optimal solution_params Increase Temp/Time, Add/Optimize Catalyst check_reaction_params->solution_params Suboptimal solution_reagents Use Fresh Reagents, Increase Nucleophile Excess check_reagents->solution_reagents Issue Found

Caption: Troubleshooting logic for addressing low product yield in derivatization reactions.

References

Technical Support Center: Synthesis of 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-propylphenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound, particularly in a laboratory setting, are phosgene-free rearrangement reactions. These are generally preferred for safety reasons over methods involving highly toxic phosgene. The most common rearrangement reactions include:

  • Curtius Rearrangement: This involves the thermal decomposition of an acyl azide, which is typically generated from the corresponding carboxylic acid or acyl chloride.[1][2] The isocyanate can often be isolated if the reaction is performed in the absence of nucleophilic solvents.[3]

  • Hofmann Rearrangement: This reaction converts a primary amide (2-propylbenzamide) into the isocyanate, which has one less carbon atom.[4][5] The reaction typically uses bromine and a strong base.[5]

  • Lossen Rearrangement: This method involves the conversion of a hydroxamic acid or its derivative into the isocyanate.[6][7]

Q2: What are the main safety concerns when synthesizing isocyanates?

A2: Isocyanates are highly reactive and toxic compounds. Key safety precautions include:

  • Toxicity: Isocyanates are known respiratory and skin sensitizers. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactivity: Isocyanates react exothermically with nucleophiles, including water and alcohols. Care must be taken to use dry glassware and solvents to prevent unwanted side reactions and potential pressure buildup from the evolution of carbon dioxide.[8]

  • Reagent Hazards: Many reagents used in the synthesis, such as sodium azide (in the Curtius rearrangement), are themselves highly toxic and potentially explosive. Always follow established safety protocols for handling such materials.

Q3: What are the typical side reactions I should be aware of?

A3: The high reactivity of the isocyanate group can lead to several side products, reducing the yield and complicating purification. Common side reactions include:

  • Dimerization/Trimerization: Isocyanates can react with themselves, especially at elevated temperatures, to form dimers (uretdiones) and trimers (isocyanurates).

  • Reaction with Water: Trace amounts of water in the reaction mixture will react with the isocyanate to form an unstable carbamic acid, which then decomposes to 2-propylaniline and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea.[8]

  • Reaction with Alcohols or Amines: If alcohols or amines are present as impurities or are used as solvents/reagents, they will react with the isocyanate to form carbamates (urethanes) or ureas, respectively.[9]

  • Allophanate and Biuret Formation: The carbamate and urea products can sometimes react further with another isocyanate molecule to form allophanates and biurets, respectively, especially at higher temperatures.[10]

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No isocyanate peak in IR spectrum (~2250-2275 cm⁻¹) Incomplete formation of the precursor (acyl azide, N-bromoamide, or O-acyl hydroxamate).Verify the purity and reactivity of your starting materials. For the Curtius rearrangement, ensure the complete conversion of the carboxylic acid to the acyl chloride before reacting with the azide source. For the Hofmann rearrangement, ensure the N-bromoamide is formed before initiating the rearrangement.
Decomposition of the isocyanate product.Isocyanates are sensitive to moisture and heat. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Purify the product as soon as possible after the reaction is complete.
Low isolated yield after purification Loss of product during workup or distillation.This compound is a liquid with a relatively high boiling point. Use high-vacuum distillation for purification to avoid thermal decomposition. Ensure all extraction solvents are thoroughly dried before removal.
Significant side product formation.Review the reaction conditions. Use anhydrous solvents and reagents. If urea formation is a major issue, rigorously exclude water from the reaction. Consider running the reaction at a lower temperature to minimize side reactions.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of a broad peak around 3300-3500 cm⁻¹ in the IR spectrum Contamination with urea or carbamate byproducts.This indicates the presence of N-H bonds. Improve the exclusion of water or other nucleophiles from the reaction. Purification by fractional distillation under high vacuum is recommended.
Product is a solid or a viscous oil instead of a clear liquid Polymerization or formation of dimers/trimers.Avoid excessive heating during the reaction and purification. Store the purified isocyanate in a cool, dry place under an inert atmosphere. The addition of a stabilizer may be considered for long-term storage.
Multiple spots on TLC analysis Incomplete reaction or presence of multiple side products.Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material. If side products are present, an additional purification step, such as column chromatography on silica gel (using anhydrous solvents), may be necessary, although this can be challenging with reactive isocyanates.

Experimental Protocols

Curtius Rearrangement from 2-Propylbenzoic Acid

This is a representative, non-optimized protocol.

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, dissolve 2-propylbenzoic acid (1 eq.) in anhydrous toluene. Add thionyl chloride (1.5 eq.) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours, or until the evolution of HCl gas ceases. Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-propylbenzoyl chloride.

  • Acyl Azide Formation: Dissolve the crude 2-propylbenzoyl chloride in anhydrous acetone. Cool the solution to 0 °C in an ice bath. Add a solution of sodium azide (1.5 eq.) in a minimal amount of water dropwise, keeping the temperature below 10 °C. Stir vigorously for 1-2 hours at 0 °C.

  • Rearrangement: Carefully add the reaction mixture to a separatory funnel and extract the acyl azide with cold toluene. Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive. Do not concentrate to dryness. Use appropriate safety shields. Heat the toluene solution of the acyl azide to 80-100 °C until the evolution of nitrogen gas ceases (typically 1-3 hours).

  • Purification: Cool the reaction mixture to room temperature. The resulting solution of this compound in toluene can be used directly, or the isocyanate can be purified by fractional distillation under high vacuum.

Data Presentation

Physical and Spectroscopic Data for Ortho-Alkylated Phenyl Isocyanates
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)IR (N=C=O stretch, cm⁻¹)
This compoundC₁₀H₁₁NO161.20Not available~2270
2-Isopropylphenyl isocyanateC₁₀H₁₁NO161.20Not available~2270
2,6-Diisopropylphenyl isocyanateC₁₃H₁₇NO203.28108-110 / 10~2260

Note: Specific data for this compound is limited in the public domain; data for close analogs are provided for reference.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting Troubleshooting Low Yield in this compound Synthesis cluster_no_peak Troubleshooting No Isocyanate Formation cluster_low_yield Troubleshooting Low Isolated Yield start Low or No Product Yield check_ir Check IR Spectrum for N=C=O Peak (~2270 cm⁻¹) start->check_ir no_peak Peak Absent check_ir->no_peak No peak_present Peak Present, but Low Isolated Yield check_ir->peak_present Yes precursor_issue Incomplete Precursor Formation no_peak->precursor_issue decomposition Product Decomposition peak_present->decomposition workup_loss Loss During Workup/Purification peak_present->workup_loss side_reactions Significant Side Reactions peak_present->side_reactions reagent_issue Check Purity/Reactivity of Starting Materials precursor_issue->reagent_issue conditions_issue Optimize Reaction Conditions (Time, Temp) precursor_issue->conditions_issue use_anhydrous_conditions Use Anhydrous Solvents/Inert Atmosphere decomposition->use_anhydrous_conditions Solution vacuum_distillation Use High-Vacuum Distillation workup_loss->vacuum_distillation Solution control_temp_moisture Lower Temperature, Exclude Water side_reactions->control_temp_moisture Solution

Caption: A flowchart for diagnosing and resolving issues of low or no product yield.

Experimental Workflow for Curtius Rearrangement

curtius_workflow General Workflow for Curtius Rearrangement cluster_safety Key Safety Considerations start Start: 2-Propylbenzoic Acid step1 Step 1: Acid Chloride Formation (Reagent: SOCl₂ or (COCl)₂) start->step1 step2 Step 2: Acyl Azide Formation (Reagent: NaN₃) step1->step2 step3 Step 3: Thermal Rearrangement (Heat in inert solvent, e.g., Toluene) step2->step3 safety_azide Caution: Sodium Azide is highly toxic! step2->safety_azide step4 Step 4: Purification (High-Vacuum Distillation) step3->step4 safety_acyl_azide Caution: Acyl azides can be explosive! step3->safety_acyl_azide product Product: this compound step4->product

Caption: A diagram illustrating the key steps in the synthesis of this compound via the Curtius rearrangement.

References

How to avoid polymerization of 2-Propylphenyl isocyanate in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Propylphenyl isocyanate to prevent unwanted polymerization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage of this compound.

Question: I opened a new bottle of this compound and observed solid white particles. What are they and is the product still usable?

Answer: The solid white particles are likely polyurea, formed from the reaction of the isocyanate with moisture.[1][2] Isocyanates are highly sensitive to water, and even small amounts of moisture in the air can initiate this reaction.[3][4][5] The presence of these solids indicates that the product has been compromised. The formation of polyurea is accompanied by the generation of carbon dioxide gas, which can lead to a pressure buildup in the container.[1][2][6][7] It is strongly recommended not to use the product, as the purity is no longer guaranteed and the presence of solid particles can interfere with your experiments.

Question: My this compound has become cloudy and more viscous. What is happening?

Answer: Increased viscosity and a cloudy appearance are primary indicators of the initial stages of polymerization or moisture contamination.[1][2] This can be due to dimerization, trimerization, or the formation of higher oligomers.[8][9] Aromatic isocyanates are prone to self-reaction, which can be accelerated by impurities or improper storage conditions.[9] If you observe these changes, it is advisable to discard the product to ensure the integrity of your experimental results.

Question: I suspect my container of this compound is bulging. What should I do?

Answer: A bulging container is a serious safety concern and indicates a significant pressure increase inside.[6][7] This is most likely caused by the reaction of the isocyanate with water, which produces carbon dioxide gas.[1][2][6][7] Do not attempt to open the container. Handle it with extreme caution, wearing appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemically resistant gloves.[6] Move the container to a well-ventilated area, such as a fume hood, away from incompatible materials.[10][11][12] Contact your institution's environmental health and safety department for guidance on proper disposal of pressurized chemical containers.

Frequently Asked Questions (FAQs)

What is the primary cause of this compound polymerization during storage?

The primary cause of polymerization is exposure to moisture (water).[1][2][3][4][5] Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[13][14] The newly formed amine can then react with another isocyanate molecule, leading to the formation of a urea linkage and initiating the polymerization process.[2][13] Other factors that can promote polymerization include exposure to high temperatures, UV light, and contaminants such as amines, bases, and certain metals.[4][9]

What are the ideal storage conditions for this compound?

To minimize polymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[7][10][11][15] The storage temperature should be kept low and constant.[4] It is crucial to store the compound under an inert atmosphere, such as dry nitrogen, to prevent contact with atmospheric moisture.[2][16]

What type of container should I use to store this compound?

Use containers made of materials that are inert to isocyanates. Recommended materials include 304 stainless steel or polyethylene-lined steel drums.[6] Avoid using containers made of copper, copper alloys, or galvanized surfaces.[16] The container must have a tight-fitting seal to prevent moisture ingress.[10][16] For partially used containers, it is best practice to flush the headspace with dry nitrogen before resealing.[2]

Can I use inhibitors to prevent the polymerization of this compound?

Yes, polymerization inhibitors can be added to improve storage stability. Common inhibitors for isocyanates include phenolic compounds, such as 2,6-di-tert-butyl-p-cresol (BHT), and phosphites.[17][18][19][20] In some cases, acidic substances or gases like carbon dioxide and sulfur dioxide have been used as stabilizers.[21] The choice and concentration of the inhibitor will depend on the specific application and required shelf life.

Quantitative Data Summary

The following table summarizes recommended storage conditions and potential inhibitor concentrations for aromatic isocyanates, which can be applied to this compound.

ParameterRecommended Condition/ValueRationale
Storage Temperature 2-8 °CReduces the rate of self-polymerization reactions (dimerization, trimerization).
Atmosphere Dry Nitrogen or ArgonPrevents reaction with atmospheric moisture, which initiates polymerization.[2][16]
Moisture Content < 200 ppm in the storage environmentMinimizes the formation of polyurea and carbon dioxide.[1][2]
Inhibitor: Phenol 10-5000 ppmActs as a stabilizer to suppress self-polymerization and coloring.[18][19][20]
Inhibitor: BHT (2,6-di-tert-butyl-p-cresol) 100-1000 ppmA common phenolic antioxidant that can inhibit radical polymerization pathways.[17]

Experimental Protocols

Protocol: Accelerated Stability Test for this compound

This protocol is designed to evaluate the effectiveness of different storage conditions or inhibitors on the stability of this compound.

1. Materials:

  • This compound
  • Proposed inhibitor (e.g., Phenol, BHT)
  • Anhydrous solvent (e.g., Toluene, dried over molecular sieves)
  • Small, sealable glass vials with PTFE-lined caps
  • Nitrogen gas source
  • Analytical balance
  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
  • Viscometer
  • FT-IR Spectrometer

2. Procedure:

  • Prepare stock solutions of the inhibitor in the anhydrous solvent at various concentrations.
  • In a glovebox or under a continuous stream of dry nitrogen, dispense a known volume of this compound into each vial.
  • Add the calculated volume of the inhibitor stock solution to the respective vials to achieve the desired final concentrations. Include a control sample with no inhibitor.
  • Flush the headspace of each vial with dry nitrogen for 1-2 minutes.
  • Tightly seal the vials.
  • Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 50°C) to accelerate aging.
  • At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), remove a set of vials from the oven.
  • Allow the vials to cool to room temperature.
  • Visually inspect for any changes in appearance (e.g., color change, precipitation, cloudiness).
  • Measure the viscosity of the samples.
  • Analyze the purity of the this compound using GC-MS or HPLC to quantify any degradation.
  • Use FT-IR to detect the formation of characteristic peaks for urea (-NH-CO-NH-), uretdione (dimer), or isocyanurate (trimer) structures.

3. Data Analysis:

  • Plot the percentage of remaining this compound as a function of time for each condition.
  • Compare the rate of degradation between the control and the inhibitor-containing samples.
  • Correlate changes in purity with changes in viscosity and visual appearance.

Visualizations

PolymerizationPathways Isocyanate 2-Propylphenyl Isocyanate Amine Amine Intermediate Polyurea Polyurea (Solid Precipitate) Dimer Uretdione (Dimer) Isocyanate->Dimer Dimerization Trimer Isocyanurate (Trimer) Isocyanate->Trimer Trimerization Moisture Moisture (H2O) Moisture->Amine Reacts with Isocyanate Amine->Polyurea Reacts with Isocyanate Dimer->Isocyanate Reversible HeatCatalyst Heat / Catalysts HeatCatalyst->Dimer HeatCatalyst->Trimer

Caption: Polymerization pathways of this compound.

TroubleshootingWorkflow Start Observe Issue with Stored Isocyanate Q1 Is the container bulging? Start->Q1 A1_Yes Serious Hazard! Do Not Open. Contact EHS. Q1->A1_Yes Yes Q2 Are there solid precipitates? Q1->Q2 No A2_Yes Likely Polyurea. Product is compromised. Discard. Q2->A2_Yes Yes Q3 Is the liquid cloudy or viscous? Q2->Q3 No A3_Yes Initial Polymerization. Discard to ensure experimental integrity. Q3->A3_Yes Yes A3_No Monitor for changes. Review storage conditions. Q3->A3_No No

Caption: Troubleshooting workflow for stored this compound.

References

Technical Support Center: Stabilizing Solutions of 2-Propylphenyl Isocyanate for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing and handling solutions of 2-Propylphenyl isocyanate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 190774-57-3) is an aromatic isocyanate used in various research and synthesis applications.[1] Like other isocyanates, it is a reactive compound with several hazards. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2] It may also cause respiratory irritation and sensitization, leading to asthma-like symptoms upon repeated exposure.[3][4][5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] The recommended storage temperature is between 2-8°C under an inert gas atmosphere, such as nitrogen or argon, to prevent moisture contamination and degradation.[7] It should be stored away from incompatible materials like water, amines, alcohols, acids, and bases.[1][8]

Q3: How does water contamination affect this compound solutions?

A3: Water readily reacts with isocyanates to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide gas.[1][9] The newly formed amine can then react with another molecule of the isocyanate to produce a highly insoluble urea precipitate, which can appear as a white solid in your reaction mixture.[1][9] The generation of CO2 can also lead to pressure buildup in sealed containers.[1]

Q4: What are the signs of degradation or polymerization of this compound?

A4: Degradation can be indicated by a change in color (yellowing), an increase in viscosity, or the formation of solid precipitates (urea or polymer).[3] Unwanted polymerization can lead to the formation of dimers, trimers (isocyanurates), or higher-order oligomers, which will affect the purity and reactivity of the isocyanate.[3]

Q5: What are suitable solvents for use with this compound?

A5: Anhydrous (dry) aprotic solvents are generally recommended. Common choices include toluene, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[10][11] It is crucial to ensure the solvent is rigorously dried before use, as residual moisture will react with the isocyanate.

Troubleshooting Guides

Issue 1: White Precipitate Formation in Solution

Question: I dissolved this compound in my reaction solvent, and a white solid immediately crashed out. What is happening and how can I prevent this?

Answer:

This is a classic sign of moisture contamination. The isocyanate is reacting with water to form an insoluble urea.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent. The water content should be minimized, ideally below 50 ppm. You can verify the water content using Karl Fischer titration.[1]

  • Dry Glassware Thoroughly: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120°C overnight or by flame-drying under a vacuum or inert gas flow.[1]

  • Maintain an Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering your reaction vessel.[1][9]

  • Check Other Reagents: If you are running a reaction, ensure all other reagents are also anhydrous.

Issue 2: Solution Turning Yellow and Viscous Over Time

Question: My stock solution of this compound in toluene has turned yellow and become more viscous after a few days in storage. Is it still usable?

Answer:

The yellowing and increase in viscosity are signs of degradation and potential polymerization. The usability of the solution depends on the extent of degradation and the tolerance of your experiment for impurities. It is generally recommended to use fresh solutions.

Troubleshooting and Prevention:

  • Proper Storage: Ensure the stock solution is stored under the recommended conditions (2-8°C, under inert gas, protected from light).

  • Use of Stabilizers: For longer-term storage, consider adding a stabilizer to the solution.

  • Purity Check: Before use, you can check the purity of the solution using techniques like FTIR or titration to quantify the remaining NCO content.

Issue 3: Low or No Reactivity in an Experiment

Question: I am trying to react this compound with an alcohol, but the reaction is very slow or not proceeding at all. What could be the issue?

Answer:

Several factors can contribute to low reactivity.

Troubleshooting Steps:

  • Catalyst: Many isocyanate reactions, especially with less reactive nucleophiles like hindered alcohols, require a catalyst to proceed at a reasonable rate.[3] Common catalysts include tertiary amines (e.g., DABCO) or organometallic compounds (e.g., dibutyltin dilaurate). Ensure your catalyst is active and used at an appropriate concentration.

  • Temperature: The reaction may require heating to overcome the activation energy. Try gently warming the reaction mixture (e.g., to 50-60°C) while monitoring for side reactions.[10]

  • Reagent Purity: Ensure your starting materials are pure and free from inhibitors.

  • Stoichiometry: Double-check the stoichiometry of your reactants.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2 - 8 °CMinimizes degradation and side reactions.[7]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.[7]
Container Tightly Sealed, OpaqueProtects from moisture and light.
Purity >97% (for sensitive applications)Impurities can catalyze unwanted side reactions.

Table 2: Common Stabilizers for Aryl Isocyanates

StabilizerRecommended ConcentrationNotes
Phenol 10 - 5000 ppmEffective at preventing self-polymerization and discoloration.[12][13][14]
Carbon Dioxide 0.01 - 1.0 wt% (dissolved)Stabilizes against polymerization without affecting reactivity in polyurethane formation.[15]
2,6-di-tert-butyl-p-cresol (BHT) 100 - 1000 ppmA common antioxidant that can inhibit radical-induced polymerization.
Triphenyl phosphite 100 - 2000 ppmCan act as a stabilizer and color inhibitor.[14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound in Toluene

Objective: To prepare a 0.5 M stock solution of this compound in toluene with enhanced stability for use in subsequent reactions.

Materials:

  • This compound

  • Anhydrous Toluene

  • Phenol (stabilizer)

  • Oven-dried glassware (volumetric flask, syringe)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.

  • Under a positive pressure of inert gas, add the desired amount of anhydrous toluene to the volumetric flask.

  • Add the appropriate amount of phenol to achieve the desired stabilizer concentration (e.g., 500 ppm).

  • Using a syringe, carefully add the required volume of this compound to the toluene/phenol mixture.

  • Stopper the flask and gently swirl to ensure complete dissolution.

  • Store the solution in a refrigerator at 2-8°C under an inert atmosphere.

Protocol 2: General Procedure for the Reaction of this compound with a Primary Amine

Objective: To synthesize an N-(2-Propylphenyl)-N'-alkyl/aryl urea.

Materials:

  • Stabilized stock solution of this compound (0.5 M in Toluene)

  • Primary amine

  • Anhydrous solvent (e.g., Toluene, THF)

  • Oven-dried reaction flask with a magnetic stirrer and inert gas inlet

  • Syringes

Procedure:

  • Set up the reaction flask under a positive pressure of inert gas.

  • Dissolve the primary amine (1.0 equivalent) in the anhydrous solvent in the reaction flask.

  • With stirring, add the this compound solution (1.0 equivalent) dropwise via syringe at room temperature.

  • The reaction is typically exothermic and fast. Stir for 1-2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the urea product may precipitate from the solution. If so, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the product purified by crystallization or column chromatography.

Protocol 3: Purity Determination of this compound by Titration

Objective: To determine the isocyanate (NCO) content of a this compound sample.

Principle: The isocyanate reacts with an excess of a standard solution of di-n-butylamine. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.

Materials:

  • This compound sample

  • Standardized di-n-butylamine solution in a suitable dry solvent (e.g., toluene)

  • Standardized hydrochloric acid solution

  • Indicator (e.g., bromophenol blue) or a pH meter for potentiometric titration

  • Dry glassware (flasks, burette)

Procedure:

  • Accurately weigh a sample of the this compound into a dry flask.

  • Add a known excess of the standardized di-n-butylamine solution.

  • Allow the reaction to proceed for a specified time (e.g., 15 minutes) with occasional swirling.

  • Add an indicator and titrate the excess di-n-butylamine with the standardized hydrochloric acid solution until the endpoint is reached.

  • Perform a blank titration with the same amount of di-n-butylamine solution without the isocyanate sample.

  • Calculate the %NCO content based on the difference in titration volumes between the blank and the sample.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction & Workup start Start dry_glassware Dry Glassware (>120°C) start->dry_glassware anhydrous_solvent Use Anhydrous Solvent start->anhydrous_solvent inert_atmosphere Inert Atmosphere (N2 or Ar) dry_glassware->inert_atmosphere add_reagents Add Reactants & Solvent anhydrous_solvent->add_reagents inert_atmosphere->add_reagents add_isocyanate Add 2-Propylphenyl Isocyanate Solution add_reagents->add_isocyanate stir_react Stir at RT or Heat add_isocyanate->stir_react monitor Monitor Progress (TLC, LC-MS) stir_react->monitor workup Workup & Purification monitor->workup end End Product workup->end

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic start Problem Encountered precipitate White Precipitate? start->precipitate discoloration Yellowing/Viscosity Increase? start->discoloration no_reaction Low/No Reactivity? start->no_reaction moisture Moisture Contamination precipitate->moisture Yes degradation Degradation/Polymerization discoloration->degradation Yes kinetics Reaction Kinetics Issue no_reaction->kinetics Yes solution_moisture Use Anhydrous Solvents Dry Glassware Inert Atmosphere moisture->solution_moisture solution_degradation Proper Storage (2-8°C) Use Stabilizers Use Fresh Solution degradation->solution_degradation solution_kinetics Add Catalyst Increase Temperature Check Reagent Purity kinetics->solution_kinetics

Caption: Troubleshooting decision tree for common issues with this compound.

signaling_pathway cluster_water Reaction with Water cluster_amine_reaction Reaction with Amine isocyanate This compound (R-N=C=O) water H₂O isocyanate->water + primary_amine Primary Amine (R'-NH₂) isocyanate->primary_amine + carbamic_acid Carbamic Acid (Unstable Intermediate) water->carbamic_acid amine 2-Propylphenylamine carbamic_acid->amine co2 CO₂ Gas carbamic_acid->co2 amine->isocyanate + urea Disubstituted Urea (Insoluble Precipitate) amine->urea primary_amine->urea

Caption: Reaction pathway of this compound with water leading to urea formation.

References

Technical Support Center: Safe Disposal of 2-Propylphenyl Isocyanate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and safety information for researchers, scientists, and drug development professionals on the safe disposal of 2-Propylphenyl isocyanate waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a reactive chemical that poses several health risks. It is harmful if inhaled or swallowed and can cause skin, eye, and respiratory irritation.[1] A significant hazard is respiratory sensitization, where initial or repeated exposure can lead to severe asthma-like reactions.[2][3] Isocyanates react with proteins in the skin, which can cause allergic contact dermatitis.[4][5]

Q2: What immediate steps should be taken in case of a small spill of this compound?

A2: For a minor spill, first ensure the area is well-ventilated and evacuate all non-essential personnel.[6] Wearing appropriate Personal Protective Equipment (PPE), cover the spill with a dry, inert absorbent material like sand, vermiculite, or sawdust.[7][8] Do not use water directly on the spill as it reacts to produce carbon dioxide gas, which can cause splashing.[7][9] Collect the absorbed material into an open-top container for subsequent neutralization.[7]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound waste?

A3: The following PPE is essential to minimize exposure:

  • Respiratory Protection: A full-face respirator with an organic vapor cartridge is recommended over a half-face respirator to also protect the eyes.[10][11] In situations with poor ventilation or high concentrations, a supplied-air respirator should be used.[11]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber, are required. Standard latex gloves are not suitable.[4][11]

  • Eye Protection: Safety goggles or a full-face shield are crucial if not using a full-face respirator.[4][10]

  • Protective Clothing: Wear disposable coveralls or a lab coat to prevent skin contact.[4][10]

Q4: Can I dispose of this compound waste down the drain?

A4: No. Isocyanates are reactive and should not be disposed of down the drain. They can react with water in the sewage system, releasing toxic gases and potentially causing pressure buildup.[9][12] All this compound waste must be chemically neutralized before disposal according to hazardous waste regulations.

Q5: How should I store this compound waste before disposal?

A5: Store waste in a clearly labeled, dedicated container. Keep the container tightly closed to prevent reaction with atmospheric moisture, but do not seal it pressure-tight if contamination with water is suspected, as this could lead to a dangerous pressure buildup from CO2 generation.[7][13] Store the waste container in a cool, dry, well-ventilated area away from incompatible materials like amines, alcohols, and strong bases.[12][14]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Container is bulging or warm to the touch during neutralization. The neutralization reaction is highly exothermic and is generating carbon dioxide (CO2) gas faster than it can be vented.[9][12]1. Do not seal the container.[7] 2. If safe to do so, move the container to a fume hood or well-ventilated area. 3. Add the neutralization solution more slowly in the future to control the reaction rate. 4. For larger quantities, consider using an ice bath to cool the container.
Solid material remains after the neutralization period. The neutralization was incomplete. This could be due to insufficient decontamination solution, poor mixing, or insufficient reaction time.1. Add more decontamination solution to the waste. 2. Stir the mixture gently to ensure all waste comes into contact with the solution. 3. Allow for a longer reaction time (e.g., 24-48 hours), stirring occasionally.[12]
A strong, pungent odor is still present after neutralization. Residual unreacted isocyanate is present.1. Ensure the neutralization is carried out in a well-ventilated fume hood. 2. Add more decontamination solution and extend the reaction time. 3. Test the pH of the solution to ensure it remains basic, as the decontamination solution is alkaline.
The absorbent/isocyanate mixture is not fully reacting with the decontamination solution. Poor dispersion of the isocyanate within the absorbent matrix is preventing contact with the neutralizing fluid.1. Use a liquid detergent in the decontamination solution to improve wetting and dispersion.[6][7] 2. Break up any clumps of absorbent material with a stir rod to increase surface area contact.

Quantitative Data Summary

The following table summarizes the formulations for isocyanate decontamination solutions. These are general-purpose solutions and should be effective for this compound.

FormulationComponentConcentration (% by weight/volume)Notes
Formula 1 (Sodium Carbonate Based) Sodium Carbonate5 - 10%Reacts slower than ammonia-based solutions.[12]
Liquid Detergent0.2 - 2%Acts as a surfactant to improve mixing.[6][7]
Water88 - 94.8%
Formula 2 (Ammonia Based) Concentrated Ammonia Solution3 - 8%Reacts faster but requires excellent ventilation due to ammonia vapors.[7][12]
Liquid Detergent0.2%Acts as a surfactant to improve mixing.[7]
Water91.8 - 96.8%

Experimental Protocol: Neutralization of this compound Waste

This protocol details the steps for neutralizing liquid and solid waste containing this compound. Always perform this procedure in a certified chemical fume hood while wearing appropriate PPE.

1. Preparation of Decontamination Solution:

  • Choose either the Sodium Carbonate or Ammonia-based formulation from the table above.

  • Example (1 Liter of Formula 1): Slowly dissolve 50-100g of sodium carbonate in ~900mL of water. Add 2-20mL of liquid detergent and stir until homogenous. Add water to make the final volume 1 Liter.

2. Waste Neutralization Procedure:

  • Place the open-top waste container containing the this compound waste (either in liquid form or absorbed onto an inert material) inside a larger secondary containment tray within the fume hood.

  • Slowly and carefully add the decontamination solution to the waste. A general rule is to add at least 10 parts of decontamination solution for every 1 part of isocyanate waste by volume.

  • Stir the mixture gently with a glass or plastic rod to ensure thorough mixing. Be prepared for some foaming or gas evolution (CO2).

  • Loosely cover the container (e.g., with a watch glass or a cap that is not screwed on tightly) to prevent splashes while allowing gas to escape.[8]

  • Let the mixture stand in the fume hood for at least 24 hours to ensure the reaction is complete.[12] For larger quantities or solid mixtures, a 48-hour period is recommended.[8]

  • After the reaction period, check for any signs of residual reactivity (e.g., gas evolution, heat).

  • Once fully neutralized, the resulting aqueous waste should be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[7]

Visualizations

G cluster_prep Phase 1: Preparation cluster_neutralize Phase 2: Neutralization cluster_dispose Phase 3: Disposal ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Coveralls) fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood prep_solution Prepare Decontamination Solution (e.g., 5-10% Sodium Carbonate) fume_hood->prep_solution add_waste Place Waste Container in Secondary Containment prep_solution->add_waste add_solution Slowly Add Decontamination Solution to Waste (10:1 ratio) add_waste->add_solution mix Gently Mix and Observe for Reaction add_solution->mix react Let Stand for 24-48 Hours (Loosely Covered) mix->react check Check for Signs of Residual Reactivity react->check dispose Dispose of Neutralized Waste via EHS Guidelines check->dispose

Caption: Workflow for the safe neutralization and disposal of this compound waste.

References

Technical Support Center: Quenching Excess 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively and safely quenching excess 2-propylphenyl isocyanate in a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when quenching excess this compound?

A1: The primary concerns are ensuring the complete and safe neutralization of the highly reactive isocyanate group, preventing unwanted side reactions with the desired product, and managing the solubility of the resulting byproducts (ureas or urethanes). Isocyanates are potent sensitizers and irritants, so handling them requires strict safety protocols.[1][2]

Q2: What are the most common types of quenching agents for isocyanates?

A2: The most common quenching agents are nucleophiles that react with the electrophilic carbon of the isocyanate group. These include:

  • Primary and Secondary Amines: These react very quickly to form substituted ureas.

  • Alcohols (e.g., Methanol, Isopropanol): These react to form urethanes (carbamates). The reaction is typically slower than with amines.

  • Water: Reacts to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea.[3][4][5]

Q3: How does the structure of this compound affect the quenching reaction?

A3: The 2-propyl group on the phenyl ring introduces some steric hindrance around the isocyanate group. This may slightly decrease its reactivity compared to unsubstituted phenyl isocyanate.[6] Additionally, the electron-donating nature of the alkyl group can also reduce the electrophilicity of the isocyanate carbon, further slowing the reaction.[6]

Q4: I've noticed a precipitate forming after adding a quenching agent. What is it and how can I deal with it?

A4: The precipitate is likely a disubstituted urea, which can be poorly soluble in many common organic solvents.[3][7] This is a frequent issue when using primary amines or water as quenching agents. To manage this, you can:

  • Use a secondary amine as a quenching agent, as the resulting tetra-substituted ureas are often more soluble.

  • Use an alcohol (e.g., methanol or isopropanol) to form a more soluble urethane.

  • Add a co-solvent to improve the solubility of the urea byproduct.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Incomplete Quenching (Isocyanate still present) 1. Insufficient amount of quenching agent. 2. Low reactivity of the quenching agent. 3. Short reaction time.1. Add an additional equivalent of the quenching agent. 2. Switch to a more reactive quenching agent (e.g., a primary amine instead of an alcohol). 3. Allow the reaction to stir for a longer period or gently warm the mixture.
Formation of an Insoluble Precipitate Reaction with a primary amine or water, leading to an insoluble disubstituted urea.[3][7]1. Filter off the precipitate. 2. In future experiments, consider using a secondary amine (e.g., diethylamine) or an alcohol (e.g., isopropanol) as the quenching agent to form a more soluble byproduct. 3. Try adding a co-solvent like DMSO or DMF to dissolve the urea.[1][8]
Unwanted Side Reactions with Desired Product The quenching agent is also reacting with your product of interest.1. Choose a quenching agent that is selective for the isocyanate. 2. Lower the reaction temperature during quenching to reduce the rate of side reactions.
Formation of Higher Molecular Weight Byproducts Excess isocyanate reacting with the newly formed urethane or urea linkages to form allophanate or biuret structures, respectively.[9]This is more of a concern in polymer synthesis but can occur if the quenching is slow. Using a fast-acting quenching agent like a primary amine can help to quickly consume the excess isocyanate and minimize these side reactions.

Quenching Agent Reactivity

The choice of quenching agent will depend on the specific requirements of your reaction, including the desired workup procedure and the compatibility of the quenching agent with your product. The general order of reactivity for common quenching agents is:

Primary Amines > Secondary Amines > Alcohols > Water

Quenching Agent Product Relative Reaction Rate Solubility of Byproduct Key Considerations
Primary Amine (e.g., n-Butylamine) Disubstituted UreaVery FastOften lowCan lead to insoluble precipitates.
Secondary Amine (e.g., Diethylamine) Trisubstituted UreaFastGenerally higher than disubstituted ureasOften a good balance of reactivity and byproduct solubility.
Methanol Methyl UrethaneModerateGenerally GoodSlower reaction may require longer stirring or gentle heating.
Isopropanol Isopropyl UrethaneModerateGenerally GoodSimilar to methanol, but the bulkier group may slightly slow the reaction.
Water Disubstituted Urea + CO₂SlowOften lowReaction produces gas (CO₂) and can lead to insoluble ureas.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling isocyanates.[1][2]

Protocol 1: Quenching with a Primary Amine (e.g., n-Butylamine)
  • Preparation: In a separate flask, prepare a solution of n-butylamine (1.1 equivalents relative to the excess this compound) in the same solvent as your reaction mixture.

  • Addition: Cool your reaction mixture in an ice bath. Slowly add the n-butylamine solution dropwise with vigorous stirring.

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes to ensure complete reaction.

  • Monitoring: The completion of the reaction can be monitored by Infrared (IR) spectroscopy by observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹.

  • Work-up: Proceed with your standard aqueous work-up. If a precipitate forms, it can be removed by filtration.

Protocol 2: Quenching with a Secondary Amine (e.g., Diethylamine)
  • Preparation: Prepare a solution of diethylamine (1.2 equivalents) in the reaction solvent.

  • Addition: Cool the reaction mixture to 0 °C and add the diethylamine solution dropwise.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Check for the disappearance of the isocyanate peak by IR spectroscopy.

  • Work-up: Proceed with the planned extraction and purification steps.

Protocol 3: Quenching with an Alcohol (e.g., Methanol)
  • Addition: To the reaction mixture, add methanol (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction may be slow; gentle heating (to 40-50 °C) can be applied if necessary and compatible with your desired product.

  • Monitoring: Monitor the reaction by IR spectroscopy until the isocyanate peak is no longer observed. This may take several hours.

  • Work-up: The excess methanol and the urethane byproduct can be removed during subsequent purification steps like chromatography.

Visualizing Workflows and Reactions

Quenching_Workflow cluster_prep Preparation cluster_reaction Quenching Reaction cluster_analysis Analysis & Work-up ReactionMixture Reaction Mixture with Excess this compound Addition Slowly Add Quenching Agent to Reaction Mixture ReactionMixture->Addition QuenchingAgent Select Quenching Agent (Amine, Alcohol, or Water) QuenchingAgent->Addition Stirring Stir at Appropriate Temperature Addition->Stirring Monitoring Monitor by IR Spectroscopy (Disappearance of NCO peak) Stirring->Monitoring Workup Aqueous Work-up and Purification Monitoring->Workup Product Isolated Product Workup->Product

Caption: General experimental workflow for quenching excess this compound.

Caption: Reaction pathways for quenching this compound with different nucleophiles.

References

Validation & Comparative

Comparing reactivity of 2-Propylphenyl isocyanate vs phenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The reactivity of isocyanates is a critical parameter in the synthesis of a diverse array of compounds, from polyurethanes to pharmacologically active molecules. Understanding the subtle interplay of steric and electronic effects on the isocyanate functional group is paramount for reaction design, optimization, and the development of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of 2-propylphenyl isocyanate and the archetypal phenyl isocyanate, supported by established chemical principles and detailed experimental protocols for quantitative analysis.

Executive Summary: Steric Hindrance and Electronic Effects Dictate Reactivity

The primary distinction in reactivity between this compound and phenyl isocyanate arises from the presence of the ortho-propyl group. This substituent imparts both steric hindrance and a distinct electronic influence, which collectively render This compound less reactive than phenyl isocyanate .

  • Steric Hindrance: The bulky propyl group in the ortho position physically obstructs the approach of nucleophiles to the electrophilic carbon of the isocyanate group. This increased steric bulk raises the activation energy of the reaction, thereby slowing the reaction rate.[1][2]

  • Electronic Effects: The propyl group is an electron-donating alkyl group. It increases the electron density on the aromatic ring, which in turn slightly reduces the electrophilicity of the isocyanate carbon, making it less susceptible to nucleophilic attack.[1] In contrast, phenyl isocyanate lacks this ortho-substituent, presenting a more accessible and electrophilic target for nucleophiles.

Quantitative Reactivity Data

ParameterThis compoundPhenyl IsocyanateRationale
Predicted Relative Reactivity with Nucleophiles (e.g., Alcohols, Amines) LowerHigherThe ortho-propyl group in this compound introduces significant steric hindrance and has an electron-donating effect, both of which decrease the reactivity of the isocyanate group.[1][2]
Susceptibility to Steric Effects HighLowThe presence of a bulky substituent adjacent to the reactive center makes this compound highly sensitive to the steric profile of the reacting nucleophile.
Electronic Nature of the Phenyl Ring More electron-richLess electron-richThe electron-donating nature of the propyl group increases the electron density of the aromatic system in this compound.

Experimental Protocols for Determining Isocyanate Reactivity

To quantitatively assess the reactivity of this compound and phenyl isocyanate, the following experimental protocols can be utilized.

Determination of Reaction Kinetics with an Alcohol via in-situ FTIR Spectroscopy

This method monitors the disappearance of the characteristic isocyanate peak in the infrared spectrum as it reacts with an alcohol to form a urethane.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous n-butanol

  • Anhydrous toluene (or other suitable non-protic solvent)

  • FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) probe or a flow cell

  • Temperature-controlled reaction vessel

Procedure:

  • Prepare equimolar solutions of the isocyanate (either this compound or phenyl isocyanate) and n-butanol in anhydrous toluene in separate, sealed vessels under an inert atmosphere (e.g., nitrogen or argon).

  • Equilibrate the reactant solutions and the reaction vessel to the desired reaction temperature (e.g., 25 °C).

  • Initiate the reaction by rapidly mixing the two solutions in the temperature-controlled reaction vessel.

  • Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds).

  • Monitor the decrease in the absorbance of the isocyanate N=C=O stretching band, which appears around 2250-2285 cm⁻¹.

  • The concentration of the isocyanate at each time point can be determined by integrating the area of this peak and correlating it to a pre-established calibration curve.

  • Plot the concentration of the isocyanate versus time to determine the reaction rate and calculate the rate constant (k) using appropriate kinetic models (e.g., second-order rate law).

Determination of Reaction Kinetics with an Amine via Titration

This method involves quenching the reaction at different time points and then determining the amount of unreacted isocyanate by back-titration.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous n-butylamine

  • Anhydrous toluene (or other suitable non-protic solvent)

  • Dibutylamine solution in toluene (for quenching)

  • Standardized hydrochloric acid solution

  • Bromophenol blue indicator

Procedure:

  • Prepare equimolar solutions of the isocyanate and n-butylamine in anhydrous toluene in separate, sealed vessels under an inert atmosphere.

  • Equilibrate the reactant solutions and multiple reaction vessels to the desired temperature.

  • Initiate the reaction by mixing the solutions.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of dibutylamine solution. The unreacted isocyanate will rapidly react with the dibutylamine.

  • Allow the quenching reaction to proceed to completion (typically a few minutes).

  • Titrate the excess dibutylamine with a standardized solution of hydrochloric acid using bromophenol blue as an indicator.[3]

  • A blank titration of the initial dibutylamine solution is necessary to determine the initial amount of dibutylamine.

  • The amount of unreacted isocyanate at each time point can be calculated from the amount of dibutylamine consumed.

  • Plot the concentration of the isocyanate versus time to determine the reaction rate and the rate constant.

Visualizing the Factors Influencing Reactivity

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_phenyl Phenyl Isocyanate cluster_propylphenyl This compound cluster_factors Reactivity Determining Factors cluster_outcome Reactivity Outcome PI Phenyl Isocyanate PI_structure Reactivity Reactivity PI->Reactivity Higher PPI This compound PPI_structure <2-Pr-C6H4-N=C=O> Steric Steric Hindrance PPI->Steric Increased Electronic Electronic Effects PPI->Electronic Electron Donating Steric->Reactivity Decreases Electronic->Reactivity Decreases

Caption: Factors influencing the comparative reactivity of the two isocyanates.

G start Start Reaction (Isocyanate + Nucleophile) monitor Monitor Reaction Progress (e.g., via in-situ FTIR) start->monitor data Collect Data ([Isocyanate] vs. Time) monitor->data analysis Kinetic Analysis (Determine Rate Constant, k) data->analysis end Comparative Reactivity Data analysis->end

Caption: General experimental workflow for determining isocyanate reactivity.

References

Navigating Amine Derivatization: A Comparative Guide to Alternatives for 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and sensitive quantification of amines is a cornerstone of many analytical workflows. While 2-propylphenyl isocyanate serves as a derivatization agent, a diverse array of alternative reagents offers distinct advantages in terms of reaction efficiency, derivative stability, and analytical sensitivity, particularly for chromatographic and mass spectrometric analyses. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific analytical needs.

Chemical derivatization of amines is a critical step to enhance their physicochemical properties, thereby improving chromatographic separation and detection.[1][2] The choice of derivatizing agent is influenced by factors such as the nature of the amine (primary, secondary, or tertiary), the required sensitivity, the stability of the resulting derivative, and the available analytical instrumentation.[2] This guide explores several widely used alternatives to this compound, focusing on their application in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Key Alternatives to this compound

Several classes of reagents are commonly employed for amine derivatization, each with a unique mechanism of action and resulting derivative properties. These include sulfonyl chlorides, aldehydes, chloroformates, and various acylating and silylating agents.

A comparative overview of some of the most utilized derivatization agents is presented below:

Derivatization AgentAbbreviationTarget AminesKey AdvantagesKey Disadvantages
Dansyl Chloride Dns-ClPrimary & SecondaryVersatile, enhances fluorescence and ionization efficiency.[1][3] Commercially available in isotopically labeled forms.[1]Can be non-specific.
o-Phthalaldehyde OPAPrimaryRapid reaction at room temperature in the presence of a thiol.[1] Versatile fluorogenic reagent.[3]Derivatives can be unstable.[1] Does not react with secondary amines.
9-Fluorenylmethyl Chloroformate FMOC-ClPrimary & SecondaryGood for highly acidic chromatography conditions.[3] Commonly used in HPLC.[4]Can produce interfering byproducts.
Dabsyl Chloride Dabsyl-ClPrimary & SecondaryGood alternative for weakly acidic and weakly basic conditions.[3] Stable derivatized product.[5]
Marfey's Reagent PrimaryUseful for chiral separation of enantiomers.[3]Suboptimal in general performance compared to others.[3]
Silylating Agents (e.g., BSTFA, MSTFA) Primary & SecondaryProduce volatile and thermally stable derivatives ideal for GC-MS.[6][7]Derivatives can be sensitive to moisture.
Acylating Agents (e.g., anhydrides, acid chlorides) Primary & SecondaryCan enhance detector sensitivity, especially with fluorinated groups.[6][8]Reaction conditions may require optimization.

Performance Comparison of Amine Derivatizing Agents

The selection of an appropriate derivatizing agent is a critical decision that directly impacts the quality of analytical results. The following table summarizes key performance characteristics of selected reagents based on published experimental data.

ReagentReaction TimeReaction TemperatureDerivative StabilityLimit of Quantitation (LOQ)Reference
Dansyl Chloride 30-60 min37-60 °CGood~80 fmol (for some amino acids)[9]
o-Phthalaldehyde < 2 minRoom TemperatureCan be unstableVaries with analyte[10]
FMOC-Cl 2-20 minRoom TemperatureGood~80 fmol (for some amino acids)[4][9]
DEEMM 2 hours70 °CGood~150 fmol (for some amino acids)[1][9]
Acetic Anhydride 2 min (vortex)Room TemperatureGoodAnalyte dependent[8]

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reproducible and reliable derivatization. Below are representative protocols for several of the discussed derivatizing agents.

Dansyl Chloride Derivatization Protocol
  • Sample Preparation: Dissolve the amine-containing sample in a suitable buffer, such as 100 mM sodium bicarbonate (pH 9.0).

  • Reagent Preparation: Prepare a Dansyl Chloride solution (e.g., 10 mg/mL) in a water-miscible organic solvent like acetone or acetonitrile.

  • Derivatization Reaction: To 100 µL of the sample solution, add 200 µL of the Dansyl Chloride solution. Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Quenching: Add 50 µL of a quenching solution, such as 250 mM hydroxylamine hydrochloride, to react with the excess Dansyl Chloride. Vortex and incubate for 5 minutes at room temperature.

  • Analysis: The derivatized sample is now ready for analysis by LC-MS or HPLC with fluorescence detection.

o-Phthalaldehyde (OPA) Derivatization Protocol
  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA in borate buffer (pH 9.5) and adding a thiol, such as 2-mercaptoethanol. This reagent should be prepared fresh.

  • Derivatization Reaction: Mix the amine sample with the OPA reagent. The reaction is typically very fast and proceeds to completion within 1-2 minutes at room temperature.

  • Analysis: Immediately analyze the derivatized sample by HPLC with fluorescence detection, as the derivatives can be unstable.[1]

9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Protocol
  • Sample Preparation: Dissolve the amine sample in a suitable buffer, such as borate buffer (pH 8.0).

  • Reagent Preparation: Prepare a solution of FMOC-Cl in a water-miscible organic solvent like acetonitrile.

  • Derivatization Reaction: Add the FMOC-Cl solution to the sample. The reaction is typically carried out at room temperature for a few minutes.

  • Extraction: Stop the reaction and remove excess reagent by extracting the mixture with a non-polar solvent like pentane or hexane.

  • Analysis: The aqueous layer containing the derivatized amines can then be analyzed by HPLC.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using Graphviz depict the typical workflows for amine derivatization.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Reaction Cleanup cluster_analysis Analysis Sample Amine-containing Sample Dissolve Dissolve in Buffer Sample->Dissolve AddReagent Add Derivatizing Reagent Dissolve->AddReagent Incubate Incubate (Heat/Time) AddReagent->Incubate Quench Quench Reaction Incubate->Quench Extract Extract Excess Reagent Analyze LC-MS or GC-MS Analysis Extract->Analyze

Caption: General workflow for amine derivatization.

ReactionPathways cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) Derivative Derivatized Amine (Analyte for Detection) Amine->Derivative Reaction Reagent Derivatizing Agent (e.g., Dns-Cl) Reagent->Derivative Byproduct Byproduct(s)

Caption: Conceptual reaction pathway for amine derivatization.

Conclusion

While this compound is a viable reagent for amine derivatization, a comprehensive evaluation of alternatives such as Dansyl Chloride, OPA, and FMOC-Cl reveals a range of options with distinct advantages for various analytical scenarios.[3] The choice of the most suitable reagent is not universal and requires a careful consideration of the specific analytical goals, the chemical nature of the amines under investigation, and the available instrumentation.[1] By understanding the performance characteristics and experimental protocols of these alternatives, researchers can significantly enhance the sensitivity, specificity, and reliability of their amine analyses. No single method is definitively superior, and often a combination of different derivatization strategies may be necessary for a comprehensive analysis of complex biological samples.[3]

References

A Comparative Guide to the Spectroscopic Analysis of 2-Propylphenyl Isocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary spectroscopic methods used to analyze the reaction products of 2-propylphenyl isocyanate. As a versatile reagent, this compound readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. Understanding the analytical techniques to characterize these products is crucial for reaction monitoring, quality control, and structural elucidation in various research and development settings.

This document outlines the principles and expected outcomes for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). While specific experimental data for the reaction products of this compound is not widely available in public spectral databases, this guide provides detailed expected spectral data based on the analysis of structurally similar compounds and established spectroscopic principles. This approach offers a robust framework for researchers working with this and related chemical entities.

Spectroscopic Analysis Techniques: A Comparison

The characterization of the reaction products of this compound, primarily N-(2-propylphenyl)urethanes and N,N'-substituted ureas, relies on a combination of spectroscopic techniques. Each method provides unique and complementary information regarding the molecular structure and functional groups present in the synthesized compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and rapid technique for identifying functional groups. In the context of this compound reactions, it is particularly useful for monitoring the disappearance of the isocyanate group and the appearance of urethane or urea linkages.

Key Spectral Features:

  • Isocyanate (N=C=O): A strong and sharp absorption band is expected in the region of 2250-2280 cm⁻¹. The disappearance of this peak is a primary indicator of a complete reaction.

  • Urethane Linkage (-NH-C=O)-O-): The formation of a urethane is characterized by the appearance of several key peaks:

    • N-H Stretch: A moderate absorption around 3300 cm⁻¹.

    • C=O Stretch: A strong absorption typically between 1700-1730 cm⁻¹.

    • C-N Stretch and N-H Bend: A combination of bands often observed around 1530 cm⁻¹.

  • Urea Linkage (-NH-C=O)-NH-): The formation of a urea linkage is indicated by:

    • N-H Stretch: A moderate absorption around 3350 cm⁻¹.

    • C=O Stretch (Amide I band): A strong absorption around 1630-1680 cm⁻¹.

    • N-H Bend (Amide II band): A strong absorption around 1550-1580 cm⁻¹.

Comparison with Alternatives:

  • Raman Spectroscopy: While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Raman is particularly advantageous for analyzing aqueous samples, as water is a weak Raman scatterer but has strong IR absorbance that can obscure other signals. Raman is also highly sensitive to non-polar bonds, which can be complementary to FTIR's sensitivity to polar bonds.

Data Presentation: Spectroscopic Signatures

The following tables summarize the expected spectroscopic data for the reaction products of this compound with a generic alcohol (ethanol) and amine (ammonia) to form ethyl N-(2-propylphenyl)carbamate and N-(2-propylphenyl)urea, respectively. This data is compiled from spectral databases of structurally similar compounds and established chemical shift/fragmentation patterns.

Table 1: Expected FTIR Spectral Data

Functional GroupExpected Absorption Range (cm⁻¹)Product Type
N=C=O Stretch2250 - 2280 (disappears upon reaction)Reactant
N-H Stretch~3300Urethane
C=O Stretch1700 - 1730Urethane
C-N Stretch / N-H Bend~1530Urethane
N-H Stretch~3350Urea
C=O Stretch (Amide I)1630 - 1680Urea
N-H Bend (Amide II)1550 - 1580Urea

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)

ProductProton AssignmentExpected Chemical Shift (ppm)Multiplicity
Ethyl N-(2-propylphenyl)carbamateAr-H7.0 - 7.5m
NH6.5 - 7.0s (broad)
O-CH₂~4.2q
Ar-CH₂~2.5t
CH₂-CH₃ (propyl)~1.6sextet
O-CH₂-CH₃~1.2t
CH₂-CH₃ (propyl)~0.9t
N-(2-propylphenyl)ureaAr-H7.0 - 7.5m
Ar-NH7.0 - 7.5s (broad)
NH₂5.5 - 6.0s (broad)
Ar-CH₂~2.5t
CH₂-CH₃ (propyl)~1.6sextet
CH₂-CH₃ (propyl)~0.9t

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)

ProductCarbon AssignmentExpected Chemical Shift (ppm)
Ethyl N-(2-propylphenyl)carbamateC=O~155
Ar-C (substituted)130 - 140
Ar-CH120 - 130
O-CH₂~61
Ar-CH₂~30
CH₂-CH₃ (propyl)~23
O-CH₂-CH₃~15
CH₂-CH₃ (propyl)~14
N-(2-propylphenyl)ureaC=O~158
Ar-C (substituted)130 - 140
Ar-CH120 - 130
Ar-CH₂~30
CH₂-CH₃ (propyl)~23
CH₂-CH₃ (propyl)~14

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

ProductMolecular Ion (M⁺)Key Fragment Ions (m/z)
Ethyl N-(2-propylphenyl)carbamate~193148 (M - OCH₂CH₃), 119 (M - CO₂CH₂CH₃), 106 (propylbenzene)
N-(2-propylphenyl)urea~178135 (M - NH₂), 119 (M - CONH₂), 106 (propylbenzene)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the reaction products of this compound.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Liquid Samples: A small drop of the neat liquid product can be placed between two KBr or NaCl plates.

    • Solid Samples: The solid product can be finely ground with KBr powder and pressed into a thin pellet. Alternatively, a solution of the product in a suitable solvent (e.g., chloroform, dichloromethane) can be cast onto a salt plate and the solvent allowed to evaporate.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the salt plates/KBr pellet.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition (¹H NMR):

    • Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Acquisition (¹³C NMR):

    • Using the same sample, acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry Protocol (Electron Ionization - GC-MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC).

    • The sample is vaporized and separated on a capillary column.

    • The separated components elute from the GC column and enter the mass spectrometer.

    • In the ion source (typically set to 70 eV for electron ionization), molecules are fragmented and ionized.

    • The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

    • The resulting mass spectrum shows the relative abundance of different fragment ions.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_reaction Chemical Reaction cluster_purification Workup & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting start This compound + Nucleophile reaction Reaction Mixture start->reaction Synthesis workup Crude Product reaction->workup Quenching/Extraction purification Purified Product workup->purification Chromatography/Recrystallization sample_prep Sample Preparation purification->sample_prep ftir FTIR Spectroscopy sample_prep->ftir nmr NMR Spectroscopy (1H, 13C) sample_prep->nmr ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis ftir->data_analysis nmr->data_analysis ms->data_analysis structure Structural Elucidation data_analysis->structure report Comparison Guide / Report structure->report

Caption: Workflow for the spectroscopic analysis of chemical reaction products.

This guide serves as a foundational resource for the spectroscopic characterization of this compound reaction products. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data for the specific compounds of interest.

Comparative Guide to the Analysis of 2-Propylphenyl Isocyanate Derivatives: HPLC-MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-propylphenyl isocyanate and its derivatives. Due to the high reactivity of the isocyanate group, derivatization is a mandatory step for robust and reproducible analysis by either technique. This guide focuses on the analysis of the resulting stable urea derivatives.

Executive Summary

Both HPLC-MS and GC-MS are powerful analytical techniques capable of identifying and quantifying this compound derivatives. HPLC-MS is generally the preferred method due to its applicability to a wider range of derivatives, including those with lower volatility and thermal stability. It often provides excellent sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS). GC-MS, on the other hand, can be a suitable alternative for volatile and thermally stable derivatives, offering high chromatographic resolution. The choice between these methods will ultimately depend on the specific properties of the derivative, the required sensitivity, and the available instrumentation.

Performance Comparison

ParameterHPLC-MS/MS (Phenyl Isocyanate-DBA derivative)GC-MS (Hypothetical for a thermally stable derivative)
Limit of Detection (LOD) 0.06 µg/L[1]Typically in the low µg/L to ng/L range
Limit of Quantitation (LOQ) ~0.2 µg/L (estimated from LOD)Typically in the low µg/L to ng/L range
**Linearity (R²) **>0.995[2]Typically >0.99
Recovery 95-117%[2]Generally in the range of 80-120%
Selectivity High, especially with MS/MSHigh, with good chromatographic separation and mass spectral data
Applicability Broad, suitable for a wide range of derivative polarities and volatilities[3]Limited to volatile and thermally stable derivatives[3]

Experimental Workflows and Methodologies

A crucial first step for the analysis of isocyanates by either HPLC-MS or GC-MS is derivatization. This is necessary to convert the highly reactive isocyanate group into a stable derivative that can be readily analyzed. A common and effective derivatizing agent is di-n-butylamine (DBA), which reacts with the isocyanate to form a stable urea derivative.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing this compound Derivatization Derivatization with Di-n-butylamine (DBA) Sample->Derivatization Forms stable urea derivative HPLC_MS HPLC-MS/MS Analysis Derivatization->HPLC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification and Data Analysis HPLC_MS->Quantification GC_MS->Quantification

Figure 1. General experimental workflow for the analysis of this compound derivatives.

HPLC-MS/MS Experimental Protocol (Based on Phenyl Isocyanate-DBA Derivative Analysis)

This protocol is adapted from established methods for the analysis of aromatic isocyanate-DBA derivatives.[2][4]

1. Sample Preparation (Derivatization)

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., toluene).

  • Add a solution of di-n-butylamine (DBA) in toluene. The molar ratio of DBA to isocyanate should be in excess to ensure complete derivatization.

  • Allow the reaction to proceed at room temperature for at least 2 hours.

  • Evaporate the solvent and excess DBA under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile/water).

2. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the derivative.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): The precursor ion would be the protonated molecule of the this compound-DBA derivative ([M+H]⁺). The product ion would be the protonated di-n-butylamine fragment ([DBA+H]⁺, m/z 130).[4]

hplc_ms_workflow cluster_hplc HPLC Separation cluster_ms MS/MS Detection Sample_Injection Inject Derivatized Sample C18_Column C18 Reverse-Phase Column Sample_Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution Separation ESI_Source Electrospray Ionization (ESI) Gradient_Elution->ESI_Source Quadrupole_1 Q1: Precursor Ion Selection ESI_Source->Quadrupole_1 Collision_Cell Q2: Fragmentation Quadrupole_1->Collision_Cell Quadrupole_3 Q3: Product Ion Selection Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_System Data Acquisition & Quantification Detector->Data_System Signal

Figure 2. HPLC-MS/MS analysis workflow.

GC-MS Experimental Protocol (Hypothetical for a this compound Derivative)

This protocol is a hypothetical adaptation based on general principles of GC-MS analysis for derivatized compounds.

1. Sample Preparation (Derivatization)

  • The derivatization process would be similar to that for HPLC-MS, using an appropriate reagent to form a volatile and thermally stable derivative. Besides DBA, other derivatizing agents like 1-(2-methoxyphenyl)piperazine (MPP) could be considered.

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A temperature ramp would be used to separate the derivative from other matrix components. For example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 15 °C/min, and holding for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Scan mode for identification or selected ion monitoring (SIM) for quantification.

gc_ms_workflow cluster_gc GC Separation cluster_ms_gc MS Detection Sample_Injection Inject Derivatized Sample Capillary_Column Capillary Column Sample_Injection->Capillary_Column Temp_Program Temperature Program Capillary_Column->Temp_Program Separation EI_Source Electron Ionization (EI) Temp_Program->EI_Source Mass_Analyzer Mass Analyzer (Quadrupole/TOF) EI_Source->Mass_Analyzer Detector_GC Detector Mass_Analyzer->Detector_GC Data_System_GC Data Acquisition & Quantification Detector_GC->Data_System_GC Signal

Figure 3. GC-MS analysis workflow.

Conclusion

For the analysis of this compound derivatives, HPLC-MS/MS stands out as a highly versatile, sensitive, and selective method. Its ability to handle a wide range of derivative polarities and its robustness make it a reliable choice for complex matrices encountered in drug development and research. While GC-MS can be a viable alternative, its application is contingent on the volatility and thermal stability of the chosen derivative. The detailed protocols and comparative data presented in this guide should assist researchers in selecting the most appropriate analytical strategy for their specific needs.

References

A Comparative Guide to Analytical Methods for 2-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies applicable to the quantification of 2-Propylphenyl isocyanate. Due to the reactive nature of isocyanates, analytical methods typically involve a derivatization step to form a stable, readily analyzable product. This document outlines and compares the most common and effective techniques, offering supporting data based on established methods for analogous isocyanate compounds.

Introduction to the Analysis of this compound

This compound is a reactive chemical intermediate. Accurate and reliable quantification is crucial for quality control, stability studies, and impurity profiling in drug development and chemical manufacturing. The primary analytical challenge lies in the high reactivity of the isocyanate group (-N=C=O), which readily reacts with nucleophiles. Consequently, direct analysis is often difficult. The standard approach involves derivatization to convert the isocyanate into a more stable and detectable derivative.

The most prevalent analytical techniques for isocyanate analysis are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and specificity.

Comparative Analysis of Key Analytical Methods

This section details the most common analytical workflows for isocyanate quantification, adapted for this compound.

HPLC with UV or Fluorescence Detection following Derivatization

This is a widely used and robust method for the quantification of isocyanates. The isocyanate is reacted with a derivatizing agent to form a stable urea derivative that can be easily detected by UV or fluorescence detectors.

  • Derivatizing Agents:

    • 1-(2-Methoxyphenyl)piperazine (MOPP): Reacts with the isocyanate to form a derivative with a strong UV chromophore.

    • 1-(2-Pyridyl)piperazine (1-2PP): Forms a derivative that can be detected by both UV and fluorescence detectors, offering enhanced sensitivity with the latter.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with conventional detectors. This is particularly advantageous for analyzing complex matrices or when very low detection limits are required.

  • Derivatizing Agent:

    • Dibutylamine (DBA): Forms a stable derivative suitable for LC-MS/MS analysis. The ASSET™ EZ4-NCO dry sampler utilizes this chemistry for air monitoring, but the principle is applicable to bulk or formulated material analysis.[1][2]

Data Presentation: A Comparative Summary

The following table summarizes the typical performance characteristics of validated analytical methods for isocyanates, which can be expected for the analysis of this compound.

Validation ParameterHPLC-UV/Fluorescence (with 1-2PP Derivatization)LC-MS/MS (with DBA Derivatization)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 5 ng/mL[1]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 10 ng/mL[1]
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 5%< 3%
Specificity Good, potential for interference from other electrophiles.Excellent, high specificity from mass transitions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for other isocyanates and should be optimized and validated for the specific application with this compound.

Protocol 1: HPLC-UV/Fluorescence Analysis using 1-(2-Pyridyl)piperazine (1-2PP) Derivatization

This method is adapted from established NIOSH and OSHA methods for isocyanate analysis.[3][4]

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous toluene or acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization: To an aliquot of each standard and sample, add an excess of 1-(2-Pyridyl)piperazine (1-2PP) solution in a suitable solvent. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).

  • Final Dilution: Dilute the derivatized solutions to the final volume with the mobile phase.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 254 nm.

    • Fluorescence: Excitation at 240 nm, Emission at 370 nm.

3. Validation Parameters:

  • Specificity: Analyze a blank sample and a derivatized blank to ensure no interfering peaks at the retention time of the 2-Propylphenyl-1-2PP derivative.

  • Linearity: Prepare and analyze a series of at least five concentrations of the derivatized standard. Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform spike-recovery experiments at three different concentration levels.

  • Precision: Analyze replicate preparations of a sample to determine repeatability (intraday) and intermediate precision (interday).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: LC-MS/MS Analysis using Dibutylamine (DBA) Derivatization

This method is based on the principles used in modern dry sampling and analysis techniques for isocyanates.[1][2]

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a dry, inert solvent.

  • Calibration Standards: Prepare a series of calibration standards.

  • Derivatization: To an aliquot of each standard and sample, add an excess of Dibutylamine (DBA) solution. The reaction is typically rapid.

  • Internal Standard: Add a suitable internal standard (e.g., a deuterated analog if available) to all standards and samples before final dilution.

  • Final Dilution: Dilute the derivatized solutions to the final volume with the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Determine the specific precursor and product ions for the 2-Propylphenyl-DBA derivative and the internal standard.

3. Validation Parameters:

  • Follow a similar validation strategy as outlined in Protocol 1, with the addition of confirming the specificity through the monitoring of specific MRM transitions.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the analytical methods described.

analytical_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Sample/Standard derivatization Derivatization with 1-2PP start->derivatization dilution Final Dilution derivatization->dilution hplc HPLC Separation (C18 Column) dilution->hplc detection UV or Fluorescence Detection hplc->detection quantification Quantification against Calibration Curve detection->quantification analytical_workflow_lcms cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start This compound Sample/Standard derivatization Derivatization with DBA start->derivatization is_addition Internal Standard Addition derivatization->is_addition dilution Final Dilution is_addition->dilution lc UPLC Separation (C18 Column) dilution->lc ms MS/MS Detection (MRM) lc->ms quantification Quantification using Internal Standard Calibration ms->quantification

References

A Comparative Analysis of Aromatic and Aliphatic Isocyanates in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the vast landscape of polymer chemistry, isocyanates stand out as a critical building block for a multitude of materials, most notably polyurethanes. The choice between an aromatic and an aliphatic isocyanate backbone is a pivotal decision in the design and synthesis of these polymers, dictating their ultimate physical, chemical, and thermal properties. This guide provides a comprehensive, data-driven comparison of these two classes of isocyanates to inform material selection for a range of scientific and industrial applications, from high-performance coatings to advanced biomedical devices.

At a Glance: Key Differences and Applications

Aromatic isocyanates, such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), are characterized by the presence of a benzene ring directly attached to the isocyanate group.[1][2] This structural feature imparts high reactivity, leading to rapid curing times and the formation of hard, rigid polyurethane networks with excellent mechanical strength and abrasion resistance.[3] Their cost-effectiveness further solidifies their position as a dominant choice in the polyurethane market, particularly for applications where UV exposure is not a primary concern, such as in foams, elastomers, and adhesives for indoor use.[3][4]

In contrast, aliphatic isocyanates, including Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), lack this aromatic ring structure.[1][2] This fundamental difference is the primary reason for their exceptional resistance to UV degradation and yellowing, making them the preferred option for exterior coatings, automotive finishes, and other applications where color stability and weatherability are paramount.[3] While generally more expensive and slower to cure than their aromatic counterparts, aliphatic isocyanates offer greater flexibility and, in the context of biomedical applications, a significant advantage in biocompatibility due to their less toxic degradation byproducts.[2]

Quantitative Performance Data

The selection of an isocyanate has a profound impact on the performance of the resulting polyurethane. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Mechanical Properties of Polyurethanes
PropertyAromatic Isocyanate (MDI)Aliphatic Isocyanate (HDI)Aliphatic Isocyanate (IPDI)Test Method
Tensile Strength (MPa) 23.4Higher than IPDILower than MDI and HDIASTM D412
Elongation at Break (%) -Lower than IPDIHigher than MDI and HDIASTM D412
Shore D Hardness Higher than IPDIHigher than IPDILower than MDI and HDIASTM D2240
Compression Set (%) Lower than IPDILower than IPDIHigher than MDI and HDIASTM D395

Data compiled from a study by Sales et al.[5]

Table 2: Comparative Thermal Properties of Polyurethanes
PropertyAromatic Isocyanate (TDI)Aromatic Isocyanate (MDI)Aliphatic Isocyanate (HDI)Aliphatic Isocyanate (IPDI)Test Method
Decomposition Temp. (°C) 199237218-220218-220TGA
Glass Transition Temp. (Tg, °C) -20 to 0-70 to -40-69.4 (DSC), -48.2 (DMA)12.5 (DMA)DSC/DMA

Data compiled from studies by Lee et al. and Effects of Isocyanate Structure on the Properties of Polyurethane.[6][7][8]

Chemical Resistance Profile

The chemical resistance of a polyurethane is intricately linked to the isocyanate structure and the overall polymer network.

Aromatic Isocyanates (MDI, TDI): Polyurethanes based on aromatic isocyanates generally offer good resistance to a range of chemicals, particularly in industrial settings where exposure to oils and solvents is common.[4] However, their performance can be formulation-dependent.

Aliphatic Isocyanates (HDI, IPDI): Aliphatic isocyanate-based polyurethanes are noted for their superior chemical resistance and weatherability, which contributes to their longevity in harsh environments.[3] This makes them suitable for applications requiring robust protection against chemical spills or environmental contaminants.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of isocyanate performance. Below are summaries of key experimental protocols.

Polyurethane Synthesis (Two-Step Prepolymer Method)

This common method allows for greater control over the polymer structure.

  • Prepolymer Formation: An excess of the diisocyanate (e.g., TDI or IPDI) is reacted with a polyol (e.g., polyether or polyester polyol) in a moisture-free, inert atmosphere (e.g., under nitrogen). The reaction is typically carried out at an elevated temperature (e.g., 80-90°C) with constant stirring. The progress of the reaction can be monitored by titrating the unreacted isocyanate (NCO) content.

  • Chain Extension: Once the desired NCO content is reached, the isocyanate-terminated prepolymer is cooled and then reacted with a chain extender, which is a low molecular weight diol or diamine. This step builds the final high molecular weight polyurethane. The mixture is then cast into a mold and cured.

UV Weathering Test (ASTM G154)

This test evaluates the resistance of coatings to UV degradation.

  • Specimen Preparation: The polyurethane coating is applied to standardized panels.

  • Exposure Cycle: The panels are placed in a UV weathering chamber and subjected to alternating cycles of UV-A or UV-B radiation and moisture (condensation or water spray).[7][9] Typical cycles might include 8 hours of UV exposure followed by 4 hours of condensation.[9]

  • Evaluation: At specified intervals, the specimens are removed and evaluated for changes in color (yellowing), gloss, chalking, cracking, and other signs of degradation.[9]

Chemical Resistance Test (Solvent Rub Technique - ASTM D5402)

This method assesses the resistance of a cured coating to a specific solvent.

  • Procedure: A cloth saturated with a specified solvent is rubbed back and forth over a section of the cured polyurethane coating for a predetermined number of "double rubs."

  • Evaluation: The coating is then visually inspected for any signs of degradation, such as softening, swelling, blistering, discoloration, or removal of the coating down to the substrate. The number of double rubs required to cause failure is recorded.

Mechanical Properties Testing (Tensile Strength - ASTM D412)

This test determines the tensile properties of polyurethane elastomers.

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from a sheet of the cured polyurethane.

  • Testing: The specimen is placed in the grips of a universal testing machine and pulled at a constant rate (e.g., 500 mm/min) until it breaks.

  • Data Analysis: The stress-strain curve is recorded, from which the tensile strength (the maximum stress before breaking) and the ultimate elongation (the percentage of stretching at the point of failure) are determined.

Visualizing the Chemistry and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Chemical Structures of Isocyanates cluster_aromatic Aromatic Isocyanates cluster_aliphatic Aliphatic Isocyanates MDI MDI (Methylene Diphenyl Diisocyanate) TDI TDI (Toluene Diisocyanate) HDI HDI (Hexamethylene Diisocyanate) IPDI IPDI (Isophorone Diisocyanate)

Caption: Representative Aromatic and Aliphatic Isocyanates.

Polyurethane Synthesis Pathway Diisocyanate Diisocyanate (Aromatic or Aliphatic) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Step 1: Prepolymerization Polyol Polyol (e.g., Polyether, Polyester) Polyol->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane Step 2: Chain Extension ChainExtender Chain Extender (e.g., Diol, Diamine) ChainExtender->Polyurethane

Caption: Two-Step Polyurethane Synthesis Workflow.

UV Weathering Test Workflow (ASTM G154) Start Start: Prepare Coated Specimen ExposureChamber Place in UV Weathering Chamber Start->ExposureChamber UVCycle UV Radiation Cycle (e.g., 8 hours) ExposureChamber->UVCycle MoistureCycle Moisture Cycle (e.g., 4 hours condensation) UVCycle->MoistureCycle Evaluation Evaluate for Degradation (Color, Gloss, Cracking) UVCycle->Evaluation MoistureCycle->UVCycle Repeat Cycles MoistureCycle->Evaluation End End of Test Evaluation->End

Caption: ASTM G154 UV Weathering Experimental Workflow.

Conclusion

The choice between aromatic and aliphatic isocyanates is a critical consideration in polyurethane synthesis, with each class offering a distinct set of properties. Aromatic isocyanates provide a cost-effective route to producing strong, rigid materials with rapid curing times, ideal for a wide range of indoor applications. In contrast, aliphatic isocyanates excel in applications demanding superior UV stability, color retention, and, in the biomedical field, enhanced biocompatibility, albeit at a higher cost and with slower reaction kinetics. A thorough understanding of the trade-offs in performance, supported by quantitative data and standardized testing, is essential for researchers and professionals to select the optimal isocyanate for their specific drug development and material science needs.

References

Biological Activity of Compounds Derived from 2-Propylphenyl Isocyanate: A Survey of Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a notable absence of published studies specifically detailing the biological activities of compounds synthesized directly from 2-propylphenyl isocyanate. While this specific subset of compounds remains unexplored, a broader examination of structurally related aryl isocyanate derivatives, particularly ureas and thioureas, offers valuable insights into their potential therapeutic applications. This guide provides a comparative overview of the biological activities observed in these related compound classes, supported by generalized experimental protocols and conceptual diagrams to aid researchers and drug development professionals in this area.

I. Overview of Potential Biological Activities

Derivatives of aryl isocyanates, primarily ureas and thioureas, have been extensively investigated for a range of biological activities. These compounds are of significant interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. The primary therapeutic areas where these derivatives have shown promise include:

  • Antimicrobial and Antifungal Activity: A significant body of research has focused on the development of urea and thiourea derivatives as antimicrobial and antifungal agents. These compounds have demonstrated efficacy against a variety of bacterial and fungal strains, including drug-resistant variants.[1][2][3][4][5] The proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[6]

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of aryl urea and thiourea derivatives against various cancer cell lines.[7][8][9][10] The anticancer activity of these compounds is often attributed to the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[11] For instance, the well-known anticancer drug Sorafenib is a diaryl urea derivative that inhibits several tyrosine protein kinases.[11]

  • Enzyme Inhibition: The structural features of urea and thiourea derivatives make them effective inhibitors of various enzymes. For example, certain thiourea derivatives have been shown to be potent inhibitors of carbonic anhydrase, an enzyme family involved in pH regulation and other physiological processes.[12] Other research has pointed to the potential for isocyanate-derived compounds to inhibit enzymes like aldehyde dehydrogenase.[13]

II. Comparative Data of Related Aryl Urea and Thiourea Derivatives

Due to the lack of specific data for this compound derivatives, the following tables summarize the biological activities of structurally related aryl urea and thiourea compounds from the literature. This information can serve as a benchmark for future studies on derivatives of this compound.

Table 1: Antimicrobial and Antifungal Activity of Aryl Urea and Thiourea Derivatives

Compound ClassTarget Organism(s)Activity Metric (e.g., MIC, % inhibition)Reference(s)
Aryl Urea DerivativesAcinetobacter baumanniiPromising growth inhibition[1][2]
Klebsiella pneumoniae, Staphylococcus aureusModerate growth inhibition[1]
Candida albicans, Cryptococcus neoformansVariable activity[1][14]
Phenylenedithiourea DerivativesVarious FungiStrong antifungal activity, comparable to ketoconazole[15]
Thiophenecarboxylic Acid Thiourea DerivativesCandida aurisNotable inhibitory effect on biofilm growth[6][16][17]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Aryl Urea and Thiourea Derivatives

Compound ClassCancer Cell Line(s)Activity Metric (e.g., IC₅₀)Reference(s)
Diaryl Urea Derivatives (Sorafenib analogs)Various tumor typesAntiproliferative activity[11]
Arylpropyl SulfonamidesProstate cancer (PC-3), Leukemia (HL-60)IC₅₀ values in the micromolar range[7]
Benzochromene DerivativesBreast cancer (MCF-7) and other cancer cell linesSignificant cytotoxic activity (IC₅₀ in µM range)[9]

IC₅₀: Half-maximal Inhibitory Concentration

III. Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of the biological activities of aryl isocyanate derivatives.

A. Synthesis of Urea and Thiourea Derivatives

General Procedure for the Synthesis of Aryl Ureas: A solution of an appropriate amine in a suitable solvent (e.g., acetone, dichloromethane) is treated with an equimolar amount of an aryl isocyanate. The reaction mixture is typically stirred at room temperature for several hours. The resulting solid product is then collected by filtration, washed with a solvent, and purified by recrystallization.[11][14]

General Procedure for the Synthesis of Aryl Thioureas: An aryl isothiocyanate is reacted with an appropriate amine in a solvent such as ethanol or acetonitrile. The mixture is often refluxed for a period of time. Upon cooling, the thiourea derivative precipitates and can be isolated by filtration and purified by recrystallization.[12][15][18]

B. Antimicrobial and Antifungal Susceptibility Testing

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target bacterium or fungus.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[1][4]

C. In Vitro Cytotoxicity Assay

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After treatment, an MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[7][9]

IV. Visualizations

The following diagrams illustrate the general synthesis pathways and a conceptual workflow for biological screening.

Synthesis_of_Urea_and_Thiourea_Derivatives cluster_urea Urea Synthesis cluster_thiourea Thiourea Synthesis 2-Propylphenyl Isocyanate_U 2-Propylphenyl Isocyanate Urea Derivative 2-Propylphenyl Urea Derivative 2-Propylphenyl Isocyanate_U->Urea Derivative + Amine Amine_U Amine (R-NH2) Amine_U->Urea Derivative 2-Propylphenyl Isothiocyanate 2-Propylphenyl Isothiocyanate* Thiourea Derivative 2-Propylphenyl Thiourea Derivative 2-Propylphenyl Isothiocyanate->Thiourea Derivative + Amine Amine_T Amine (R-NH2) Amine_T->Thiourea Derivative caption *Starting material would be the corresponding isothiocyanate.

Figure 1. General synthesis schemes for urea and thiourea derivatives.

Biological_Screening_Workflow Start Synthesized Compound (e.g., 2-Propylphenyl Urea Derivative) PrimaryScreening Primary Biological Screening Start->PrimaryScreening Antimicrobial Antimicrobial/ Antifungal Assays PrimaryScreening->Antimicrobial Anticancer Anticancer/ Cytotoxicity Assays PrimaryScreening->Anticancer Enzyme Enzyme Inhibition Assays PrimaryScreening->Enzyme HitIdentification Hit Identification Antimicrobial->HitIdentification Anticancer->HitIdentification Enzyme->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization SAR Structure-Activity Relationship (SAR) Studies LeadOptimization->SAR ADMET ADMET Profiling LeadOptimization->ADMET Preclinical Preclinical Development SAR->Preclinical ADMET->Preclinical

Figure 2. Conceptual workflow for the biological screening of novel compounds.

V. Conclusion and Future Directions

While there is a clear gap in the scientific literature regarding the biological activity of compounds synthesized from this compound, the extensive research on related aryl ureas and thioureas provides a strong foundation for future investigations. The established antimicrobial, antifungal, and anticancer properties of this class of compounds suggest that derivatives of this compound could hold significant therapeutic potential.

Future research should focus on the synthesis of a library of urea and thiourea derivatives from this compound and their systematic evaluation in a battery of biological assays. Such studies would not only fill the current knowledge gap but also potentially lead to the discovery of novel drug candidates with improved efficacy and pharmacological profiles. The experimental protocols and comparative data presented in this guide offer a starting point for these endeavors.

References

Navigating the Isocyanate Landscape: A Comparative Guide to 2-Propylphenyl Isocyanate for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensuring the efficacy, scalability, and cost-effectiveness of their processes. Isocyanates are a critical class of compounds in the synthesis of a wide array of polymers and fine chemicals. This guide provides a comparative analysis of 2-Propylphenyl isocyanate against common industrial alternatives, supported by available data and generalized experimental protocols, to aid in informed decision-making for its potential industrial applications.

Introduction to this compound: A Niche Aromatic Monoisocyanate

This compound is an aromatic monoisocyanate with the chemical formula C10H11NO. As an aromatic isocyanate, it is characterized by the direct attachment of the isocyanate (-NCO) group to a benzene ring. The presence of a propyl group at the ortho position influences its steric and electronic properties. Aromatic isocyanates are known for their high reactivity, which can be advantageous in applications requiring rapid reaction times.[1][2] However, they generally exhibit poor resistance to UV radiation, leading to yellowing upon exposure to sunlight, which may limit their use in certain coatings applications.[2]

The propyl group is an electron-donating group, which is expected to slightly decrease the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate due to electronic effects.[3] As a monofunctional isocyanate, its primary role in polymerization would be as a chain terminator, controlling molecular weight, or for the synthesis of specific end-capped molecules, rather than building high-molecular-weight polymers, which requires di- or poly-functional isocyanates.

Publicly available performance and cost data for this compound is limited, suggesting it is a niche product for specialized applications rather than a commodity chemical. Its cost-effectiveness would be highly dependent on the specific requirements of the application where its unique structure provides a distinct advantage.

Comparison with Common Industrial Isocyanates

The most widely used industrial isocyanates are diisocyanates, such as Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI), and Isophorone diisocyanate (IPDI).[4] These molecules have two isocyanate groups, enabling them to act as building blocks for polyurethane polymers.[5]

Qualitative Comparison:

  • Functionality: this compound is monofunctional, making it suitable for end-capping or derivatization. In contrast, MDI, TDI, HDI, and IPDI are difunctional, forming the backbone of polyurethane chains.

  • Reactivity: As an aromatic isocyanate, this compound is expected to be more reactive than aliphatic isocyanates like HDI and IPDI.[1][2] Its reactivity is likely comparable to, though slightly less than, other aromatic isocyanates like TDI and MDI due to the electron-donating propyl group.[3]

  • UV Stability: Similar to other aromatic isocyanates, polymers derived from this compound are expected to have poor UV stability.[2] Aliphatic isocyanates are the preferred choice for applications requiring color stability and weather resistance.[2]

  • Applications: Due to its monofunctionality, this compound would not be used for producing polyurethane foams, elastomers, or coatings in the same way as diisocyanates. Its applications would be more specialized, potentially in the synthesis of pharmaceuticals, agrochemicals, or as a blocking agent for other reactive groups.

Quantitative Data for Common Industrial Isocyanates:

PropertyToluene Diisocyanate (TDI)Methylene Diphenyl Diisocyanate (MDI)Hexamethylene Diisocyanate (HDI)Isophorone Diisocyanate (IPDI)
Type Aromatic DiisocyanateAromatic DiisocyanateAliphatic DiisocyanateCycloaliphatic Diisocyanate
Functionality 2~2.7 (Polymeric MDI)22
% NCO (Typical) 48.331.5 (Polymeric MDI)5037.8
Key Applications Flexible foams (furniture, bedding), coatings, adhesivesRigid foams (insulation), elastomers, bindersAutomotive and industrial coatings, adhesivesCoatings, elastomers, adhesives
Relative Reactivity HighHighModerateLow
UV Stability PoorPoorExcellentExcellent

Cost-Effectiveness Considerations

The cost-effectiveness of an isocyanate is determined by its price, performance, and the properties it imparts to the final product.

  • This compound: As a specialty chemical, it is likely produced in smaller quantities and through a more complex synthesis route compared to commodity diisocyanates. This would result in a significantly higher cost per kilogram. Its use would only be justified in high-value applications where its specific chemical structure is essential.

  • Commodity Diisocyanates (MDI, TDI): These are produced on a very large scale, making them highly cost-effective for bulk applications like polyurethane foams and insulation.[4]

  • Performance Diisocyanates (HDI, IPDI): These are generally more expensive than aromatic diisocyanates but are used in applications where performance characteristics like UV stability and weatherability are critical, justifying the higher cost.[2]

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a urethane from an isocyanate and an alcohol. This protocol would need to be adapted and optimized for specific reactants and desired outcomes.

Objective: To synthesize a urethane by reacting an isocyanate with an alcohol.

Materials:

  • Isocyanate (e.g., Phenyl isocyanate as a model for this compound)

  • Alcohol (e.g., 1-Butanol)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Catalyst (e.g., Dibutyltin dilaurate, if required)

  • Nitrogen or Argon gas for inert atmosphere

  • Glassware: Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Charge the flask with the alcohol and anhydrous solvent.

  • If using a catalyst, add it to the alcohol solution.

  • Dissolve the isocyanate in the anhydrous solvent in the dropping funnel.

  • Slowly add the isocyanate solution to the alcohol solution dropwise with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • After the addition is complete, continue stirring the reaction mixture at the desired temperature for a specified period to ensure complete reaction.

  • Monitor the progress of the reaction by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The resulting urethane product can be purified by recrystallization or chromatography if necessary.

Safety Precautions: Isocyanates are toxic and can cause respiratory and skin sensitization.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizations

Urethane_Formation Isocyanate R-N=C=O (Isocyanate) Urethane R-NH-C(=O)O-R' (Urethane) Isocyanate->Urethane + R'-OH Alcohol R'-OH (Alcohol) Alcohol->Urethane

Caption: General reaction pathway for the formation of a urethane.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Setup inert atmosphere glassware Charge_Reactants Charge alcohol and solvent Setup->Charge_Reactants Add_Isocyanate Slowly add isocyanate solution Charge_Reactants->Add_Isocyanate Prepare_Isocyanate Prepare isocyanate solution Prepare_Isocyanate->Add_Isocyanate Stir Stir at controlled temperature Add_Isocyanate->Stir Monitor Monitor reaction progress (e.g., FTIR) Stir->Monitor Remove_Solvent Remove solvent (Rotary Evaporation) Monitor->Remove_Solvent Reaction complete Purify Purify product (Recrystallization/ Chromatography) Remove_Solvent->Purify Analyze Analyze final product Purify->Analyze

Caption: Typical experimental workflow for urethane synthesis.

References

Comparative Kinetic Analysis of 2-Propylphenyl Isocyanate and Alternative Aromatic Isocyanates in Urethane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the reactivity of 2-propylphenyl isocyanate and other common aromatic isocyanates in their reactions with alcohols to form urethanes. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this comparison leverages extensive data for phenyl isocyanate as a baseline and incorporates established principles of steric and electronic effects to project the reactivity of ortho-substituted analogues. This guide is intended to inform researchers on the relative reaction rates and provide standardized protocols for kinetic studies.

Introduction to Isocyanate Reactivity

The reaction between an isocyanate and an alcohol, forming a urethane linkage, is a cornerstone of polyurethane chemistry and is increasingly utilized in the synthesis of complex molecules in the pharmaceutical industry. The reactivity of the isocyanate group (-N=C=O) is highly sensitive to the electronic and steric environment of the molecule. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon atom.

Substituents on the aromatic ring can further modulate this reactivity. Electron-donating groups tend to decrease reactivity, while electron-withdrawing groups increase it. Of particular importance are ortho-substituents, which can exert significant steric hindrance, impeding the approach of the nucleophilic alcohol to the isocyanate carbon and thereby reducing the reaction rate.

Comparative Kinetic Data

The following tables summarize kinetic data for the reaction of phenyl isocyanate with various alcohols under different conditions. This data serves as a benchmark for understanding the expected reactivity of aromatic isocyanates.

Table 1: Reaction of Phenyl Isocyanate with Various Alcohols

AlcoholSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
n-ButanolToluene251.5 x 10⁻⁴48.1
1-PropanolTHF252.1 x 10⁻⁴38.4
2-PropanolTHF250.7 x 10⁻⁴44.0
EthanolDioxane303.3 x 10⁻⁵-

Note: The reactivity of alcohols follows the general trend: primary > secondary, primarily due to reduced steric hindrance around the hydroxyl group.

The Projected Reactivity of this compound

For a qualitative comparison, the reactivity of ortho-substituted phenyl isocyanates generally decreases with the increasing size of the ortho-substituent. Therefore, it is anticipated that the reaction rate of this compound with an alcohol would be significantly lower than that of phenyl isocyanate under identical conditions.

Alternative Aromatic Isocyanates: A Comparison

For applications where tailored reactivity is crucial, several alternative aromatic isocyanates are commercially available and well-characterized.

Table 2: Comparison of Phenyl Isocyanate and Tolyl Isocyanate

IsocyanateSubstituent PositionRelative Reactivity (vs. Phenyl Isocyanate)Key Considerations
Phenyl Isocyanate-1.0Baseline for aromatic isocyanate reactivity.
o-Tolyl Isocyanateortho-methyl~0.3Reduced reactivity due to steric hindrance from the ortho-methyl group.
m-Tolyl Isocyanatemeta-methyl~1.2Slightly increased reactivity due to the weak electron-donating effect of the methyl group in the meta position.
p-Tolyl Isocyanatepara-methyl~0.8Slightly decreased reactivity due to the electron-donating effect of the methyl group in the para position.

Experimental Protocols

To enable researchers to conduct their own comparative kinetic studies, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Reaction Kinetics using HPLC

Objective: To determine the second-order rate constant for the reaction between an isocyanate and an alcohol by monitoring the disappearance of the isocyanate over time.

Materials:

  • Isocyanate (e.g., this compound, phenyl isocyanate)

  • Alcohol (e.g., n-butanol)

  • Anhydrous solvent (e.g., toluene, THF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostated reaction vessel

  • Syringes and needles

  • Quenching solution (e.g., a solution of a primary amine like dibutylamine in the mobile phase)

Procedure:

  • Prepare stock solutions of the isocyanate and the alcohol in the chosen anhydrous solvent of known concentrations.

  • Equilibrate the reaction vessel to the desired temperature.

  • Add the alcohol solution to the reaction vessel and allow it to reach thermal equilibrium.

  • Initiate the reaction by adding the isocyanate stock solution to the alcohol solution with vigorous stirring. Start the timer immediately.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.

  • Immediately quench the reaction by injecting the aliquot into a vial containing a known excess of the quenching solution. The amine will rapidly react with the remaining isocyanate.

  • Analyze the quenched samples by HPLC to determine the concentration of the unreacted isocyanate (or the formed urea derivative).

  • Plot the reciprocal of the isocyanate concentration (1/[NCO]) versus time. For a second-order reaction, this plot should be linear.

  • The slope of the line is equal to the second-order rate constant, k.

  • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Protocol 2: Determination of Isocyanate Concentration by Titration

Objective: To determine the initial concentration of the isocyanate solution or to monitor the reaction progress by titrating the unreacted isocyanate.

Materials:

  • Isocyanate solution

  • Standardized solution of di-n-butylamine in a dry, inert solvent (e.g., toluene)

  • Standardized solution of hydrochloric acid (HCl) in isopropanol

  • Indicator (e.g., bromophenol blue) or a potentiometer for endpoint detection

  • Anhydrous solvent (e.g., toluene)

  • Erlenmeyer flasks

Procedure:

  • Accurately pipette a known volume of the isocyanate solution into an Erlenmeyer flask containing a known excess of the standardized di-n-butylamine solution.

  • Allow the reaction to proceed for a sufficient amount of time to ensure complete reaction of the isocyanate (typically 10-15 minutes).

  • Add the indicator to the solution.

  • Titrate the excess (unreacted) di-n-butylamine with the standardized HCl solution until the endpoint is reached (color change of the indicator or inflection point in the potentiometric titration).

  • Perform a blank titration using the same volume of the di-n-butylamine solution without the isocyanate.

  • Calculate the amount of di-n-butylamine that reacted with the isocyanate by subtracting the amount consumed in the back-titration from the initial amount.

  • From this, calculate the concentration of the isocyanate in the original solution.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

UrethaneFormation Isocyanate R-N=C=O (Isocyanate) Intermediate Transition State Isocyanate->Intermediate Alcohol R'-OH (Alcohol) Alcohol->Intermediate Urethane R-NH-C(=O)-O-R' (Urethane) Intermediate->Urethane Reaction

Caption: General reaction pathway for urethane formation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis Stock_Iso Prepare Isocyanate Stock Solution Mix Mix Reactants in Thermostated Vessel Stock_Iso->Mix Stock_Alc Prepare Alcohol Stock Solution Stock_Alc->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction with Amine Solution Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing & Kinetic Analysis HPLC->Data

Caption: Experimental workflow for kinetic analysis using HPLC.

StericHindrance cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Outcome Isocyanate Isocyanate Reaction_Rate Reaction Rate Isocyanate->Reaction_Rate Nucleophile Nucleophile (e.g., Alcohol) Nucleophile->Reaction_Rate Ortho_Sub Ortho-Substituent (e.g., Propyl Group) Ortho_Sub->Isocyanate Steric Hindrance Ortho_Sub->Reaction_Rate Decreases

Caption: Logical relationship of steric hindrance on reaction rate.

Safety Operating Guide

Safe Disposal of 2-Propylphenyl Isocyanate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemicals like 2-Propylphenyl isocyanate is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to mitigate risks and ensure a secure laboratory environment.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Personal Protective Equipment (PPE):

  • Respiratory Protection: In case of inadequate ventilation, wear a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required. For significant exposure risks, disposable coveralls should be used.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Minor Spills:

  • Evacuate and ventilate the spill area.[3][4]

  • Wearing appropriate PPE, absorb the spill with a dry, inert material such as sawdust, vermiculite, dry sand, or earth.[3][4] Do not use combustible materials like paper towels.[3]

  • Shovel the absorbed material into an open-top container.[3][4] Do not seal the container , as the reaction with moisture can generate carbon dioxide, leading to a pressure build-up and potential rupture.[4]

  • Attempt to neutralize the absorbed material and the spill area using a decontamination solution.[4]

Major Spills:

  • Evacuate the area and notify appropriate personnel.

  • For spills in transit, contact CHEMTREC or your local emergency response number.[4]

  • Large quantities should be pumped into closed but NOT SEALED containers for disposal.[4]

Disposal Procedures for this compound Waste

All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste.[3]

Neutralization Protocol:

The primary method for the safe disposal of isocyanate waste is through neutralization, which converts the reactive isocyanate groups into more stable, inert compounds like ureas or carbamic acids that decompose into amines and carbon dioxide.[3]

Experimental Protocol for Neutralization:

  • Prepare Neutralization Solution: In a designated and well-ventilated fume hood, prepare one of the decontamination solutions listed in Table 1 in a chemically resistant, open-top container. The container should be large enough to accommodate the waste and any potential foaming.

  • Slow Addition of Waste: While gently stirring, slowly and in small increments, add the this compound waste to the neutralization solution. This reaction can be exothermic, so careful addition is crucial to control the temperature.[3]

  • Allow for Reaction: Continue stirring for a sufficient period to ensure complete neutralization. Leave the container open in the fume hood for at least 48 hours to allow for the complete evolution of carbon dioxide gas.[3]

  • Verify Neutralization: After the reaction has subsided, check the pH of the solution to ensure it is within a neutral range (typically 6-8).[3]

  • Final Disposal: The neutralized waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[3] Contact a licensed hazardous waste disposal contractor for proper disposal of the neutralized waste and any contaminated materials.[4]

Decontamination of Empty Containers:

Empty containers that have held this compound must be decontaminated before disposal.[3]

  • Triple rinse the empty container with one of the decontamination solutions from Table 1.[3]

  • Allow the container to air dry in a well-ventilated area.[3]

  • The decontaminated container should be disposed of in accordance with your institution's guidelines.

Data Presentation

Table 1: Decontamination Solutions for Isocyanate Neutralization

FormulationComponent 1Component 2Component 3Source
Formula 1 Sodium Carbonate: 5-10%Liquid Detergent: 0.2-2%Water: to make 100%[4][5]
Formula 2 Concentrated Ammonia: 3-8%Liquid Detergent: 0.2-2%Water: to make 100%[4][5]
Formula 3 Water: 90%Concentrated Ammonia: 8%Detergent: 2%[6]

Note: If using an ammonia-based formula, ensure good ventilation to prevent exposure to vapors.[4][5]

Mandatory Visualization

G cluster_prep Preparation cluster_disposal Disposal Workflow cluster_spill Spill Management ppe Don Appropriate PPE prep_solution Prepare Decontamination Solution in Fume Hood ppe->prep_solution add_waste Slowly Add Waste to Solution with Stirring prep_solution->add_waste start This compound Waste start->add_waste Exothermic Reaction react Allow to React for 48 Hours (Container Open) add_waste->react verify Verify Neutral pH (6-8) react->verify verify->add_waste If Not Neutral, Continue Reaction package Package Neutralized Waste verify->package If Neutral contact_ehs Contact EHS for Disposal package->contact_ehs end Proper Disposal contact_ehs->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect Collect in Open Container absorb->collect neutralize_spill Neutralize with Decontamination Solution collect->neutralize_spill neutralize_spill->add_waste Add to Neutralization Process

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Propylphenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Propylphenyl isocyanate in a laboratory environment. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this hazardous chemical.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 190774-57-3

Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Respiratory Protection A full-face or half-face respirator with organic vapor and particulate filters (A2P3 or equivalent) is recommended. In cases of high exposure, a powered air-purifying respirator (PAPR) or supplied-air respirator should be used.[3]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Standard disposable gloves are not sufficient.[3][4]
Eye Protection Safety goggles or a face shield are essential. If a full-face respirator is not used, both safety goggles and a face shield should be worn.[3][4]
Protective Clothing A lab coat or chemical-resistant coveralls should be worn to prevent skin contact. For tasks with a higher risk of splashing, a disposable suit is recommended.[3][4][5]
Footwear Closed-toe shoes are mandatory.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[2]

    • Assemble all necessary equipment and reagents before handling the isocyanate.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Prepare a spill kit containing inert absorbent material (e.g., vermiculite, dry sand) and a neutralization solution.[6]

  • Handling:

    • Don all required personal protective equipment as specified in the table above.

    • Dispense the required amount of this compound carefully to avoid splashing or aerosol generation.

    • Keep the container tightly closed when not in use and store it in a well-ventilated place.[2]

    • Avoid contact with incompatible materials such as water, alcohols, and amines, as these can cause a vigorous reaction.[7]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the isocyanate.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuation and Notification:

    • Evacuate all non-essential personnel from the immediate area.

    • Alert colleagues and the laboratory supervisor.

  • Containment and Cleanup:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like dry sand, vermiculite, or sawdust.[6][8]

    • Slowly and carefully add the absorbent material to the spill, working from the outside in.

    • Do not use water directly on the spill as it can generate carbon dioxide gas, leading to pressure buildup in a closed container.[8]

  • Neutralization and Disposal:

    • Once absorbed, collect the material into an open-top, labeled container. Do not seal the container tightly to allow for the escape of any generated gas.[8][9]

    • Treat the absorbed material with a decontamination solution. Two common formulations are provided in the table below.

    • Allow the neutralized waste to stand for at least 48 hours in a well-ventilated area before final disposal.[9]

Decontamination SolutionFormulation
Formula 1 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water.[8]
Formula 2 3-8% Concentrated Ammonia Solution, 0.2% Liquid Detergent, 91.8-96.8% Water.[8]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated materials, including unused product, spill cleanup materials, and empty containers, in a designated and properly labeled hazardous waste container.

    • Empty containers must be decontaminated before disposal. This can be done by rinsing with a decontamination solution and allowing them to stand open in a well-ventilated area.[6]

  • Waste Neutralization:

    • For small quantities of liquid waste, a neutralization protocol should be followed in a fume hood. Slowly add the isocyanate waste to a stirred decontamination solution.[6]

  • Final Disposal:

    • All isocyanate waste must be disposed of through a licensed hazardous waste disposal contractor.[8]

    • Follow all federal, state, and local regulations for hazardous waste disposal.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Management cluster_disposal Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) gather_materials Gather Materials and Reagents prep_area->gather_materials check_safety Check Emergency Equipment (Eyewash, Shower) gather_materials->check_safety prep_spill_kit Prepare Spill Kit check_safety->prep_spill_kit don_ppe Don Appropriate PPE prep_spill_kit->don_ppe dispense Dispense Isocyanate Carefully don_ppe->dispense store Keep Container Tightly Closed dispense->store evacuate Evacuate and Notify dispense->evacuate Spill Occurs clean_area Clean Work Area store->clean_area decon_equip Decontaminate Equipment clean_area->decon_equip dispose_ppe Dispose of Contaminated PPE decon_equip->dispose_ppe wash_hands Wash Hands and Exposed Skin dispose_ppe->wash_hands collect_waste Collect Hazardous Waste wash_hands->collect_waste contain Contain Spill with Absorbent evacuate->contain neutralize Neutralize and Collect contain->neutralize neutralize->collect_waste decon_containers Decontaminate Empty Containers collect_waste->decon_containers dispose_contractor Dispose via Licensed Contractor decon_containers->dispose_contractor

Caption: Logical workflow for the safe handling of this compound.

References

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